Insulin Aspart
Descripción
Structure
2D Structure
Propiedades
Key on ui mechanism of action |
Insulin aspart binds to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. The bound receptor autophosphorylates and phosphorylates numerous intracellular substrates such as insulin receptor substrates (IRS) proteins, Cbl, APS, Shc and Gab 1. Activation of these proteins leads to the activation of downstream signaling molecules including PI3 kinase and Akt. Akt regulates the activity of glucose transporter 4 (GLUT4) and protein kinase C (PKC), both of which play critical roles in metabolism and catabolism. In humans, insulin is stored in the form of hexamers; however, only insulin monomers are able to interact with IR. Substitution of the proline residue at B28 with aspartic acid reduces the tendency to form hexamers and results in a faster rate of absorption and onset of action and shorter duration of action. |
|---|---|
Número CAS |
116094-23-6 |
Fórmula molecular |
C256H387N65O79S6 |
Peso molecular |
5832 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-[[(2R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(2R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid;(4S)-4-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C157H232N40O44S2.C99H155N25O35S4/c1-77(2)54-102(180-130(214)84(15)172-135(219)101(48-51-123(210)211)179-152(236)126(82(11)12)194-149(233)105(57-80(7)8)183-145(229)111(64-93-68-165-76-171-93)188-151(235)114(72-198)175-121(207)71-169-133(217)115(73-242)191-140(224)103(55-78(3)4)181-144(228)110(63-92-67-164-75-170-92)187-137(221)100(46-49-117(160)203)178-146(230)112(65-118(161)204)189-153(237)125(81(9)10)193-131(215)96(159)58-87-30-21-18-22-31-87)139(223)184-108(61-90-38-42-94(201)43-39-90)142(226)182-104(56-79(5)6)148(232)195-127(83(13)14)154(238)192-116(74-243)134(218)168-69-119(205)173-99(47-50-122(208)209)136(220)176-97(37-29-53-166-157(162)163)132(216)167-70-120(206)174-106(59-88-32-23-19-24-33-88)141(225)185-107(60-89-34-25-20-26-35-89)143(227)186-109(62-91-40-44-95(202)45-41-91)150(234)196-128(85(16)199)155(239)190-113(66-124(212)213)147(231)177-98(36-27-28-52-158)138(222)197-129(86(17)200)156(240)241;1-12-46(9)77(121-73(134)36-100)97(156)122-76(45(7)8)95(154)108-56(25-29-75(137)138)80(139)105-54(23-27-70(102)131)83(142)117-66(40-161)93(152)119-68(42-163)94(153)124-79(48(11)127)98(157)116-64(38-126)90(149)123-78(47(10)13-2)96(155)120-67(41-162)92(151)115-63(37-125)89(148)110-58(31-44(5)6)85(144)111-59(32-49-14-18-51(128)19-15-49)86(145)106-53(22-26-69(101)130)81(140)109-57(30-43(3)4)84(143)107-55(24-28-74(135)136)82(141)113-61(34-71(103)132)88(147)112-60(33-50-16-20-52(129)21-17-50)87(146)118-65(39-160)91(150)114-62(99(158)159)35-72(104)133/h18-26,30-35,38-45,67-68,75-86,96-116,125-129,198-202,242-243H,27-29,36-37,46-66,69-74,158-159H2,1-17H3,(H2,160,203)(H2,161,204)(H,164,170)(H,165,171)(H,167,216)(H,168,218)(H,169,217)(H,172,219)(H,173,205)(H,174,206)(H,175,207)(H,176,220)(H,177,231)(H,178,230)(H,179,236)(H,180,214)(H,181,228)(H,182,226)(H,183,229)(H,184,223)(H,185,225)(H,186,227)(H,187,221)(H,188,235)(H,189,237)(H,190,239)(H,191,224)(H,192,238)(H,193,215)(H,194,233)(H,195,232)(H,196,234)(H,197,222)(H,208,209)(H,210,211)(H,212,213)(H,240,241)(H4,162,163,166);14-21,43-48,53-68,76-79,125-129,160-163H,12-13,22-42,100H2,1-11H3,(H2,101,130)(H2,102,131)(H2,103,132)(H2,104,133)(H,105,139)(H,106,145)(H,107,143)(H,108,154)(H,109,140)(H,110,148)(H,111,144)(H,112,147)(H,113,141)(H,114,150)(H,115,151)(H,116,157)(H,117,142)(H,118,146)(H,119,152)(H,120,155)(H,121,134)(H,122,156)(H,123,149)(H,124,153)(H,135,136)(H,137,138)(H,158,159)/t84-,85+,86+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,125-,126-,127-,128-,129-;46-,47-,48+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-,77-,78-,79-/m00/s1 |
Clave InChI |
VOMXSOIBEJBQNF-UTTRGDHVSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CN.C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CN=CN6)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC7=CC=CC=C7)N)O |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CN.CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)CNC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC7=CC=CC=C7)N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Amino Acid Sequence of Insulin Aspart
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin Aspart is a rapid-acting human insulin analog developed for the management of postprandial hyperglycemia in patients with type 1 and type 2 diabetes mellitus.[1][2] Its structure is homologous to regular human insulin, with a critical modification designed to alter its pharmacokinetic and pharmacodynamic profile.[3] This modification involves a single amino acid substitution that reduces the molecule's propensity for self-association, leading to a faster onset of action compared to regular human insulin.[4][5] This guide provides a detailed overview of the molecular structure, amino acid sequence, physicochemical properties, and the experimental methodologies used to characterize this compound.
Molecular Structure and Amino Acid Sequence
The fundamental difference between this compound and native human insulin lies in the amino acid sequence of the B-chain. In this compound, the proline residue at position B28 is replaced by an aspartic acid residue. This substitution of a neutral amino acid with a negatively charged one introduces electrostatic repulsion, which hinders the formation of hexamers that typically slow the absorption of regular human insulin from the subcutaneous tissue. This engineered change facilitates a more rapid dissociation into active monomers upon injection.
The A-chain and the remainder of the B-chain sequence are identical to human insulin, including the three critical disulfide bridges that stabilize the overall structure.
Amino Acid Sequence
The amino acid sequences for the A and B chains of this compound are presented below. The single substitution at position B28 is highlighted.
| Chain | Sequence |
| A-chain | Gly-Ile-Val-Glu-Gln-Cys-Cys-Thr-Ser-Ile-Cys-Ser-Leu-Tyr-Gln-Leu-Glu-Asn-Tyr-Cys-Asn |
| B-chain | Phe-Val-Asn-Gln-His-Leu-Cys-Gly-Ser-His-Leu-Val-Glu-Ala-Leu-Tyr-Leu-Val-Cys-Gly-Glu-Arg-Gly-Phe-Phe-Tyr-Thr-Asp -Lys-Thr |
Table 1: Amino Acid Sequence of this compound. The substitution of Proline with Aspartic Acid (Asp) at position B28 is shown in bold.
Physicochemical Properties
The modification in the amino acid sequence results in specific physicochemical properties that distinguish this compound from regular human insulin.
| Property | Value | Reference |
| Molecular Formula | C256H381N65O79S6 | |
| Molecular Weight | 5825.8 Da | |
| Isoelectric Point | Not explicitly found in search results. | |
| Plasma Protein Binding | <10% |
Table 2: Physicochemical Properties of this compound.
Pharmacokinetics and Pharmacodynamics
The structural alteration directly impacts the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound, leading to its classification as a rapid-acting insulin.
| Parameter | This compound | Regular Human Insulin | Reference |
| Onset of Action | 10–20 minutes | 30–60 minutes | |
| Time to Peak Concentration (Tmax) | 40–50 minutes | 80–120 minutes | |
| Peak Effect | 1–3 hours | 2–4 hours | |
| Duration of Action | 3–5 hours | 5–8 hours | |
| Elimination Half-life | Approximately 81 minutes | Not directly comparable due to hexamer absorption | |
| Mean Max. Concentration (Cmax) | 82 mU/L (at 0.15 U/kg) | Lower than this compound | |
| Clearance | 1.2 L/h/kg | Not specified |
Table 3: Comparative Pharmacokinetic and Pharmacodynamic Profile.
Experimental Protocols
The characterization of this compound involves a suite of analytical and biological assays to determine its structure, purity, potency, and activity. Below are detailed methodologies for key experiments.
X-ray Crystallography
This technique is used to determine the three-dimensional atomic structure of this compound.
-
Objective: To elucidate the tertiary and quaternary structure of this compound and compare it to human insulin.
-
Protocol:
-
Crystallization: Highly purified this compound is dissolved in a suitable buffer (e.g., a solution containing zinc ions and phenolic ligands like m-cresol to promote hexamer formation). Crystallization is achieved using vapor diffusion (hanging or sitting drop) by equilibrating the protein solution against a reservoir solution containing a precipitant (e.g., polyethylene glycol).
-
Data Collection: A single, well-diffracting crystal is selected and mounted in a cryo-stream (typically liquid nitrogen) to prevent radiation damage. The crystal is then exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The diffraction intensities are indexed, integrated, and scaled using specialized software. The electron density map is then calculated via Fourier transform.
-
Structure Solution and Refinement: An initial model of the structure is obtained, often by molecular replacement using the known structure of human insulin as a template. This model is then refined against the experimental data to best fit the electron density map, resulting in a final atomic model with parameters such as resolution and R-factors.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is employed to analyze the structure of this compound in solution and to assess its concentration and the presence of excipients.
-
Objective: To confirm the structural integrity and conformational dynamics of this compound in a solution state.
-
Protocol:
-
Sample Preparation: A sample of this compound is dissolved in a deuterated solvent (e.g., D₂O) to a concentration typically in the range of 0.5 mM. The pH is adjusted as required for the experiment.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of one-dimensional (1D ¹H) and two-dimensional (2D, e.g., ¹H-¹³C HSQC) experiments are performed.
-
Spectral Analysis: The resulting spectra are processed and analyzed. Chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) provide information about the covalent structure and the spatial proximity of atoms, allowing for the determination of the solution-state conformation. The spectra can also be used to quantify the insulin concentration and identify formulation excipients.
-
Euglycemic Glucose Clamp
This is the gold standard method for assessing the pharmacodynamic and pharmacokinetic properties of insulins in vivo.
-
Objective: To determine the time-action profile (glucose-lowering effect) and measure serum concentrations of this compound after administration.
-
Protocol:
-
Subject Preparation: The study is typically conducted in healthy volunteers or patients with diabetes after an overnight fast. Two intravenous lines are inserted, one for glucose and insulin infusion and the other for blood sampling.
-
Insulin Administration: A single subcutaneous dose of this compound is administered.
-
Clamping Procedure: Blood glucose is monitored frequently (e.g., every 5-10 minutes). A variable-rate infusion of glucose is administered to maintain the blood glucose level at a constant, euglycemic target (e.g., 90 mg/dL). The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of the insulin's metabolic activity.
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points to measure the serum concentration of this compound using a specific assay (e.g., ELISA).
-
Data Analysis: The GIR over time provides the pharmacodynamic profile (onset, peak, duration of action). The serum insulin concentrations over time yield the pharmacokinetic profile (Tmax, Cmax, half-life).
-
Receptor Binding Assay
This in vitro assay measures the affinity of this compound for the insulin receptor.
-
Objective: To quantify the binding affinity of this compound to the insulin receptor and the insulin-like growth factor 1 (IGF-1) receptor, ensuring no undesirable cross-reactivity.
-
Protocol:
-
Receptor Preparation: A preparation of purified human insulin receptors or cell membranes expressing the receptor is used (e.g., from human placenta or a recombinant cell line).
-
Competitive Binding: A constant amount of radiolabeled insulin (e.g., [¹²⁵I-TyrA14]insulin) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound or a human insulin standard.
-
Separation and Counting: After incubation, the receptor-bound insulin is separated from the unbound insulin (e.g., by filtration or precipitation). The radioactivity of the bound fraction is measured using a gamma counter.
-
Data Analysis: A competition curve is generated by plotting the percentage of bound radiolabeled insulin against the concentration of the unlabeled competitor. The concentration of this compound that displaces 50% of the specifically bound radiolabeled insulin (IC₅₀) is determined and compared to that of human insulin to calculate the relative binding affinity.
-
Visualizations
This compound Structural Modification and Action
References
The Genesis of a Rapid-Acting Insulin: A Technical Guide to the Discovery and Synthesis of Insulin Aspart
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin Aspart, a rapid-acting insulin analog, represents a significant advancement in the management of diabetes mellitus. Its development was driven by the need to more closely mimic the physiological postprandial insulin response, thereby improving glycemic control and offering greater flexibility for patients. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the pivotal molecular modification that confers its rapid-acting properties and outlines the recombinant DNA-based manufacturing process. Furthermore, this guide presents key quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug development.
Discovery and Rationale for Development
The development of this compound was a direct response to the limitations of regular human insulin in providing effective mealtime glycemic control. A key innovation in the creation of this compound was the strategic substitution of a single amino acid in the insulin B-chain. Specifically, the proline residue at position B28 was replaced with aspartic acid.[1] This seemingly minor alteration has a profound impact on the pharmacokinetics of the insulin molecule. The introduction of the negatively charged aspartic acid residue at B28 disrupts the self-association of insulin monomers into hexamers, which is the stable form of regular human insulin in pharmaceutical preparations.[2][3] This reduced tendency for hexamer formation allows for a much faster dissociation into active monomers upon subcutaneous injection, leading to a more rapid onset of action and a shorter duration of effect compared to regular human insulin.
Chemical Structure and Properties
This compound is a two-chain polypeptide consisting of a 21-amino acid A-chain and a 30-amino acid B-chain, linked by two disulfide bonds, with an additional intrachain disulfide bond within the A-chain. Its molecular formula is C256H381N65O79S6, and it has a molecular weight of approximately 5825.8 Da. The critical modification is the substitution of proline at position B28 of the B-chain with aspartic acid.
Synthesis of this compound via Recombinant DNA Technology
The industrial production of this compound relies on recombinant DNA technology, primarily utilizing the yeast Saccharomyces cerevisiae as the expression host. The general workflow for its synthesis is as follows:
Gene Design and Vector Construction
The synthesis process begins with the chemical synthesis of a DNA sequence encoding the human proinsulin molecule, with the codon for proline at position B28 replaced by a codon for aspartic acid. This synthetic gene is then inserted into an expression vector, typically a plasmid, which contains the necessary regulatory elements for high-level expression in the chosen host organism.
Host Cell Transformation and Fermentation
The recombinant expression vector is introduced into the host cells, such as Saccharomyces cerevisiae. The transformed cells are then cultured in large-scale fermenters under optimized conditions of temperature, pH, and nutrient supply to promote cell growth and the expression of the prothis compound precursor.
Prothis compound Purification and Enzymatic Cleavage
Following fermentation, the host cells are harvested, and the prothis compound is extracted. The precursor is then subjected to a series of purification steps to remove host cell proteins and other impurities. The purified prothis compound is then enzymatically cleaved to remove the C-peptide, resulting in the mature, active this compound molecule.
Final Purification and Formulation
The mature this compound undergoes further purification steps, typically involving a combination of ion-exchange chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), to achieve a high degree of purity. The purified this compound is then formulated into a stable, injectable solution for therapeutic use.
Experimental Protocols
Recombinant Production of this compound in Saccharomyces cerevisiae
-
Gene Synthesis and Vector Construction: A synthetic gene encoding the B-chain (with the B28 proline to aspartic acid substitution) and A-chain of human insulin, linked by a mini C-peptide, is cloned into a yeast expression vector.
-
Yeast Transformation: The expression vector is transformed into a suitable strain of Saccharomyces cerevisiae.
-
Fermentation: The transformed yeast is cultured in a defined fermentation medium. Expression of the single-chain this compound precursor is induced.
-
Cell Lysis and Inclusion Body Isolation (if applicable): Cells are harvested and lysed to release the precursor. If expressed as inclusion bodies, these are isolated by centrifugation.
-
Solubilization and Refolding: The precursor is solubilized and then refolded to facilitate correct disulfide bond formation.
-
Enzymatic Cleavage: The refolded precursor is treated with trypsin and carboxypeptidase B to remove the C-peptide and yield mature this compound.
Purification of this compound
A multi-step chromatography process is employed for purification:
-
Ion-Exchange Chromatography: The cleaved this compound solution is first subjected to cation-exchange chromatography to separate it from other proteins based on charge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification is achieved using RP-HPLC, which separates molecules based on their hydrophobicity. A C8 or C18 column is typically used with a gradient of an organic solvent like acetonitrile in the mobile phase.
Characterization of this compound
-
High-Performance Liquid Chromatography (HPLC): The purity of the final product is assessed by RP-HPLC. A common method utilizes a C18 column with a mobile phase consisting of an aqueous buffer (e.g., sodium sulfate) and an organic modifier (e.g., acetonitrile).
-
Mass Spectrometry (MS): The molecular weight and amino acid sequence of this compound are confirmed using mass spectrometry.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Weight | 5825.8 Da | |
| Receptor Binding Affinity | ||
| Insulin Receptor | Similar to human insulin | |
| IGF-1 Receptor | Lower than human insulin | |
| Pharmacokinetics | ||
| Onset of Action | 10-20 minutes | |
| Peak Effect | 1-3 hours | |
| Duration of Action | 3-5 hours |
Mechanism of Action and Signaling Pathways
This compound exerts its glucose-lowering effects by binding to the insulin receptor, a transmembrane tyrosine kinase receptor. This binding triggers the autophosphorylation of the receptor's beta subunits and the subsequent phosphorylation of intracellular substrate proteins, primarily insulin receptor substrate (IRS) proteins. The phosphorylation of IRS proteins activates two major downstream signaling pathways: the PI3K/AKT pathway and the MAPK pathway.
PI3K/AKT Signaling Pathway
The activation of the PI3K/AKT pathway is central to most of the metabolic actions of insulin. This pathway stimulates the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and adipose tissue, facilitating glucose uptake from the bloodstream. It also promotes glycogen synthesis in the liver and muscle, and inhibits gluconeogenesis.
Caption: PI3K/AKT signaling pathway activated by this compound.
MAPK Signaling Pathway
The MAPK pathway is primarily involved in regulating gene expression and cell growth and proliferation. While not the primary metabolic pathway for insulin, it contributes to its overall cellular effects.
Caption: MAPK signaling pathway activated by this compound.
Conclusion
The development of this compound through rational protein design and recombinant DNA technology has provided a valuable therapeutic tool for the management of diabetes. Its rapid pharmacokinetic profile offers improved postprandial glucose control and greater convenience for patients. This technical guide has provided a detailed overview of the discovery, synthesis, and mechanism of action of this compound, with the aim of serving as a comprehensive resource for the scientific and drug development communities. Further research into novel insulin analogs continues to build upon the foundation laid by the development of this compound, with the ongoing goal of achieving even more physiological insulin replacement therapies.
References
A Preclinical In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Insulin Aspart
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of insulin aspart, a rapid-acting insulin analog. Designed for researchers, scientists, and drug development professionals, this document details the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in key preclinical species, alongside its glucose-lowering effects and underlying mechanism of action.
Introduction
This compound is a recombinant human insulin analog where the proline residue at position B28 is replaced by aspartic acid.[1][2] This modification reduces the tendency of insulin molecules to form hexamers, leading to a more rapid absorption from the subcutaneous tissue compared to regular human insulin.[1] Preclinical studies are fundamental in characterizing the PK/PD profile of this compound, providing essential data for its clinical development and application. This guide summarizes key quantitative data, details experimental methodologies, and visualizes important pathways and workflows to support further research and development in this area.
Pharmacokinetics in Preclinical Species
The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats, dogs, and pigs. These studies typically involve the administration of this compound via subcutaneous (SC) and intravenous (IV) routes to determine key parameters such as bioavailability, clearance, and half-life. Non-compartmental analysis is commonly employed to derive these pharmacokinetic parameters from plasma concentration-time profiles.[3][4]
Data Presentation
The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical models.
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (IV) Administration in Preclinical Species
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Pig |
| Dose (nmol/kg) | 6, 18, 54 | 6, 18, 54 | 6 |
| Clearance (CL) (mL/min/kg) | ~20 | ~15 | ~18 |
| Volume of Distribution (Vd) (L/kg) | ~0.3 | ~0.2 | ~0.25 |
| Terminal Half-life (t½) (min) | ~10 | ~15 | ~20 |
Data are approximated from available literature and may vary based on specific study conditions.
Table 2: Pharmacokinetic Parameters of this compound Following Subcutaneous (SC) Administration in Preclinical Species
| Parameter | Rat (Sprague-Dawley) | Dog (Beagle) | Pig |
| Dose (nmol/kg) | 6, 18, 54 | 6, 18, 54 | 6 |
| Time to Maximum Concentration (Tmax) (min) | 15-30 | 30-60 | 40-50 |
| Maximum Concentration (Cmax) (pmol/L) | Dose-dependent | Dose-dependent | ~108.5 |
| Bioavailability (%) | ~60 | ~70 | ~80 |
| Terminal Half-life (t½) (min) | ~30 | ~45 | ~60 |
Data are approximated from available literature and may vary based on specific study conditions.
Pharmacodynamics in Preclinical Species
The primary pharmacodynamic effect of this compound is the lowering of blood glucose levels. The euglycemic clamp technique is the gold standard for assessing the pharmacodynamic profile of insulin analogs in preclinical models. This technique allows for the quantification of the glucose-lowering effect over time by measuring the glucose infusion rate (GIR) required to maintain a constant blood glucose level.
Data Presentation
Table 3: Pharmacodynamic Parameters of this compound in Pigs Following Subcutaneous (SC) Administration (Euglycemic Clamp)
| Parameter | Value |
| Dose (nmol/kg) | 6 |
| Time to Peak Glucose Infusion Rate (GIRmax) (min) | 60-90 |
| Maximum Glucose Infusion Rate (GIRmax) (mg/kg/min) | ~15 |
| Duration of Action (min) | 180-240 |
Data are approximated from available literature and may vary based on specific study conditions.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to the insulin receptor, a transmembrane tyrosine kinase receptor. This binding initiates a cascade of intracellular signaling events, primarily through the insulin receptor substrate (IRS)/phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane of muscle and adipose cells, thereby facilitating glucose uptake from the bloodstream.
Caption: Insulin signaling pathway initiated by this compound.
Experimental Protocols
This section details the methodologies for key preclinical experiments cited in this guide.
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound following intravenous and subcutaneous administration.
Animal Models:
-
Rats: Male Sprague-Dawley rats.
-
Dogs: Male Beagle dogs.
-
Pigs: Domestic pigs.
Dosing and Administration:
-
Intravenous (IV): A single bolus dose of this compound (e.g., 6, 18, or 54 nmol/kg) is administered via a cannulated vein (e.g., jugular vein).
-
Subcutaneous (SC): A single injection of this compound (e.g., 6, 18, or 54 nmol/kg) is administered into the subcutaneous tissue of the flank or neck region.
Blood Sampling:
-
Blood samples (approximately 0.2-0.5 mL) are collected from a cannulated artery (e.g., carotid artery) or vein at predefined time points.
-
Typical Sampling Schedule (SC): Pre-dose (0 min), 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose.
-
Typical Sampling Schedule (IV): Pre-dose (0 min), 2, 5, 10, 15, 30, 45, 60, 90, and 120 minutes post-dose.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor to prevent insulin degradation. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method:
-
Plasma concentrations of this compound are typically determined using a validated analytical method such as a radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
LC-MS/MS Sample Preparation: A common method involves protein precipitation of the plasma sample followed by solid-phase extraction (SPE) to isolate the this compound. The extracted sample is then analyzed by LC-MS/MS.
Data Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t½) are calculated from the plasma concentration-time data using non-compartmental analysis software.
Pharmacodynamic Studies (Euglycemic Clamp in Pigs)
Objective: To assess the glucose-lowering effect of this compound over time.
Animal Model: Domestic pigs are often used due to their physiological similarities to humans.
Experimental Setup:
-
Pigs are fasted overnight and anesthetized.
-
Catheters are placed in a vein for infusion (e.g., jugular vein) and an artery for blood sampling (e.g., carotid artery).
Procedure:
-
A continuous infusion of a somatostatin analog (e.g., octreotide) is administered to suppress endogenous insulin secretion.
-
A variable infusion of glucose is initiated to maintain a constant, euglycemic blood glucose level (e.g., 90 mg/dL).
-
Once a stable baseline is achieved, a single subcutaneous dose of this compound (e.g., 6 nmol/kg) is administered.
-
Blood glucose levels are monitored frequently (e.g., every 5-10 minutes).
-
The glucose infusion rate (GIR) is adjusted to counteract the glucose-lowering effect of the administered this compound and maintain euglycemia.
-
The clamp procedure is typically continued for 4-6 hours.
Data Analysis:
-
The GIR is plotted against time to generate a pharmacodynamic profile.
-
Key pharmacodynamic parameters, including the time to maximum GIR (tGIRmax), the maximum GIR (GIRmax), and the total glucose infused, are determined from this profile.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.
Caption: A typical workflow for a preclinical pharmacokinetic study.
Conclusion
This technical guide provides a foundational understanding of the preclinical pharmacokinetics and pharmacodynamics of this compound. The data presented herein demonstrates its rapid absorption and onset of action in various animal models, consistent with its clinical profile. The detailed experimental protocols and workflow diagrams serve as a valuable resource for researchers designing and conducting preclinical studies on insulin analogs. Further research can build upon this foundation to explore specific aspects such as formulation effects, inter-species scaling, and the impact of disease states on the PK/PD of this compound.
References
- 1. Pharmacokinetics of the rapid-acting insulin analog, this compound, in rats, dogs, and pigs, and pharmacodynamics of this compound in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized LC-MS/MS method for quantifying insulin degludec and liraglutide in rat plasma and Tissues: Application in pharmacokinetics and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Insulin Aspart receptor binding affinity and kinetics
An In-Depth Technical Guide to Insulin Aspart: Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the receptor binding affinity and kinetics of this compound, a rapid-acting insulin analog. It delves into the molecular interactions that govern its biological activity, the experimental methodologies used for its characterization, and the signaling pathways it triggers. This document is intended to be a core resource for professionals in metabolic disease research and therapeutic development.
Introduction to this compound
This compound is a recombinant human insulin analog designed for a more rapid onset of action compared to regular human insulin. This is achieved through a single amino acid substitution: the proline at position B28 is replaced with a negatively charged aspartic acid. This modification is not intended to significantly alter the direct binding to the insulin receptor (IR) but rather to reduce the molecule's propensity for self-association. In pharmaceutical formulations, insulin exists as zinc-coordinated hexamers. For biological activity, these hexamers must first dissociate into dimers and then into monomers, which are the active form that binds to the IR. The substitution in this compound weakens the contacts involved in dimer and hexamer formation, leading to faster dissociation upon subcutaneous injection and, consequently, a more rapid absorption and onset of physiological effect.
Receptor Binding Affinity and Kinetics
The interaction between insulin and its receptor is complex, often described by models involving both high- and low-affinity binding sites and potential negative cooperativity.[1] The primary mechanism for this compound's rapid action is its fast dissociation from hexamers, not a fundamental change in its receptor binding kinetics compared to human insulin.[2] Preclinical evaluations have consistently shown that this compound is equivalent to human insulin regarding key in vitro parameters, including insulin receptor affinity and dissociation rate.[3]
Data Presentation
Quantitative data from various studies are summarized below. Table 1 presents the binding properties of this compound relative to human insulin, highlighting their similarity. Table 2 provides context with absolute dissociation constants (Kd) for human insulin and another rapid-acting analog, insulin lispro, as determined by Surface Plasmon Resonance (SPR), illustrating the presence of two distinct binding sites.
Table 1: Relative Receptor Binding Properties of this compound vs. Human Insulin
| Ligand | Relative Binding Affinity (%) | Relative Off-Rate (%) | Source |
|---|---|---|---|
| Human Insulin | 100 | 100 | [3] |
| This compound | 92 | 81 | [3] |
| this compound (Kd ratio) | 81 ± 8 | N/A | |
Note: Relative Binding Affinity is calculated as (IC50(Human Insulin) / IC50(Analog)) x 100%. The Kd ratio represents the dissociation constant of this compound as a percentage of the dissociation constant of human insulin.
Table 2: Example Experimental Dissociation Constants (Kd) for Insulin Receptor Isoform A (IR-A)
| Ligand | High-Affinity Site (Kd1) | Low-Affinity Site (Kd2) | Experimental Method | Source |
|---|---|---|---|---|
| Human Insulin | 38.1 ± 0.9 nM | 166.3 ± 7.3 nM | Surface Plasmon Resonance |
| Insulin Lispro | 73.2 ± 1.8 nM | 148.9 ± 6.1 nM | Surface Plasmon Resonance | |
Note: Directly comparable experimental Kd, k_on, and k_off values for this compound from a single study were not available in the searched literature. This table provides context from a study on a similar rapid-acting analog.
Insulin Receptor Signaling Pathways
Upon binding to the α-subunits of the insulin receptor, this compound induces a conformational change that activates the tyrosine kinase domain located on the intracellular β-subunits. This triggers autophosphorylation of the receptor and the subsequent recruitment and phosphorylation of intracellular substrate proteins, primarily Insulin Receptor Substrate (IRS) proteins. Activation of IRS proteins initiates two major downstream signaling cascades: the PI3K/Akt pathway, which is responsible for most of insulin's metabolic effects, and the Ras/MAPK pathway, which influences gene expression and mitogenic effects.
Mechanism of Rapid Action: A Kinetic Relationship
The clinical advantage of this compound stems from its pharmacokinetic profile rather than altered receptor-level kinetics. The logical flow from molecular modification to clinical effect is visualized below. The key rate-limiting step that is accelerated is the dissociation of the stable hexameric form into bioactive monomers.
References
Preclinical Toxicology and Safety Profile of Insulin Aspart: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Insulin Aspart, a rapid-acting human insulin analog, has undergone extensive preclinical evaluation to establish its safety profile prior to clinical use. This technical guide provides a comprehensive overview of the key non-clinical toxicology studies, including acute, subchronic, and chronic toxicity, reproductive and developmental toxicity, genotoxicity, and carcinogenicity. The findings consistently demonstrate that the toxicological profile of this compound is primarily related to its pharmacodynamic effect of glucose-lowering, with no unexpected off-target toxicities identified. The safety profile is comparable to that of regular human insulin. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies for key studies, and includes visualizations of relevant signaling pathways and experimental workflows.
Introduction
This compound is a recombinant human insulin analog in which the amino acid proline at position B28 is replaced by aspartic acid. This modification reduces the tendency for hexamer formation, leading to a faster onset of action and a shorter duration of activity compared to regular human insulin.[1][2] Its primary mechanism of action is the regulation of glucose metabolism.[3] This guide delves into the comprehensive preclinical safety assessment that has established the toxicological and safety profile of this compound.
Pharmacodynamics and Mechanism of Action
This compound exerts its glucose-lowering effect by binding to the insulin receptor (IR), a heterotetrameric protein with tyrosine kinase activity.[1][2] This binding initiates a signaling cascade, primarily through the PI3K/Akt pathway, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane in muscle and adipose tissue, facilitating glucose uptake. It also inhibits hepatic glucose production (gluconeogenesis) and promotes glycogen synthesis.
Signaling Pathway
Figure 1: this compound Signaling Pathway.
Preclinical Toxicology Studies
A comprehensive battery of toxicology studies was conducted to evaluate the safety of this compound, following international regulatory guidelines.
Acute Toxicity
Acute toxicity studies were performed to determine the effects of a single high dose of this compound.
Experimental Protocol: Acute Toxicity in Rats
-
Test System: Wistar rats.
-
Administration: A single subcutaneous injection.
-
Dose Levels: Various dose levels were administered to different groups of animals.
-
Observations: Animals were observed for clinical signs of toxicity and mortality for up to 14 days post-administration. Body weight was recorded at regular intervals. A gross necropsy was performed on all animals at the end of the observation period.
-
Control: A vehicle control group was included.
Results: The primary sign of toxicity was dose-dependent hypoglycemia, which is an exaggeration of the intended pharmacological effect. Mortality, when it occurred, was attributed to severe hypoglycemia.
Table 1: Summary of Acute Toxicity Data
| Species | Route of Administration | Key Findings | Reference |
| Rat | Subcutaneous | Dose-dependent hypoglycemia. Mortality at high doses due to severe hypoglycemia. | |
| Mouse | Subcutaneous | Similar findings to rats, with hypoglycemia being the primary effect. |
Subchronic and Chronic Toxicity
Repeated-dose toxicity studies were conducted to evaluate the long-term effects of this compound.
Experimental Protocol: 13-Week Subchronic Toxicity in Rats
-
Test System: Sprague-Dawley rats.
-
Administration: Daily subcutaneous injections for 13 weeks.
-
Dose Levels: Multiple dose levels, including a control group receiving vehicle only, and a comparator group receiving human insulin.
-
Parameters Monitored: Clinical observations, body weight, food and water consumption, ophthalmoscopy, hematology, clinical chemistry, urinalysis, and organ weights.
-
Pathology: Comprehensive gross and histopathological examinations were performed at the end of the study.
Results: The main findings were related to the pharmacological activity of insulin, including hypoglycemia at higher doses and secondary effects such as increased food consumption and body weight gain. There were no signs of target organ toxicity distinct from the effects of exaggerated pharmacology. The toxicity profile of this compound was comparable to that of human insulin.
Table 2: Summary of Repeated-Dose Toxicity Studies
| Species | Duration | Route | NOAEL (No Observed Adverse Effect Level) | Key Findings | Reference |
| Rat | 13 weeks | Subcutaneous | 36 nmol/kg/day | Pharmacologically mediated effects (hypoglycemia, increased body weight). No target organ toxicity. | |
| Dog | Not specified | Subcutaneous | Not specified | Similar profile to rats, with effects related to exaggerated pharmacology. | |
| Rat | 52 weeks | Subcutaneous | Not specified | Increased incidence of mammary gland tumors in females at the highest dose, which was not significantly different from human insulin. |
Reproductive and Developmental Toxicity
Studies were conducted to assess the potential effects of this compound on fertility and embryonic development.
Experimental Protocol: Embryo-fetal Development Study in Rats
-
Test System: Female Sprague-Dawley rats.
-
Treatment Period: During the period of organogenesis.
-
Administration: Daily subcutaneous injections.
-
Dose Levels: Multiple dose levels, a vehicle control, and a human insulin comparator group.
-
Evaluations: Maternal parameters (clinical signs, body weight, food consumption) and fetal parameters (number of viable fetuses, resorptions, fetal weight, and external, visceral, and skeletal examinations).
Results: At high doses that induced maternal hypoglycemia, there were increased pre- and post-implantation losses and visceral/skeletal abnormalities. These effects were considered secondary to the maternal hypoglycemic state and were also observed with human insulin. No direct teratogenic effects were attributed to this compound at doses that were not maternally toxic. In fertility studies in male and female rats, no adverse effects on reproductive performance were observed.
Table 3: Summary of Reproductive and Developmental Toxicity
| Study Type | Species | Key Findings | Reference |
| Fertility and Early Embryonic Development | Rat | No adverse effects on male or female fertility. | |
| Embryo-fetal Development | Rat | Effects secondary to maternal hypoglycemia at high doses (visceral/skeletal abnormalities). No direct teratogenicity. | |
| Embryo-fetal Development | Rabbit | Effects secondary to maternal hypoglycemia at high doses. | |
| Pre- and Postnatal Development | Rat | Effects on offspring secondary to maternal hypoglycemia. |
Genotoxicity
A battery of in vitro and in vivo tests was performed to assess the mutagenic and clastogenic potential of this compound.
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)
-
Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).
-
Methodology: The test was conducted with and without a metabolic activation system (S9 mix from rat liver). This compound was tested at a range of concentrations. The number of revertant colonies was counted and compared to the negative (vehicle) and positive controls.
-
Standard Guideline: OECD Guideline 471.
Experimental Protocol: In Vitro Chromosomal Aberration Test
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Methodology: Cells were exposed to various concentrations of this compound, both with and without metabolic activation (S9 mix). Cells were harvested at metaphase, and chromosomes were analyzed for structural aberrations.
-
Standard Guideline: OECD Guideline 473.
Results: this compound was not mutagenic in the Ames test and did not induce chromosomal aberrations in cultured mammalian cells. The overall evidence indicates that this compound is not genotoxic.
Table 4: Summary of Genotoxicity Studies
| Assay | Test System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium, E. coli | With and Without | Negative | |
| In Vitro Chromosomal Aberration | Mammalian Cells | With and Without | Negative | |
| In Vivo Micronucleus Test | Rodent Bone Marrow | N/A | Negative |
Carcinogenicity
Long-term studies were conducted to evaluate the carcinogenic potential of this compound.
Experimental Protocol: 52-Week Carcinogenicity Study in Rats
-
Test System: Sprague-Dawley rats.
-
Administration: Daily subcutaneous injections for 52 weeks.
-
Dose Levels: Multiple dose levels, a vehicle control, and a human insulin comparator group.
-
Endpoints: Survival, clinical observations, body weight, and comprehensive histopathological examination of all tissues for neoplastic changes.
Results: In a 52-week study in rats, an increased incidence of mammary gland tumors was observed in females at the highest dose of 200 U/kg/day. However, the incidence of these tumors was not significantly different from that observed with regular human insulin. Standard 2-year carcinogenicity studies have not been performed. The relevance of the mammary tumor findings in rats to humans is considered low, as these are common spontaneous tumors in this species and the effect was also seen with human insulin.
Experimental Workflows
Preclinical Toxicology Assessment Workflow
Figure 2: General Preclinical Toxicology Workflow.
Conclusion
The comprehensive preclinical toxicology and safety evaluation of this compound has demonstrated a safety profile that is consistent with its intended pharmacological action of lowering blood glucose. The observed adverse effects at high doses were primarily extensions of this pharmacological effect, namely hypoglycemia and its secondary consequences. No novel or unexpected target organ toxicities were identified. The genotoxicity and reproductive toxicity profiles are favorable, and the carcinogenic potential is considered low and comparable to that of human insulin. These preclinical data have provided a solid foundation for the safe clinical use of this compound in the management of diabetes mellitus.
References
The Role of the B28 Aspartic Acid Substitution in Insulin Aspart Function: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Insulin Aspart (marketed as NovoLog® and Fiasp®) is a rapid-acting insulin analog developed through rational drug design to improve postprandial glycemic control in individuals with diabetes mellitus. Its accelerated pharmacokinetic and pharmacodynamic profile compared to regular human insulin is almost entirely attributable to a single amino acid substitution: the replacement of proline with aspartic acid at position B28 of the insulin B-chain. This guide provides a detailed technical overview of the molecular basis for this substitution, its impact on the physicochemical and therapeutic properties of the insulin molecule, and the experimental methodologies used to characterize its function.
Molecular Basis of the B28 Aspartic Acid Substitution
Native human insulin in pharmaceutical formulations exists in a stable hexameric state, coordinated by zinc ions.[1] Following subcutaneous injection, the slow dissociation of these hexamers into dimers and finally into biologically active monomers is the rate-limiting step for its absorption into the bloodstream. The proline residue at position B28 is critical for the hydrophobic interactions that stabilize the insulin dimer interface.[2][3]
The innovation of this compound lies in replacing the neutral, non-polar proline with a negatively charged aspartic acid residue.[4] This substitution introduces significant electrostatic repulsion between the B28 aspartate residues of two adjacent insulin monomers, destabilizing the dimer interface. This engineered repulsion weakens the self-association properties of the molecule, leading to a much faster dissociation of hexamers and dimers into monomers upon injection.
Logical Flow: From Substitution to Rapid Action
The diagram below illustrates the causal chain from the molecular substitution to the observed clinical effect.
Impact on Pharmacokinetics and Pharmacodynamics
The rapid dissociation of this compound is directly reflected in its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. Euglycemic clamp studies, the gold standard for assessing insulin action, have consistently demonstrated its superiority over regular human insulin (RHI) for mealtime coverage.
Pharmacokinetic Profile
This compound is absorbed significantly faster, leading to an earlier and higher peak serum concentration. However, the total bioavailability remains similar to that of human insulin.
| Parameter | This compound | Regular Human Insulin (RHI) | Significance |
| Tmax (Time to Peak Concentration) | 40 - 50 minutes | 80 - 145 minutes | ~2-3x Faster |
| Cmax (Peak Concentration) | Approx. 2x higher than RHI | Baseline | Significantly Higher |
| Onset of Action | 10 - 20 minutes | 30 - 60 minutes | ~3x Faster |
| Duration of Action | 3 - 5 hours | 5 - 8 hours | Shorter |
Table 1: Comparative Pharmacokinetic Parameters of this compound vs. Regular Human Insulin.
Pharmacodynamic Profile
The pharmacodynamic effect, measured by the glucose infusion rate (GIR) required to maintain euglycemia, mirrors the pharmacokinetic profile. This compound demonstrates a faster onset, a higher peak glucose-lowering effect, and a shorter duration of action.
| Parameter | This compound | Regular Human Insulin (RHI) | Significance |
| Time to Peak Glucose Lowering Effect | 94 ± 46 minutes | 173 - 226 minutes | ~2x Faster |
| Peak Glucose Lowering Effect (GIRmax) | Significantly higher than RHI | Baseline | Greater Effect |
| Overall Glucose Lowering Effect | Improved postprandial control | Less effective postprandial control | Clinically Superior |
Table 2: Comparative Pharmacodynamic Parameters from Euglycemic Clamp Studies.
Receptor Binding and Signal Transduction
A critical aspect of the design of this compound was to ensure that the B28 substitution did not negatively impact its primary biological function: binding to and activating the insulin receptor. Preclinical in vitro studies have confirmed that this compound retains a binding affinity for the insulin receptor that is equivalent to that of native human insulin. This ensures that the downstream signaling cascade responsible for glucose metabolism is activated with the same potency.
Insulin Signaling Pathway
Upon binding to the α-subunit of the insulin receptor (IR), a conformational change is induced, leading to the autophosphorylation of the β-subunits and activation of its intrinsic tyrosine kinase activity. This triggers two primary signaling pathways:
-
PI3K/Akt Pathway: Responsible for the majority of insulin's metabolic actions, including the translocation of GLUT4 transporters to the cell membrane (facilitating glucose uptake) and the synthesis of glycogen.
-
Ras/MAPK Pathway: Primarily involved in regulating gene expression and mitogenic effects.
Experimental Protocols
The characterization of this compound relies on standardized in vitro and in vivo assays.
Protocol: Competitive Insulin Receptor Binding Assay
This assay quantifies the affinity of this compound for the insulin receptor relative to human insulin.
-
Preparation of Materials:
-
Culture and harvest cells expressing the human insulin receptor (e.g., IM-9 lymphocytes).
-
Prepare radiolabeled insulin (e.g., 125I-[TyrA14] insulin) as the tracer.
-
Prepare a series of dilutions of unlabeled competitor ligands: this compound and human insulin (as standard).
-
Binding Buffer (e.g., HEPES-based buffer with BSA).
-
-
Assay Procedure:
-
In a microtiter plate, add a constant amount of cell suspension to each well.
-
Add a constant, low concentration of 125I-labeled insulin to all wells.
-
Add increasing concentrations of unlabeled this compound or human insulin to respective wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled insulin).
-
Incubate the plate to allow binding to reach equilibrium (e.g., 2.5 hours at 15°C).
-
-
Separation and Counting:
-
Rapidly separate bound from free radioligand by centrifugation through an oil layer or by filtration.
-
Measure the radioactivity of the cell pellets or filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioactivity against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., a two-site sequential model) to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Compare the IC50 of this compound to that of human insulin to determine relative binding affinity.
-
Protocol: Hyperinsulinemic-Euglycemic Clamp
This in vivo technique is the definitive method for assessing insulin's pharmacodynamic action.
-
Subject Preparation:
-
Subjects (human volunteers or animal models) are fasted overnight.
-
Two intravenous catheters are inserted: one for infusions (insulin, glucose) and one in a contralateral, heated hand/limb for arterialized venous blood sampling.
-
-
Experimental Workflow:
-
A primed-continuous infusion of insulin (either this compound or RHI in a crossover design) is initiated to raise circulating insulin to a desired level.
-
Blood glucose is monitored frequently (e.g., every 5 minutes).
-
A variable infusion of exogenous glucose (e.g., 20% dextrose) is started and adjusted to "clamp" the blood glucose at a constant, euglycemic level (e.g., 100 mg/dL).
-
The clamp is maintained for a predefined period (e.g., 8-12 hours) to capture the full action profile of the insulin.
-
-
Data Collection and Analysis:
-
The primary endpoint is the glucose infusion rate (GIR), typically standardized to body weight (mg/kg/min).
-
Pharmacodynamic parameters are derived from the GIR curve, including time to onset of action, time to maximum GIR (T-GIRmax), maximum GIR (GIRmax), and total glucose infused (Area Under the Curve - AUC).
-
Conclusion
The substitution of proline with aspartic acid at position B28 is a landmark example of rational protein engineering in drug development. This single, targeted modification successfully overcomes the primary limitation of regular human insulin—its slow absorption rate—by introducing electrostatic repulsion that facilitates rapid dissociation of insulin hexamers into monomers. Critically, this was achieved without compromising the molecule's affinity for its receptor or its intrinsic biological potency. The resulting this compound provides a therapeutic tool that more closely mimics the natural physiological insulin response to a meal, enabling improved glycemic control and greater lifestyle flexibility for individuals with diabetes.
References
Insulin Aspart's Interaction with the Insulin-Like Growth Factor I (IGF-I) Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the interaction between insulin aspart, a rapid-acting insulin analog, and the insulin-like growth factor I (IGF-I) receptor. A thorough understanding of this interaction is critical for assessing the mitogenic potential and overall safety profile of insulin analogs. This document summarizes quantitative data on receptor binding affinities and functional potencies, details key experimental methodologies, and visualizes the core signaling pathways involved.
Introduction
Insulin analogs have been developed to optimize the pharmacokinetic and pharmacodynamic profiles of insulin therapy for individuals with diabetes mellitus.[1][2] this compound is a rapid-acting analog designed to mimic the natural postprandial insulin spike.[3] Structural modifications to the insulin molecule, while improving its therapeutic properties, can also alter its binding affinity for the insulin receptor (IR) and the structurally related insulin-like growth factor I receptor (IGF-IR).[2][4]
The IGF-IR primarily mediates cell growth and proliferation signals, and increased affinity of an insulin analog for this receptor could theoretically lead to a higher mitogenic potential. Therefore, a detailed characterization of the interaction between this compound and the IGF-IR is a crucial aspect of its preclinical and clinical evaluation. This guide synthesizes available data to provide a detailed resource for researchers in the field.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of this compound in comparison to human insulin, IGF-I, and other insulin analogs for the insulin receptor and the IGF-I receptor.
Table 1: Receptor Binding Affinities
| Ligand | Receptor | Relative Affinity (%) (Human Insulin = 100%) | Reference |
| Human Insulin | Insulin Receptor (IR) | 100 | |
| IGF-I Receptor (IGF-IR) | 100 | ||
| This compound | Insulin Receptor (IR) | ~100 | |
| IGF-I Receptor (IGF-IR) | ~70-100 | ||
| Insulin Lispro | Insulin Receptor (IR) | ~100 | |
| IGF-I Receptor (IGF-IR) | ~150 | ||
| Insulin Glargine | Insulin Receptor (IR) | ~60-88 | |
| IGF-I Receptor (IGF-IR) | ~600-800 | ||
| IGF-I | Insulin Receptor (IR) | <1 | |
| IGF-I Receptor (IGF-IR) | Very High (Reference) |
Table 2: Mitogenic and Metabolic Potencies
| Ligand | Assay | Relative Potency (%) (Human Insulin = 100%) | Reference |
| Human Insulin | Mitogenic Potency (DNA Synthesis) | 100 | |
| Metabolic Potency (Lipogenesis) | 100 | ||
| This compound | Mitogenic Potency (DNA Synthesis) | ~90 | |
| Metabolic Potency (Lipogenesis) | ~100 | ||
| Insulin Glargine | Mitogenic Potency (DNA Synthesis) | ~800 | |
| Metabolic Potency (Lipogenesis) | ~60-88 |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of insulin analog interactions with the IGF-I receptor. Below are protocols for key experiments cited in the literature.
Radioligand Receptor Binding Assay
This assay quantifies the binding affinity of a ligand to its receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the IGF-I receptor.
Materials:
-
Cells overexpressing the human IGF-I receptor (e.g., Saos/B10 cells).
-
[¹²⁵I]-IGF-I (radioligand).
-
Unlabeled this compound, human insulin, and IGF-I (competitors).
-
Binding buffer (e.g., HEPES-based buffer with BSA).
-
Scintillation fluid and counter.
Protocol:
-
Cell Preparation: Culture cells to confluency, harvest, and resuspend in binding buffer to a known concentration.
-
Assay Setup: In a 96-well plate, add a constant amount of cell suspension to each well.
-
Competition: Add increasing concentrations of unlabeled competitor (this compound, human insulin, or IGF-I) to the wells.
-
Radioligand Addition: Add a constant, low concentration of [¹²⁵I]-IGF-I to all wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 16 hours).
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value (concentration of competitor that inhibits 50% of specific [¹²⁵I]-IGF-I binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Kinase Receptor Activation (KIRA) Assay
This assay measures the ligand-induced autophosphorylation of the receptor's tyrosine kinase domain.
Objective: To determine the potency (EC50) of this compound in activating the IGF-I receptor.
Materials:
-
Cells overexpressing the human IGF-I receptor.
-
This compound, human insulin, and IGF-I.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
96-well plates coated with an anti-IGF-IR capture antibody.
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP).
-
HRP substrate (e.g., TMB).
-
Plate reader.
Protocol:
-
Cell Stimulation: Seed cells in a 96-well plate and grow to confluency. Starve the cells in serum-free medium for 4-6 hours.
-
Ligand Treatment: Treat the cells with increasing concentrations of this compound, human insulin, or IGF-I for a short period (e.g., 15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells with ice-cold lysis buffer.
-
Receptor Capture: Transfer the cell lysates to the anti-IGF-IR antibody-coated plate and incubate to allow the receptor to bind.
-
Detection: Wash the plate and add the anti-phosphotyrosine-HRP antibody. Incubate to allow binding to the phosphorylated receptor.
-
Signal Generation: Wash the plate and add the HRP substrate. Stop the reaction after a suitable time.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance against the log concentration of the ligand. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Western Blotting for Downstream Signaling Proteins (Akt and ERK)
This technique is used to detect and quantify the phosphorylation of key downstream signaling molecules.
Objective: To assess the activation of PI3K/Akt and MAPK/ERK pathways by this compound through the IGF-I receptor.
Materials:
-
Cells expressing the IGF-I receptor.
-
This compound, human insulin, and IGF-I.
-
Lysis buffer with phosphatase and protease inhibitors.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Treatment and Lysis: Treat and lyse the cells as described in the KIRA assay protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and apply the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total protein (e.g., anti-total-Akt) to normalize for loading differences.
-
Densitometry: Quantify the band intensities using image analysis software.
Signaling Pathways and Visualizations
Upon ligand binding, the IGF-I receptor undergoes a conformational change, leading to the autophosphorylation of its intracellular tyrosine kinase domain and the activation of downstream signaling cascades. The two major pathways are the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is primarily associated with metabolic and survival signals, and the Ras/mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is mainly involved in cell proliferation and differentiation.
IGF-I Receptor Signaling Pathway
Caption: Simplified IGF-I receptor signaling cascade.
Experimental Workflow for Receptor Interaction Analysis
Caption: Workflow for analyzing insulin analog-receptor interactions.
Conclusion
The available data indicate that this compound exhibits a binding affinity and mitogenic potency at the IGF-I receptor that is comparable to or slightly less than that of human insulin. This is in contrast to some other insulin analogs, such as insulin glargine, which show a significantly higher affinity and mitogenic potency at the IGF-I receptor. The downstream signaling profile of this compound via the IGF-I receptor is expected to be qualitatively similar to that of human insulin, activating both the PI3K/Akt and Ras/MAPK pathways.
The experimental protocols detailed in this guide provide a robust framework for the continued investigation and safety assessment of insulin analogs. A thorough understanding of the molecular interactions between insulin analogs and the IGF-I receptor remains a critical component of diabetes drug development and research.
References
- 1. A versatile insulin analog with high potency for both insulin and insulin-like growth factor 1 receptors: Structural implications for receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. giffordbioscience.com [giffordbioscience.com]
Biophysical Properties of Insulin Aspart Hexamer Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biophysical properties governing the hexameric formation of insulin aspart, a rapid-acting insulin analog. A comprehensive understanding of these principles is critical for the formulation, stability, and clinical efficacy of this vital therapeutic agent. This document details the thermodynamic and kinetic parameters of this compound self-assembly, outlines the experimental protocols used to characterize these properties, and illustrates the associated signaling pathways and experimental workflows.
Introduction to this compound and Hexamer Formation
This compound is a recombinant human insulin analog in which the proline residue at position B28 is replaced by aspartic acid.[1][2] This modification reduces the propensity for self-association compared to regular human insulin, leading to a faster onset of action.[1][2] In pharmaceutical formulations, this compound is designed to exist predominantly in a hexameric state, a quaternary structure composed of six insulin monomers. This hexameric assembly is crucial for enhancing the stability of the protein and preventing fibrillation.[3]
The formation and dissociation of the this compound hexamer are critically influenced by the presence of excipients, most notably zinc ions and phenolic compounds like phenol and m-cresol. Zinc ions are essential for coordinating the insulin monomers into a hexameric structure, while phenolic ligands bind to hydrophobic pockets within the hexamer, inducing a conformational change to the more stable R6 state. Upon subcutaneous injection, the dilution of these excipients in the interstitial fluid triggers the dissociation of the hexamer into dimers and, subsequently, the biologically active monomers, which can then be absorbed into the bloodstream. The rate of this dissociation is a key determinant of the pharmacokinetics of the drug.
Quantitative Data on this compound Hexamerization
The following tables summarize the available quantitative data on the biophysical properties of this compound and its self-association.
Table 1: Thermodynamic and Kinetic Parameters for this compound Self-Association
| Parameter | Value | Species | Conditions | Reference |
| Dimerization Constant | 200- to 300-fold lower than human insulin | This compound | Not specified | |
| Hexamer Dissociation Time | Seconds to one hour | This compound | Dependent on phenolic additive concentration |
Table 2: Hydrodynamic Properties of Insulin Species
| Species | Sedimentation Coefficient (Svedberg, S) | Method | Reference |
| Human Insulin Monomer | 1.2 S | Analytical Ultracentrifugation | |
| Human Insulin Hexamer | 2.95 - 3.1 S | Analytical Ultracentrifugation |
Experimental Protocols for Characterizing Hexamer Formation
The study of this compound hexamer formation relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments used in this characterization.
Analytical Ultracentrifugation (AUC)
Analytical ultracentrifugation is a powerful technique for determining the size, shape, and association state of macromolecules in solution.
Objective: To determine the sedimentation coefficient and oligomeric state distribution of this compound under various formulation conditions.
Methodology:
-
Sample Preparation:
-
Prepare this compound solutions at desired concentrations (e.g., 0.1 - 10 mg/mL) in the buffer of interest. The buffer should be transparent at the detection wavelength and ideally contain sufficient salt (e.g., PBS) to minimize non-specific electrostatic interactions.
-
For studying the effect of excipients, titrate zinc chloride and/or phenolic ligands into the this compound solution.
-
Prepare a matching reference buffer for each sample, containing all components except this compound.
-
Ensure samples are clear and free of particulate matter by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration (0.22 µm filter).
-
-
Instrumentation and Setup:
-
Use a Beckman Coulter ProteomeLab XL-I or equivalent analytical ultracentrifuge.
-
Assemble two-sector charcoal-filled Epon centerpieces with quartz or sapphire windows.
-
Load 420 µL of the sample and 430 µL of the reference buffer into the respective sectors of the cell.
-
Place the assembled cells into an An-50 Ti or An-60 Ti rotor.
-
Equilibrate the rotor in the centrifuge at the desired temperature (e.g., 20°C) for at least one hour to ensure thermal stability.
-
-
Sedimentation Velocity Run:
-
Centrifuge the samples at a high rotor speed (e.g., 50,000 rpm).
-
Acquire data using absorbance optics at a suitable wavelength (e.g., 280 nm for protein) in continuous scan mode.
-
The duration of the run should be sufficient for the sedimentation of all species (e.g., 5 hours).
-
-
Data Analysis:
-
Analyze the sedimentation velocity data using software such as SEDFIT.
-
Fit the data to the Lamm equation to obtain a distribution of sedimentation coefficients, c(s).
-
The peaks in the c(s) distribution correspond to different oligomeric species (monomer, dimer, hexamer, etc.).
-
Size-Exclusion Chromatography (SEC)
Size-exclusion chromatography separates molecules based on their hydrodynamic radius, providing information on the oligomeric state distribution.
Objective: To separate and quantify the different oligomeric species of this compound.
Methodology:
-
Sample Preparation:
-
Prepare this compound samples in the desired buffer. The sample should be filtered through a 0.22 µm filter to remove any aggregates.
-
For analysis of commercial formulations, the sample can often be injected directly.
-
-
Instrumentation and Setup:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.
-
Select a suitable size-exclusion column (e.g., Agilent AdvanceBio SEC 130 Å, 2.7 µm).
-
The mobile phase should be chosen to minimize interactions between the protein and the column matrix. A common mobile phase for insulin analysis consists of L-arginine, acetic acid, and acetonitrile in water.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Chromatographic Run:
-
Inject a defined volume of the this compound sample (e.g., 10-100 µL) onto the column.
-
Monitor the elution profile at 214 nm or 280 nm.
-
Larger molecules (hexamers) will elute earlier than smaller molecules (dimers and monomers).
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the relative abundance of each oligomeric species.
-
For more accurate molecular weight determination, SEC can be coupled with multi-angle light scattering (SEC-MALS).
-
Isothermal Titration Calorimetry (ITC)
Isothermal titration calorimetry directly measures the heat changes associated with binding events, allowing for the determination of thermodynamic parameters of association.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound self-association.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound (in the sample cell) and a solution of a binding partner (e.g., zinc chloride in the syringe) in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Degas the solutions prior to use to prevent bubble formation in the calorimeter.
-
-
Instrumentation and Setup:
-
Use an isothermal titration calorimeter (e.g., Malvern MicroCal PEAQ-ITC).
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the this compound solution and the injection syringe with the zinc chloride solution.
-
-
Titration Experiment:
-
Perform a series of small, sequential injections of the zinc chloride solution into the this compound solution.
-
The instrument measures the heat released or absorbed after each injection.
-
A control experiment, titrating the zinc chloride solution into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the reactants.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the thermodynamic parameters (Kd, n, ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to this compound.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Hexamer Characterization.
Conclusion
The hexameric assembly of this compound is a finely tuned biophysical process that is paramount to its stability in pharmaceutical formulations and its rapid action upon administration. The substitution of proline with aspartic acid at the B28 position significantly alters the self-association properties of the insulin molecule, favoring a more rapid dissociation into active monomers. The presence of zinc and phenolic excipients plays a crucial role in stabilizing the hexameric state. A thorough understanding of these interactions, quantified through techniques like analytical ultracentrifugation, size-exclusion chromatography, and isothermal titration calorimetry, is essential for the development of novel and improved insulin therapies. The methodologies and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of drug development.
References
A Technical Guide to Early-Phase Clinical Trial Results of Novel Insulin Aspart Formulations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide synthesizes the findings from early-phase clinical trials of novel Insulin Aspart formulations. It provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profiles, detailed experimental methodologies, and comparative data for these next-generation prandial insulins. The information is intended to inform researchers, scientists, and drug development professionals on the latest advancements in rapid-acting insulin therapy.
Introduction
This compound, a rapid-acting insulin analog, has been a cornerstone in the management of postprandial hyperglycemia for individuals with diabetes.[1] The quest for even faster and more physiological insulin action has led to the development of novel formulations designed to accelerate absorption and onset of effect. This guide focuses on the early-phase clinical trial results of two such promising formulations: AT247 and a faster-acting this compound, comparing their performance against conventional this compound.
The primary goal of these novel formulations is to more closely mimic the natural prandial insulin response, thereby improving postprandial glucose control and offering greater dosing flexibility.[2] Early-phase clinical trials are critical in characterizing the PK and PD properties of these new drugs, providing the foundational data for later-stage development.
Comparative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters from early-phase clinical trials comparing novel this compound formulations with conventional this compound. These studies were typically single-center, randomized, double-blind, crossover trials conducted in male participants with Type 1 diabetes under euglycemic clamp conditions.[1][3][4]
Pharmacokinetic (PK) Profile
The pharmacokinetic parameters reveal the time course of drug absorption, distribution, metabolism, and excretion. In the context of prandial insulin, key metrics include the time to onset of appearance, time to maximum concentration (Tmax), and early insulin exposure (Area Under the Curve, AUC).
| Parameter | AT247 | Faster this compound | Conventional this compound (IAsp) |
| Onset of Appearance | ~2 minutes | ~4 minutes earlier than IAsp | Baseline |
| Time to 50% Cmax (t50%Cmax) | ~12 minutes | ~24 minutes | ~38 minutes |
| Time to Cmax (tmax) | ~50 minutes | ~75 minutes | ~90 minutes |
| Early Insulin Exposure (AUC0-30min) | ~5-fold higher than IAsp | ~2-fold higher than IAsp | Baseline |
| Offset of Exposure | ~32 minutes earlier than IAsp | ~27 minutes earlier than IAsp | Baseline |
Table 1: Summary of Pharmacokinetic Parameters. Data compiled from studies investigating novel this compound formulations.
Pharmacodynamic (PD) Profile
The pharmacodynamic parameters measure the physiological effect of the drug on the body. For insulin, the primary pharmacodynamic measure is the glucose-lowering effect, quantified by the Glucose Infusion Rate (GIR) required to maintain euglycemia.
| Parameter | AT247 | Faster this compound | Conventional this compound (IAsp) |
| Onset of Action | ~23 minutes earlier than IAsp | ~9 minutes earlier than IAsp | Baseline |
| Time to 50% GIRmax (t50%GIRmax) | Significantly shorter than IAsp | Shorter than IAsp | Baseline |
| Early Glucose-Lowering Effect (AUCGIR,0-60min) | ~2.8-fold greater than IAsp | ~1.7-fold greater than IAsp | Baseline |
| Overall Glucose-Lowering Effect (AUCGIR,total) | Comparable to IAsp | Comparable to IAsp | Baseline |
Table 2: Summary of Pharmacodynamic Parameters. Data compiled from studies investigating novel this compound formulations.
Experimental Protocols
The data presented in this guide were primarily generated from randomized, double-blind, crossover euglycemic clamp studies. The following provides a detailed overview of the typical experimental methodology.
Study Design
-
Design: Single-center, randomized, double-blind, multi-period crossover design.
-
Participants: Typically adult males with a clinical diagnosis of Type 1 diabetes for at least one year.
-
Washout Period: A washout period of 5 to 21 days is maintained between dosing visits to ensure complete clearance of the previous insulin dose.
-
Standardization: Participants undergo a run-in period to standardize their basal insulin therapy, often switching to an intermediate-acting insulin like NPH insulin prior to the clamp procedure to ensure a stable baseline.
Euglycemic Clamp Procedure
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin action.
-
Objective: To maintain a constant blood glucose level (euglycemia) by infusing a variable rate of glucose in response to the administration of a fixed dose of insulin.
-
Procedure:
-
Fasting: Participants fast overnight prior to the clamp.
-
Catheterization: Two intravenous catheters are placed: one for blood sampling and the other for glucose and insulin infusion.
-
Basal Period: A period of at least 60 minutes is established to achieve stable euglycemia at a target of 100 mg/dL (5.5 mmol/L) before insulin administration.
-
Insulin Administration: A single subcutaneous dose of the investigational this compound formulation (e.g., 0.3 U/kg) is administered.
-
Glucose Clamping: Blood glucose is monitored at frequent intervals (e.g., every 5 minutes), and a 20% glucose solution is infused at a variable rate to maintain the target blood glucose level. The clamp typically lasts for up to 8-12 hours.
-
-
Glucose Infusion Rate (GIR) Calculation: The GIR is calculated to quantify the pharmacodynamic effect of the insulin. The formula used is:
-
GIR (mg/kg/min) = [Glucose Concentration (%) x Infusion Rate (mL/hr) x 1000] / [Body Weight (kg) x 60 min/hr]
-
Pharmacokinetic and Pharmacodynamic Assessments
-
Blood Sampling: Venous blood samples are collected at predefined time points throughout the euglycemic clamp to determine serum this compound concentrations.
-
Analytical Method: this compound concentrations are typically measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method offers high specificity and sensitivity for distinguishing the insulin analog from endogenous insulin.
-
PK Parameter Calculation: Pharmacokinetic parameters such as AUC and Cmax are calculated from the serum insulin concentration-time profiles.
-
PD Parameter Calculation: Pharmacodynamic parameters such as AUCGIR and GIRmax are derived from the glucose infusion rate profiles.
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the logical flow of the clinical trial protocols and the proposed mechanism of accelerated absorption for novel this compound formulations.
Caption: Randomized Crossover Euglycemic Clamp Study Workflow.
Caption: Detailed Euglycemic Clamp Procedure Workflow.
Caption: Proposed Mechanism of Accelerated this compound Absorption.
Conclusion
The early-phase clinical trial results for novel this compound formulations, such as AT247 and faster-acting this compound, consistently demonstrate a more rapid pharmacokinetic and pharmacodynamic profile compared to conventional this compound. The accelerated onset of appearance and action, coupled with a greater early glucose-lowering effect, suggests that these formulations have the potential to significantly improve postprandial glycemic control. The detailed experimental protocols, particularly the use of the euglycemic clamp technique, provide robust and reliable data to support these findings. The innovative formulation strategies that enhance the dissociation of insulin hexamers and increase local blood flow appear to be key to their improved performance. Further clinical development will be crucial to fully elucidate the long-term efficacy and safety of these promising second-generation prandial insulins in a broader patient population.
References
Methodological & Application
Application Note and Protocol: In Vitro Cell-Based Assay for Insulin Aspart Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin Aspart is a rapid-acting human insulin analog used to manage hyperglycemia in individuals with Type 1 and Type 2 diabetes.[1] It is a genetically modified version of human insulin where the amino acid proline at position B28 is replaced with aspartic acid.[2][3] This modification reduces the tendency of the molecule to form hexamers, leading to faster absorption and a quicker onset of action compared to regular human insulin.[1][2] The primary mechanism of action of this compound involves its binding to the insulin receptor (IR), a heterotetrameric protein on the surface of target cells like those in skeletal muscle and adipose tissue. This binding initiates a signaling cascade that promotes glucose uptake from the bloodstream, inhibits hepatic glucose production, and enhances protein and fat synthesis.
This application note provides a detailed protocol for assessing the in vitro bioactivity of this compound using a cell-based assay. The described method focuses on quantifying the initial step in the insulin signaling cascade: the auto-phosphorylation of the insulin receptor. Additionally, protocols for downstream functional assays, such as glucose uptake, Akt phosphorylation, and cell proliferation, are provided to offer a comprehensive evaluation of this compound's biological activity.
I. Key Signaling Pathway
The binding of this compound to the insulin receptor triggers the autophosphorylation of tyrosine residues on the receptor's intracellular beta subunits. This event activates the receptor's tyrosine kinase activity, leading to the phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS then serves as a docking site for various signaling molecules, activating downstream pathways such as the PI3K/Akt and MAPK pathways. The PI3K/Akt pathway is crucial for mediating most of the metabolic actions of insulin, including the translocation of glucose transporter 4 (GLUT4) to the cell membrane, which facilitates glucose uptake.
References
Application Notes and Protocols for the Use of Insulin Aspart in Diabetic Animal Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance and detailed protocols for the utilization of insulin aspart, a rapid-acting insulin analog, in various diabetic animal research models. This document is intended to assist researchers in designing and executing robust preclinical studies to evaluate novel diabetes therapeutics and investigate the pathophysiology of the disease.
Introduction to this compound in Preclinical Research
This compound is a recombinant human insulin analog where the proline residue at position B28 is replaced by aspartic acid.[1] This modification reduces the tendency of insulin molecules to form hexamers, leading to faster absorption from the subcutaneous tissue and a more rapid onset of action compared to regular human insulin.[1][2] Its mechanism of action involves binding to the insulin receptor, which triggers a cascade of intracellular signaling events, primarily through the PI3K/Akt pathway.[1][3] This culminates in the translocation of GLUT4 transporters to the cell membrane in muscle and adipose tissue, facilitating glucose uptake from the bloodstream.
In diabetic animal models, this compound is a valuable tool for:
-
Mimicking postprandial insulin release.
-
Investigating the efficacy and mechanism of action of new anti-diabetic agents.
-
Studying the physiological and pathological consequences of diabetes.
-
Evaluating the mitogenic and metabolic signaling pathways of insulin analogs.
Common Diabetic Animal Models
The selection of an appropriate animal model is critical for the translational relevance of research findings. Chemically-induced models of type 1 diabetes are frequently employed.
-
Streptozotocin (STZ)-Induced Diabetes: STZ is a naturally occurring chemical that is particularly toxic to pancreatic β-cells. It is a widely used method to induce a model of type 1 diabetes.
-
Species: Primarily rats (Wistar, Sprague-Dawley) and mice (C57BL/6, BALB/c).
-
Induction: A single high dose of STZ or multiple low doses can be administered. Doses vary by species and strain. For example, in rats, a single intravenous (IV) or intraperitoneal (IP) injection of 40-65 mg/kg is often used. For mice, doses can range from 50 to 200 mg/kg.
-
-
Alloxan-Induced Diabetes: Alloxan is another chemical that selectively destroys pancreatic β-cells through the generation of reactive oxygen species.
-
Species: Rats, mice, rabbits, and dogs.
-
Induction: Dosing is species and strain-dependent. For instance, in mice, a single intraperitoneal injection of 100-200mg/kg can be effective, though higher doses may increase mortality. In rats, doses can range from 40-200 mg/kg.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the use of this compound in various animal models.
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Different Animal Species
| Parameter | Rats (Sprague-Dawley) | Dogs | Pigs | Cats (Healthy) |
| Route of Administration | Subcutaneous (s.c.), Intravenous (i.v.) | s.c., i.v. | s.c., i.v. | Intramuscular (i.m.), s.c. |
| Dose | Not specified | Not specified | Not specified | 0.25 IU/kg |
| Onset of Action | Not significantly different from human insulin | Not significantly different from human insulin | Trend towards more rapid absorption than human insulin (s.c.) | i.m.: 10 min, s.c.: 12.5 min |
| Time to Peak Action | Not specified | Not specified | Not specified | Not specified |
| Duration of Action | Not specified | Not specified | Not specified | i.m.: 182.5 ± 34.33 min, s.c.: 159.38 ± 41.87 min |
| Peak Plasma Concentration (Cmax) | Not specified | Not specified | Not specified | i.m.: 1,265.17 pmol/L, s.c.: 3,278.19 pmol/L |
| Area Under the Curve (AUC) | Not specified | Not specified | Not specified | i.m.: 82,662 ± 30,565 pmol/Lmin, s.c.: 135,060 ± 39,026 pmol/Lmin |
Table 2: Typical Experimental Parameters for Diabetes Induction and Monitoring
| Parameter | Mice | Rats |
| Diabetes Induction (STZ) | 150 mg/kg i.p. (single dose) | 35-65 mg/kg i.p. or i.v. |
| Diabetes Induction (Alloxan) | 75-100 mg/kg i.v. | 60 mg/kg i.v. (Sprague-Dawley) |
| Confirmation of Diabetes (Blood Glucose) | > 200 mg/dL (11.1 mmol/L) 72 hours post-injection | > 210 mg/dL |
| Fasting Period for GTT/ITT | 6 hours | At least 5 hours |
| Glucose Dose for GTT | 1 g/kg or calculated based on body weight | Not specified |
| Insulin Dose for ITT | 0.5-1 U/kg i.p. | 4 mU/kg/min (infusion) |
Experimental Protocols
Protocol for Induction of Type 1 Diabetes with Streptozotocin (STZ) in Rats
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats, 8-10 weeks old. House the animals under standard laboratory conditions with free access to food and water.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in a freshly prepared cold 0.1 M citrate buffer (pH 4.5) to a concentration of 10 mg/mL. Protect the solution from light.
-
STZ Administration: Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 60 mg/kg body weight.
-
Post-Injection Care: To prevent initial drug-induced hypoglycemia, provide the animals with a 5% glucose solution in their drinking water for the first 24 hours after STZ injection.
-
Confirmation of Diabetes: Monitor blood glucose levels daily for the first week. Diabetes is typically established 3-5 days post-injection, with stable hyperglycemia observed after one week. A blood glucose level consistently above 250 mg/dL is considered diabetic.
Protocol for Glucose Tolerance Test (GTT) in Diabetic Mice
-
Animal Preparation: Use diabetic mice (e.g., STZ-induced) and a control group of non-diabetic mice. Fast the mice for 6 hours with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample (t=0) from the tail vein and measure the blood glucose concentration using a glucometer.
-
Glucose Administration: Administer a 20% glucose solution via oral gavage or i.p. injection at a dose of 2 g/kg body weight.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Protocol for Hyperinsulinemic-Euglycemic Clamp in Conscious Rats
This technique is the gold standard for assessing insulin sensitivity in vivo.
-
Surgical Preparation: Several days prior to the clamp study, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling). Allow the animals to recover fully.
-
Experimental Setup: On the day of the experiment, connect the catheters to infusion pumps and a blood sampling line. The rat should be conscious and unrestrained.
-
Basal Period: After a 30-minute acclimatization period, collect baseline blood samples to determine basal glucose and insulin levels.
-
Clamp Procedure:
-
Begin a continuous intravenous infusion of this compound at a constant rate (e.g., 4 mU/kg/min).
-
Monitor blood glucose every 5-10 minutes.
-
Infuse a variable rate of 20-50% glucose solution to maintain euglycemia (target blood glucose level, e.g., 100-120 mg/dL).
-
The clamp is considered successful when the glucose infusion rate (GIR) required to maintain euglycemia is stable for at least 30 minutes.
-
-
Data Analysis: The GIR during the steady-state period is a direct measure of whole-body insulin sensitivity.
Protocol for Assessing Insulin-Stimulated GLUT4 Translocation in Skeletal Muscle
-
Tissue Collection: Following in vivo this compound administration or in vitro incubation of isolated muscle strips with insulin, excise skeletal muscle (e.g., soleus, extensor digitorum longus).
-
Subcellular Fractionation: Homogenize the muscle tissue and perform differential centrifugation to isolate plasma membranes and intracellular vesicles.
-
Western Blotting:
-
Determine the protein concentration of each fraction.
-
Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for GLUT4.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Visualize and quantify the GLUT4 protein bands.
-
-
Data Analysis: An increase in the amount of GLUT4 in the plasma membrane fraction relative to the intracellular vesicle fraction indicates insulin-stimulated translocation.
Visualization of Pathways and Workflows
This compound Signaling Pathway
Caption: this compound signaling cascade leading to GLUT4 translocation and glucose uptake.
Experimental Workflow: Hyperinsulinemic-Euglycemic Clamp
Caption: Workflow for conducting a hyperinsulinemic-euglycemic clamp in a conscious rat.
Logical Relationship: Induction and Assessment of Diabetes
Caption: Logical flow from diabetes induction to functional assessment with this compound.
References
Protocol for Assessing Insulin Aspart Activity in CHO-K1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin aspart is a rapid-acting human insulin analog used in the management of diabetes mellitus. A critical aspect of its development and quality control involves the precise assessment of its biological activity. Chinese Hamster Ovary (CHO-K1) cells are a robust and widely used mammalian cell line in biopharmaceutical research and production.[1][2] When engineered to express the human insulin receptor, CHO-K1 cells provide a reliable in vitro model system to characterize the potency and signaling cascade of insulin analogs like this compound.
This document provides detailed protocols for a panel of assays to comprehensively evaluate the bioactivity of this compound in CHO-K1 cells. The described methods cover the fundamental aspects of insulin action, from receptor binding and subsequent signaling events to the downstream metabolic effect of glucose uptake.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the assessment of this compound activity in CHO-K1 cells. Note that specific values can vary depending on the specific CHO-K1 clone, passage number, and experimental conditions.
Table 1: this compound Potency in CHO-K1 Cells
| Parameter | Typical Value | Assay |
| EC50 (Receptor Phosphorylation) | 0.1 - 10 nM | In-Cell Western |
| EC50 (Glucose Uptake) | 1 - 100 nM | Radiolabeled Glucose Uptake Assay |
Table 2: this compound Receptor Binding Affinity in CHO-K1 Cells
| Parameter | Typical Value | Assay |
| Kd (Dissociation Constant) | 0.1 - 5 nM | Competitive Radioligand Binding Assay |
| IC50 (Competitive Binding) | 0.05 - 2 nM | Competitive Radioligand Binding Assay |
Experimental Protocols
CHO-K1 Cell Culture
A foundational requirement for all subsequent assays is the proper maintenance of CHO-K1 cells, particularly those overexpressing the human insulin receptor.
Materials:
-
CHO-K1 cells (preferably overexpressing the human insulin receptor)
-
F-12K Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved CHO-K1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells.
-
Culturing: Resuspend the cell pellet in complete growth medium and seed into a T-75 culture flask. Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend in fresh medium for seeding into new flasks or for use in assays.
In-Cell Western (ICW) Assay for Insulin Receptor Phosphorylation
This assay quantifies the phosphorylation of the insulin receptor upon this compound stimulation, providing a direct measure of its activation.
Materials:
-
CHO-K1 cells overexpressing the human insulin receptor
-
96-well black, clear-bottom plates
-
This compound
-
Serum-free F-12K medium
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Odyssey Blocking Buffer or 3% BSA in PBS)
-
Primary antibodies: Anti-phospho-Insulin Receptor (pY1150/1151) and Anti-Insulin Receptor β
-
IRDye®-conjugated secondary antibodies (e.g., IRDye 800CW and IRDye 680RD)
-
DNA stain for normalization (e.g., DRAQ5™)
Protocol:
-
Cell Seeding: Seed CHO-K1 cells into a 96-well plate at a density of 20,000-40,000 cells per well and incubate for 24-48 hours.
-
Serum Starvation: Prior to stimulation, aspirate the growth medium and replace it with serum-free F-12K medium for 4-6 hours.
-
This compound Stimulation: Prepare serial dilutions of this compound in serum-free medium. Add the dilutions to the respective wells and incubate for 15-30 minutes at 37°C. Include a vehicle control (serum-free medium only).
-
Fixation and Permeabilization: Aspirate the stimulation medium and fix the cells with 4% PFA for 20 minutes at room temperature. Wash the wells with PBS and then permeabilize with Permeabilization Buffer for 15 minutes.
-
Blocking: Wash the wells with PBS and block with Blocking Buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of the primary antibodies (anti-phospho-IR and anti-total-IR) diluted in antibody dilution buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells extensively with PBS containing 0.1% Tween-20. Incubate with a cocktail of the corresponding IRDye®-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Normalization and Imaging: Wash the wells again. For normalization of cell number, a DNA stain can be included with the secondary antibody step.[3] Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Data Analysis: Quantify the fluorescence intensity for both phosphorylated and total receptor. Normalize the phospho-receptor signal to the total receptor signal and/or the DNA stain signal. Plot the normalized signal against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Radiolabeled Glucose Uptake Assay
This assay measures the ability of this compound to stimulate the uptake of glucose into CHO-K1 cells, a key metabolic endpoint of insulin action. 2-deoxy-D-[³H]glucose, a non-metabolizable glucose analog, is commonly used.[4]
Materials:
-
CHO-K1 cells
-
24-well plates
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
Unlabeled 2-deoxy-D-glucose
-
Cytochalasin B (as a negative control for glucose transport)
-
0.1 M NaOH
-
Scintillation cocktail and vials
-
Scintillation counter
Protocol:
-
Cell Seeding and Differentiation (if applicable): Seed CHO-K1 cells in 24-well plates and allow them to reach near confluency.
-
Serum Starvation: Wash the cells with PBS and incubate in serum-free medium for 4-6 hours.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with KRH buffer for 30 minutes at 37°C.
-
This compound Stimulation: Replace the buffer with fresh KRH buffer containing various concentrations of this compound (and a vehicle control). Incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add 2-deoxy-D-[³H]glucose (final concentration ~0.5 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of ~10 µM) to each well. Incubate for 10 minutes at 37°C. To determine non-specific uptake, include wells treated with cytochalasin B.
-
Termination of Uptake: Stop the uptake by aspirating the glucose solution and rapidly washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 0.1 M NaOH to each well and incubating for 30 minutes.
-
Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific uptake (from cytochalasin B-treated wells) from all other readings. Normalize the data to the protein concentration in each well (determined by a separate protein assay). Plot the specific glucose uptake against the this compound concentration to determine the dose-response relationship and EC50.
Competitive Radioligand Binding Assay
This assay determines the affinity of this compound for the human insulin receptor by measuring its ability to compete with a radiolabeled insulin tracer.
Materials:
-
CHO-K1 cell membranes (or whole cells) expressing the human insulin receptor
-
[¹²⁵I]-Insulin
-
Unlabeled this compound
-
Binding Buffer (e.g., HEPES-based buffer with BSA)
-
Filtration apparatus with glass fiber filters
-
Gamma counter
Protocol:
-
Reaction Setup: In microcentrifuge tubes, combine a fixed amount of CHO-K1 cell membranes (or whole cells), a fixed concentration of [¹²⁵I]-Insulin, and a range of concentrations of unlabeled this compound. Include tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled regular insulin).
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or 15°C) for a sufficient time to reach equilibrium (e.g., 16-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation. A study has reported an IC50 of approximately 52 ± 10 pM for insulin in CHO-K1 cells expressing the human insulin receptor A.[5]
Visualizations
Insulin Signaling Pathway in CHO-K1 Cells
Caption: Insulin signaling pathway in CHO-K1 cells.
Experimental Workflow for this compound Activity Assessment
Caption: Workflow for assessing this compound activity.
References
- 1. Understanding the role of recombinant insulin in cell culture systems: What the studies say - Pharmaceutical Technology [pharmaceutical-technology.com]
- 2. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 3. licorbio.com [licorbio.com]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Insulin Aspart in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin Aspart is a rapid-acting insulin analog used in the management of diabetes mellitus. It is structurally similar to human insulin, with a single amino acid substitution of proline with aspartic acid at the B28 position. This modification prevents the formation of hexamers, leading to faster absorption and onset of action compared to regular human insulin.[1][2] Accurate and precise quantification of this compound in biological matrices such as plasma and serum is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples using two common bioanalytical techniques: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantitative Data Summary
The following tables summarize the performance characteristics of various published methods for the quantification of this compound.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Solid Phase Extraction (SPE)[3] | Protein Precipitation & SPE[4] | Immunoaffinity Extraction[5] |
| Linearity Range | 3.0 - 300 µg/mL | 50 - 10,000 pg/mL | Not Specified |
| Lower Limit of Quantification (LLOQ) | 3 µIU/mL (18.0 pmol/L) | 0.5 ng/mL | 1-2 µU/mL |
| Intra-day Precision (%CV) | 0.36% – 3.33% | <15% | Not Specified |
| Inter-day Precision (%CV) | 1.59% – 8.84% | <15% | Not Specified |
| Accuracy (%) | -10.06% to 3.09% | 93.4% (average) | 70-130% at LOQ |
Table 2: Performance Characteristics of ELISA Methods for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Biological Matrix | Serum, Plasma | Serum, Plasma |
| Sample Preparation | 1:400 dilution | No dilution normally required |
| Cross-reactivity with this compound | 4% | Not specified, but kit is for human insulin and analogs |
| Intra-assay Precision (%CV) | <10% | Not Specified |
| Inter-assay Precision (%CV) | <10% | Not Specified |
| Recovery (%) | 85%-115% | Not Specified |
Experimental Protocols
I. LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol is a composite based on several published methods and provides a general workflow. Optimization may be required for specific instrumentation and laboratory conditions.
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Spike 250 µL of human plasma with an internal standard (e.g., bovine insulin).
-
Add 250 µL of 1:1 methanol/acetonitrile containing 1% acetic acid to precipitate proteins.
-
Vortex and centrifuge at 13,000 rcf for 10 minutes.
-
Transfer the supernatant to a new tube containing 900 µL of 5% ammonium hydroxide in water.
-
Condition a mixed-mode cation-exchange SPE cartridge.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute this compound with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., CORTECS UPLC C18+ or Acquity CSH C18).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.25 mL/min.
-
Gradient: A linear gradient from 20% to 65% B over 2 minutes, followed by a ramp to 98% B.
-
Column Temperature: 60°C.
-
Injection Volume: 20 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example): 971.8 -> 660.8 and 971.8 -> 1139.4.
-
Instrument parameters such as cone voltage and collision energy should be optimized for the specific instrument used.
4. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, accuracy, precision, linearity, recovery, and stability.
II. ELISA Method for Quantification of this compound in Human Serum/Plasma
This protocol is a general procedure based on commercially available ELISA kits. Always refer to the specific kit insert for detailed instructions.
1. Reagent and Sample Preparation
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer and other reagents as instructed in the kit manual.
-
Dilute serum or plasma samples if necessary. Some kits may require a significant dilution (e.g., 1:400).
2. Assay Procedure
-
Add 25-100 µL of standards, controls, and samples to the appropriate wells of the microtiter plate.
-
Add the antibody-enzyme conjugate to each well.
-
Incubate the plate for a specified time (e.g., 1 hour) at room temperature, often with shaking.
-
Wash the wells multiple times with the wash buffer to remove unbound components.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark for color development.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
3. Data Analysis
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Visualizations
This compound Signaling Pathway
This compound, like endogenous insulin, exerts its effects by binding to the insulin receptor (IR) on the surface of target cells, primarily in muscle and adipose tissue. This binding triggers a cascade of intracellular signaling events, leading to glucose uptake and utilization.
Caption: this compound signaling cascade leading to metabolic effects.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates the major steps involved in the quantitative analysis of this compound using LC-MS/MS.
Caption: Workflow for this compound analysis by LC-MS/MS.
Experimental Workflow for ELISA Quantification
This diagram outlines the key stages in the quantification of this compound using an ELISA method.
Caption: Workflow for this compound analysis by ELISA.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. labroots.com [labroots.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitation of Insulin Analogues in Serum Using Immunoaffinity Extraction, Liquid Chromatography, and Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Euglycemic Clamp Studies of Insulin Aspart Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and conducting euglycemic clamp studies to evaluate the pharmacodynamics of Insulin Aspart. The information is intended to guide researchers in obtaining robust and reliable data on the glucose-lowering effects of this rapid-acting insulin analog.
Introduction to Euglycemic Clamp and this compound
The hyperinsulinemic-euglycemic clamp is the gold standard for assessing in vivo insulin action.[1][2] This technique allows for the quantification of insulin sensitivity by measuring the amount of glucose required to maintain a normal blood glucose level (euglycemia) in the presence of a constant, high level of insulin (hyperinsulinemia).[3][4]
This compound is a rapid-acting human insulin analog where the amino acid proline at position B28 is replaced by aspartic acid. This modification reduces the tendency of insulin molecules to form hexamers, leading to faster absorption and a quicker onset of action compared to regular human insulin.[5] Euglycemic clamp studies are crucial for characterizing the pharmacodynamic profile of this compound, including its onset, peak, and duration of action.
Experimental Design Considerations
A robust euglycemic clamp study design is essential for obtaining high-quality pharmacodynamic data for this compound. Key considerations include:
-
Study Population: Studies can be conducted in healthy volunteers or individuals with type 1 diabetes. Using patients with type 1 diabetes can minimize the influence of endogenous insulin secretion.
-
Study Design: A randomized, double-blind, crossover design is often employed, where each subject receives different treatments in a random sequence. This design allows each subject to serve as their own control, reducing inter-individual variability.
-
This compound Dosing: A typical subcutaneous dose for pharmacodynamic assessment is 0.3 U/kg body weight.
-
Clamp Duration: The clamp duration should be sufficient to capture the full pharmacodynamic profile of this compound, typically lasting 8 to 12 hours.
-
Blood Glucose Target: The target blood glucose level is typically maintained at a euglycemic level, for example, 100 mg/dL (5.5 mmol/L).
Data Presentation: Pharmacodynamic Parameters of this compound
The primary endpoints in a euglycemic clamp study for this compound are derived from the glucose infusion rate (GIR) profile. These parameters quantify the metabolic effect of the insulin.
| Parameter | Description | Typical Values for this compound (0.3 U/kg) |
| GIR-AUC0-12h | Area Under the Glucose Infusion Rate Curve from 0 to 12 hours. Represents the total amount of glucose infused over the clamp duration and reflects the overall glucose-lowering effect. | Varies across studies, but is a key parameter for bioequivalence assessment. |
| GIRmax | Maximum Glucose Infusion Rate. Indicates the peak metabolic effect of the insulin. | Varies, with confidence intervals for ratios between formulations often used for comparison. |
| T-GIRmax | Time to Maximum Glucose Infusion Rate. Represents the time to reach the peak effect of the insulin. | Approximately 109 to 119 minutes. |
| Onset of Action | The time from insulin administration to the start of a measurable glucose-lowering effect. | Approximately 11 to 17 minutes. |
Experimental Protocols
This section provides a detailed methodology for conducting a euglycemic clamp study to assess the pharmacodynamics of this compound.
Subject Preparation
-
Fasting: Subjects should fast overnight for at least 8-10 hours prior to the clamp procedure.
-
Catheter Placement: Two intravenous catheters are inserted. One is placed in an antecubital vein for the infusion of insulin and glucose. A second catheter is placed in a dorsal vein of the contralateral hand, which is warmed in a heating box (around 55-65°C) to "arterialize" the venous blood for sampling.
Euglycemic Clamp Procedure
-
Stabilization Period: Before the administration of this compound, a variable intravenous infusion of a short-acting insulin (e.g., insulin glulisine) or a 20% glucose solution is initiated to stabilize the subject's blood glucose at the target euglycemic level (e.g., 100 mg/dL). This stabilization period should last for at least one hour without the need for glucose infusion.
-
This compound Administration: Once a stable baseline glucose level is achieved, the basal insulin infusion is discontinued (at least 10-20 minutes prior to dosing). A single subcutaneous dose of this compound (e.g., 0.3 U/kg) is then administered.
-
Glucose Infusion and Monitoring:
-
Blood glucose levels are monitored frequently, typically every 5-10 minutes, using a glucose analyzer.
-
A variable infusion of 20% glucose is started and adjusted to maintain the blood glucose at the target euglycemic level. Automated clamp devices like the Biostator can be used to adjust the glucose infusion rate based on real-time blood glucose measurements.
-
-
Blood Sampling: Blood samples for pharmacokinetic analysis (measurement of this compound concentration) are collected at predefined intervals throughout the clamp duration.
-
Data Collection: The glucose infusion rate (GIR) is recorded continuously throughout the clamp.
Mandatory Visualizations
This compound Signaling Pathway
This compound exerts its effect by binding to the insulin receptor, which triggers a cascade of intracellular signaling events, ultimately leading to glucose uptake into cells.
Caption: this compound signaling pathway leading to glucose uptake and glycogen synthesis.
Euglycemic Clamp Experimental Workflow
The following diagram illustrates the logical flow of a typical euglycemic clamp study for this compound.
Caption: Experimental workflow for a euglycemic clamp study of this compound.
References
- 1. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hyperinsulinemic-euglycemic Clamps in Conscious, Unrestrained Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose clamp technique - Wikipedia [en.wikipedia.org]
- 4. metabolic-continuum-roundtable.com [metabolic-continuum-roundtable.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Insulin Aspart: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analysis of Insulin Aspart using High-Performance Liquid Chromatography (HPLC). The methods described herein are essential for identity, purity, and potency assessment in research, development, and quality control settings. Three primary HPLC techniques are covered: Reversed-Phase HPLC (RP-HPLC) for purity and stability studies, Size-Exclusion HPLC (SEC-HPLC) for the quantification of aggregates and high molecular weight proteins, and Ion-Exchange HPLC (IEX-HPLC) for the analysis of charge variants.
Reversed-Phase HPLC (RP-HPLC) for Purity and Related Proteins
RP-HPLC is a powerful technique for separating this compound from its related impurities, including deamidation products and other closely related variants.
Application Note
This method is suitable for the quantitative determination of this compound purity and the analysis of related proteins in bulk drug substances and finished products. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase. A gradient elution is typically employed to achieve optimal resolution.
Table 1: RP-HPLC Method Parameters and Performance
| Parameter | Value |
| Column | C18, 4.0 mm x 25.0 cm, 5 µm packing (L1) |
| Mobile Phase A | 0.2 M Sodium Sulfate, pH 2.4 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 214 nm |
| Injection Volume | 10 µL |
| Typical Retention Time | This compound: ~19.7 min |
| Resolution (this compound & A21Asp Impurity) | NLT 1.6 |
Experimental Protocol
1. Preparation of Mobile Phases:
-
Mobile Phase A: Dissolve 28.4 g of anhydrous sodium sulfate in 1 L of water. Adjust the pH to 2.4 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.
2. Preparation of Standard Solution:
-
Accurately weigh and dissolve a suitable amount of this compound Reference Standard (RS) in 0.01 M hydrochloric acid to obtain a concentration of approximately 100 USP this compound Units/mL.
3. Preparation of Sample Solution:
-
For drug substance, prepare as described for the Standard Solution.
-
For injection formulations, acidify each milliliter of the injection with 4 µL of 6 N hydrochloric acid. If necessary, dilute with 0.01 N hydrochloric acid to a final concentration of about 100 USP this compound Units/mL.[1]
4. Chromatographic Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition (75% A, 25% B) for at least 30 minutes.
-
Inject a blank (0.01 M HCl) to ensure a clean baseline.
-
Inject the Standard Solution in replicate (e.g., n=5) to establish system suitability. The relative standard deviation for the peak area should be not more than 1.4%.[1]
-
Inject the Sample Solution.
-
Run the gradient program as detailed in Table 1.
5. Data Analysis:
-
Identify the peaks based on their retention times relative to the this compound peak in the standard chromatogram.
-
Calculate the percentage of related proteins by area normalization. The relative retention times for key impurities are approximately: B28isoAsp this compound (0.9), B3Asp this compound plus A21Asp this compound (1.3), and B3isoAsp this compound (1.5).[1]
Figure 1. Workflow for RP-HPLC analysis of this compound.
Size-Exclusion HPLC (SEC-HPLC) for High Molecular Weight Proteins
SEC-HPLC separates molecules based on their size in solution. This method is used to quantify high molecular weight (HMW) proteins, such as dimers and polymers, which are potential impurities in this compound preparations.
Application Note
This SEC-HPLC method is compliant with pharmacopeial requirements for the determination of HMW proteins in this compound.[2][3] The separation is achieved on a hydrophilic silica gel column, where larger molecules elute earlier than smaller ones.
Table 2: SEC-HPLC Method Parameters and Performance
| Parameter | Value |
| Column | Hydrophilic silica gel for chromatography, 7.8 mm x 30 cm, 5-10 µm, with a pore size of 12-12.5 nm |
| Mobile Phase | Mix 15 volumes of glacial acetic acid, 20 volumes of acetonitrile, and 65 volumes of a 1.0 g/L L-arginine solution. |
| Flow Rate | 0.5 mL/min |
| Column Temperature | Ambient (e.g., 25°C) |
| Detection | UV at 276 nm |
| Injection Volume | 100 µL |
| Run Time | Approximately 35 minutes |
| Typical Retention Times | Polymers: 13-17 min, Dimer: ~17.5 min, Monomer: ~20 min |
Experimental Protocol
1. Preparation of Mobile Phase:
-
Prepare a 1.0 g/L solution of L-arginine in water.
-
Mix 150 mL of glacial acetic acid, 200 mL of acetonitrile, and 650 mL of the L-arginine solution.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
2. Preparation of Resolution Solution:
-
Use a solution of insulin (approximately 4 mg/mL) containing more than 0.4% of high molecular mass proteins. This can be prepared by allowing insulin powder to stand at room temperature for about 10 days.
3. Preparation of Sample Solution:
-
Prepare a solution containing 4 mg/mL of the this compound to be examined in 0.01 M hydrochloric acid.
-
Maintain the solution at 2-8°C and use within 48 hours.
4. Chromatographic Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the Resolution Solution at least three times to ensure the system is equilibrated and repeatable results are obtained.
-
Inject the Sample Solution.
5. Data Analysis:
-
Identify the peaks corresponding to polymers, dimer, and monomer based on their retention times.
-
Calculate the percentage of HMW proteins by area normalization, disregarding any peak with a retention time greater than that of the this compound monomer.
Figure 2. Workflow for SEC-HPLC analysis of this compound.
Ion-Exchange HPLC (IEX-HPLC) for Charge Variant Analysis
IEX-HPLC separates molecules based on their net surface charge. This technique is crucial for characterizing charge variants of this compound, which can arise from modifications like deamidation, affecting the protein's isoelectric point (pI).
Application Note
This method is designed for the separation and quantification of acidic and basic variants of this compound. Cation-exchange chromatography is typically used, as proteins are analyzed at a pH below their pI, where they carry a net positive charge. Elution is achieved by increasing the salt concentration or pH of the mobile phase.
Table 3: IEX-HPLC Method Parameters and Performance
| Parameter | Value |
| Column | Weak Cation Exchange (WCX), e.g., PolyCAT A, 4.6 x 200 mm, 5 µm |
| Mobile Phase A | 20 mM MES buffer, pH 6.0 |
| Mobile Phase B | 20 mM MES buffer with 0.5 M NaCl, pH 6.0 |
| Gradient | Time (min) |
| 0 | |
| 5 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Injection Volume | 50 µL |
Experimental Protocol
1. Preparation of Mobile Phases:
-
Mobile Phase A: Prepare a 20 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer and adjust the pH to 6.0. Filter and degas.
-
Mobile Phase B: Prepare a 20 mM MES buffer containing 0.5 M sodium chloride and adjust the pH to 6.0. Filter and degas.
2. Preparation of Sample Solution:
-
Dissolve the this compound sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
3. Chromatographic Procedure:
-
Equilibrate the column with 100% Mobile Phase A until a stable baseline is obtained.
-
Inject the sample.
-
Run the salt gradient as described in Table 3.
4. Data Analysis:
-
The main peak corresponds to the intact this compound.
-
Peaks eluting before the main peak are typically acidic variants (e.g., deamidated forms).
-
Peaks eluting after the main peak are basic variants.
-
Quantify the variants by integrating the peak areas and expressing them as a percentage of the total peak area.
Figure 3. Workflow for IEX-HPLC analysis of this compound.
References
- 1. Facilitated Qualitative Determination of Insulin, Its Synthetic Analogs, and C-Peptide in Human Urine by Means of LC–HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IEX Chromatography Leading the Charge in Charge Variant Analysis | Technology Networks [technologynetworks.com]
- 3. HPLC Method for Analysis of Insulin on BIST™B+ Column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Inducing Experimental Hypoglycemia in Animal Models with Insulin Aspart
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing experimental hypoglycemia in common animal models using Insulin Aspart, a rapid-acting insulin analog. The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific research needs. All procedures involving animal models should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
Introduction
This compound is a valuable tool for inducing hypoglycemia in animal models due to its rapid onset of action and well-characterized pharmacokinetic and pharmacodynamic profiles. By replacing the proline at position B28 of human insulin with aspartic acid, its propensity to form hexamers is reduced, leading to faster absorption after subcutaneous administration.[1] Understanding the dose-response relationship and time-course of this compound in various animal models is crucial for designing experiments to study the physiological and pathological consequences of hypoglycemia, as well as for the preclinical evaluation of novel therapeutic agents.
Animal Models and General Considerations
The most commonly used animal models for studying hypoglycemia are rodents, particularly rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., C57BL/6).[2][3] Key considerations before initiating any study include:
-
Animal Strain: Different strains of rats and mice can exhibit varying sensitivity to insulin.[4]
-
Fasting: The duration of fasting prior to insulin administration significantly impacts baseline blood glucose levels and the subsequent hypoglycemic response. A 6-hour fast is common, but shorter periods may be sufficient to minimize metabolic stress.[5]
-
Acclimation: Proper acclimation of animals to handling and experimental procedures is essential to minimize stress-induced hyperglycemia, which can confound results.
-
Route of Administration: Subcutaneous (SC) and intravenous (IV) are the primary routes for this compound administration. The IV route provides more rapid and direct effects, while the SC route mimics clinical usage.
Defining Hypoglycemia in Rodent Models
While there are no universally standardized definitions for the severity of hypoglycemia in rodents, the following ranges, adapted from clinical guidelines, can be used as a starting point for experimental design.
| Hypoglycemia Level | Blood Glucose Range (mg/dL) | Blood Glucose Range (mmol/L) |
| Mild | 55 - 70 | 3.0 - 3.9 |
| Moderate | 40 - 54 | 2.2 - 2.9 |
| Severe | < 40 | < 2.2 |
Quantitative Data on this compound Administration
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound in various animal models. It is important to note that these values can be influenced by factors such as animal strain, age, and experimental conditions.
Table 1: Pharmacokinetic Parameters of this compound
| Animal Model | Route of Administration | Dose | Time to Peak Concentration (Tmax) | Peak Concentration (Cmax) |
| Rat (Sprague-Dawley) | Subcutaneous | Not Specified | Not Specified | Not Specified |
| Dog | Subcutaneous | Not Specified | Not Specified | Not Specified |
| Pig | Subcutaneous | Not Specified | Faster than human insulin | Not Specified |
| Human (for comparison) | Subcutaneous | 0.15 U/kg | 40 - 50 minutes | 82.1 mU/L |
Data for specific doses in rats and dogs are limited in the provided search results. Researchers should perform pilot studies to determine these parameters for their specific experimental setup.
Table 2: Recommended Starting Doses of this compound for Inducing Hypoglycemia
| Animal Model | Route of Administration | Recommended Starting Dose Range |
| Rat | Subcutaneous | 0.5 - 2.0 U/kg |
| Mouse | Subcutaneous | 0.75 - 1.0 U/kg (and potentially higher) |
Note: Mice are generally more resistant to insulin than rats and pigs, requiring a higher dose per kilogram of body weight to achieve a similar hypoglycemic effect.
Experimental Protocols
Protocol for Inducing Acute Hypoglycemia (Dose-Titration Approach)
This protocol describes a method for inducing different levels of hypoglycemia by administering a single dose of this compound.
Materials:
-
This compound (100 U/mL)
-
Sterile 0.9% saline
-
Insulin syringes (e.g., U-100)
-
Blood glucose monitoring system (glucometer and test strips)
-
Animal restrainer
-
Warming pad
Procedure:
-
Animal Preparation: Fast the animals for a predetermined period (e.g., 6 hours) before the experiment. Weigh each animal to accurately calculate the insulin dose.
-
Baseline Blood Glucose: Obtain a baseline blood glucose reading from the tail vein.
-
Insulin Preparation: Dilute the this compound stock solution with sterile saline to a concentration that allows for accurate dosing in a small volume.
-
Insulin Administration: Administer the calculated dose of this compound via subcutaneous injection in the dorsal region.
-
Blood Glucose Monitoring: Monitor blood glucose levels at regular intervals (e.g., every 15-30 minutes) to determine the onset of hypoglycemia, the glucose nadir, and the duration of the hypoglycemic episode.
-
Observation: Continuously observe the animals for clinical signs of hypoglycemia, which may include lethargy, tremors, and seizures.
-
Recovery: Once the desired duration of hypoglycemia has been achieved, or if animals show signs of severe distress, administer an oral or intraperitoneal glucose solution (e.g., 20% dextrose) to restore normoglycemia.
-
Data Collection: Record all blood glucose measurements, insulin doses, and behavioral observations.
Protocol for Hyperinsulinemic-Hypoglycemic Clamp
This advanced technique allows for the precise control of blood glucose at a specific hypoglycemic level for a defined period. This protocol is adapted from hyperinsulinemic-euglycemic clamp procedures.
Materials:
-
Surgical instruments for catheter implantation
-
Vascular catheters
-
Infusion pumps
-
This compound
-
Sterile 20% dextrose solution
-
Blood glucose monitoring system
Procedure:
-
Surgical Preparation: Several days prior to the clamp experiment, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling). Allow the animals to recover fully.
-
Animal Preparation: On the day of the experiment, fast the animals for an appropriate duration.
-
Baseline Period: Collect baseline blood samples to determine basal glucose and insulin levels.
-
Insulin Infusion: Begin a continuous intravenous infusion of this compound at a constant rate (e.g., 10-20 mU/kg/min).
-
Blood Glucose Monitoring and Glucose Infusion: Monitor blood glucose every 5-10 minutes. To achieve and maintain the target hypoglycemic level, infuse a variable rate of 20% dextrose solution. The glucose infusion rate (GIR) will be adjusted based on the real-time blood glucose readings. A lower GIR will be required to induce and maintain hypoglycemia compared to a euglycemic clamp.
-
Steady State: Once the target blood glucose level has been stable for a defined period (e.g., 30 minutes), the animal is considered to be in a hypoglycemic clamp steady state.
-
Data Analysis: The GIR required to maintain the hypoglycemic state is a key indicator of glucose metabolism under these conditions.
Visualizations
This compound Signaling Pathway
The primary mechanism of action of this compound is through the activation of the insulin receptor, which triggers the PI3K/Akt signaling pathway. This pathway is central to glucose metabolism, promoting glucose uptake in peripheral tissues and inhibiting hepatic glucose production.
Caption: this compound signaling through the PI3K/Akt pathway.
Experimental Workflow for Acute Hypoglycemia Induction
The following diagram illustrates the key steps in the protocol for inducing acute hypoglycemia in a rodent model.
Caption: Workflow for inducing acute hypoglycemia.
Safety and Ethical Considerations
-
Hypoglycemic Coma and Seizures: High doses of insulin can induce severe, life-threatening hypoglycemia. Animals must be monitored closely, and researchers must be prepared to intervene with glucose administration.
-
Animal Welfare: All procedures should be designed to minimize pain and distress. The use of appropriate handling techniques and, where necessary, anesthesia is critical.
-
Dose Adjustments: The provided dose ranges are starting points. It is imperative to perform pilot studies to determine the optimal dose for the specific animal strain and experimental conditions.
By following these guidelines and protocols, researchers can effectively and ethically use this compound to induce experimental hypoglycemia in animal models, thereby advancing our understanding of glucose homeostasis and related pathologies.
References
- 1. Development of standardized insulin treatment protocols for spontaneous rodent models of type 1 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of the rapid-acting insulin analog, this compound, in rats, dogs, and pigs, and pharmacodynamics of this compound in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for optimization of hypoglycemia rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose Metabolism In Vivo in Four Commonly Used Inbred Mouse Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Insulin Aspart Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin Aspart is a rapid-acting human insulin analog used for the management of diabetes mellitus. Its fast onset of action is attributed to a single amino acid substitution, which reduces its tendency to form hexamers.[1] Understanding the cellular and molecular mechanisms of this compound is crucial for developing more effective diabetes therapies and for studying insulin resistance. These application notes provide detailed protocols for utilizing cell culture techniques to investigate the signaling pathways activated by this compound.
Insulin signaling is a complex process that governs glucose homeostasis and cellular growth.[2] The binding of insulin to its receptor triggers a cascade of intracellular events, primarily through two main signaling pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway.[3][4][5] The PI3K/Akt pathway is predominantly responsible for the metabolic effects of insulin, including glucose uptake and glycogen synthesis. The MAPK/ERK pathway is mainly involved in regulating gene expression and cell growth.
Recommended Cell Lines
Several cell lines are commonly used to model insulin action in key metabolic tissues. The choice of cell line depends on the specific research question.
| Cell Line | Tissue of Origin | Key Characteristics | Recommended Use |
| 3T3-L1 | Mouse Embryo (preadipocyte) | Differentiates into mature adipocytes that are highly insulin-responsive. Widely used for studying adipogenesis and insulin resistance. | Studying adipocyte differentiation, glucose uptake, and lipid metabolism. |
| L6 | Rat Skeletal Muscle (myoblast) | Differentiates into myotubes and expresses GLUT4, the insulin-sensitive glucose transporter. | Investigating glucose transport and GLUT4 translocation in a skeletal muscle model. |
| HepG2 | Human Liver (hepatocellular carcinoma) | A well-established model for studying hepatic insulin signaling and glucose metabolism. Note: They exhibit weaker insulin sensitivity compared to primary hepatocytes. | Examining hepatic glucose production, gluconeogenesis, and insulin resistance in the liver. |
| C2C12 | Mouse Skeletal Muscle (myoblast) | Differentiates into myotubes and is a common model for studying insulin signaling in skeletal muscle. | Similar to L6 cells, for studying glucose uptake and insulin signaling in a muscle context. |
This compound Signaling Pathway
Upon binding to the insulin receptor (IR), this compound induces a conformational change, leading to the autophosphorylation of the receptor's tyrosine kinase domain. This activates the receptor, which then phosphorylates intracellular substrate proteins, primarily Insulin Receptor Substrate (IRS) proteins. Phosphorylated IRS proteins serve as docking sites for various signaling molecules, initiating the downstream cascades.
PI3K/Akt Pathway
The PI3K/Akt pathway is central to the metabolic actions of insulin. Activated IRS proteins recruit and activate PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) and its upstream kinase PDK1 to the plasma membrane. This leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a range of downstream targets to mediate insulin's metabolic effects, including the translocation of GLUT4-containing vesicles to the cell surface, promoting glucose uptake.
Caption: PI3K/Akt Signaling Pathway.
MAPK/ERK Pathway
The MAPK/ERK pathway is primarily involved in the regulation of cell growth, proliferation, and differentiation. The activated insulin receptor can also lead to the phosphorylation of Shc proteins. Phosphorylated Shc binds to the Grb2-SOS complex, which in turn activates the small G-protein Ras. Ras then initiates a phosphorylation cascade, sequentially activating Raf, MEK, and finally ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate the transcription of genes involved in cell growth and differentiation.
Caption: MAPK/ERK Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments to study this compound signaling pathways in cultured cells.
General Experimental Workflow
A typical experiment to study this compound signaling involves several key steps, from cell culture to data analysis.
References
- 1. droracle.ai [droracle.ai]
- 2. Item - Cell culture models of insulin signalling and glucose uptake - Loughborough University - Figshare [repository.lboro.ac.uk]
- 3. Dynamic Modeling and Analysis of the Cross-Talk between Insulin/AKT and MAPK/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin Signaling Pathway | Antibodies.com [antibodies.com]
- 5. gmpplastic.com [gmpplastic.com]
Application Note: In Vitro Glucose Uptake Assay Using Insulin Aspart
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin is the primary hormone responsible for regulating glucose homeostasis, primarily by promoting glucose uptake from the bloodstream into skeletal muscle and adipose tissue.[1] Dysregulation of this process is a hallmark of type 2 diabetes.[2] In vitro glucose uptake assays are fundamental tools for studying insulin sensitivity, identifying potential therapeutic agents, and characterizing the biological activity of insulin analogs.[3][4]
Insulin Aspart is a rapid-acting, recombinant human insulin analog where the proline at position B28 is replaced by aspartic acid.[5] This modification reduces the molecule's tendency to form hexamers, leading to faster absorption and a quicker onset of action compared to regular human insulin. Its mechanism involves binding to the insulin receptor and activating the same downstream signaling pathways as human insulin to facilitate glucose uptake.
This application note provides a detailed protocol for performing an in vitro glucose uptake assay using this compound in cultured cells, such as 3T3-L1 adipocytes. It covers the underlying principles, experimental workflows, data analysis, and visualization of the key signaling pathway.
Principle of Action: this compound Signaling Pathway
Upon binding to the alpha subunit of the insulin receptor (IR), this compound induces a conformational change that activates the receptor's intrinsic tyrosine kinase activity in the beta subunit. This leads to autophosphorylation of the receptor and the recruitment and phosphorylation of insulin receptor substrate (IRS) proteins. Phosphorylated IRS acts as a docking site for phosphatidylinositol 3-kinase (PI3K), which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates kinases such as PDK1 and Akt (also known as Protein Kinase B). Activated Akt phosphorylates several downstream targets, including AS160 (Akt substrate of 160 kDa), which relieves its inhibitory effect on the translocation of Glucose Transporter Type 4 (GLUT4) storage vesicles (GSVs) to the plasma membrane. The fusion of these vesicles with the membrane increases the number of GLUT4 transporters at the cell surface, facilitating the uptake of glucose from the extracellular environment.
Caption: this compound signaling cascade leading to GLUT4 translocation.
Assay Principle and Methodologies
The in vitro glucose uptake assay measures the transport of glucose into cultured cells. Since natural D-glucose is rapidly metabolized, the assay typically employs a glucose analog, such as 2-deoxy-D-glucose (2-DG), which is taken up by glucose transporters and phosphorylated by hexokinase into 2-deoxy-D-glucose-6-phosphate (2-DG6P). 2-DG6P cannot be further metabolized and accumulates inside the cell, providing a quantitative measure of glucose uptake. Several detection methods are available.
| Assay Method | Principle | Advantages | Disadvantages | References |
| Radioactive | Uses radiolabeled 2-DG (e.g., [³H]-2-DG). Uptake is measured by liquid scintillation counting after cell lysis. | High sensitivity, considered the "gold standard". | Requires handling and disposal of radioactive materials, multi-step protocol with wash steps. | |
| Fluorescent | Uses a fluorescent glucose analog (e.g., 2-NBDG). Uptake is measured by a fluorescence plate reader. | Non-radioactive, allows for direct visualization in live cells. | Lower signal window, potential for quenching at high concentrations. | |
| Luminescent | Measures the accumulation of 2-DG6P through an enzymatic reaction that generates NADPH, which then drives a luciferase reaction. | Non-radioactive, high sensitivity, large signal window, amenable to high-throughput screening. | Indirect measurement, requires specific commercial kits. |
Experimental Workflow
The general workflow for an in vitro glucose uptake assay involves several key stages, from cell preparation to data acquisition. The process is designed to measure the specific effect of this compound on glucose transport, distinguishing it from basal (non-stimulated) uptake.
Caption: A three-phase workflow for the in vitro glucose uptake assay.
Detailed Protocol: Glucose Uptake in 3T3-L1 Adipocytes
This protocol is optimized for 3T3-L1 cells, a widely used model for studying insulin-stimulated glucose uptake in adipocytes. The luminescent detection method is described here for its sensitivity and high-throughput compatibility.
Materials and Reagents
-
Cells: 3T3-L1 fibroblasts
-
This compound: (e.g., NovoLog®)
-
Culture Media:
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium I: DMEM/10% FBS, 0.25 µM Dexamethasone, 0.5 mM IBMX, 1 µg/mL Insulin
-
Differentiation Medium II: DMEM/10% FBS, 1 µg/mL Insulin
-
-
Assay Buffers:
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
-
Detection Kit: Glucose Uptake-Glo™ Assay (Promega) or similar
-
Equipment: 96-well white, clear-bottom plates, multi-channel pipette, plate reader with luminescence detection.
Experimental Procedure
Step 1: Cell Culture and Differentiation
-
Seed 3T3-L1 preadipocytes in a 96-well plate and grow to confluence in DMEM with 10% FBS.
-
Two days post-confluence, replace the medium with Differentiation Medium I and incubate for 48 hours.
-
Replace with Differentiation Medium II and incubate for another 48 hours.
-
Maintain cells in DMEM/10% FBS for an additional 3-5 days, replacing the medium every 2 days. Fully differentiated adipocytes will exhibit significant lipid droplet accumulation.
Step 2: Glucose Uptake Assay
-
Serum Starvation: Gently wash the differentiated adipocytes twice with PBS. Then, incubate the cells in serum-free DMEM for 2-4 hours to reduce basal glucose uptake.
-
Pre-incubation: Aspirate the starvation medium and wash the cells once with KRPH buffer.
-
Insulin Stimulation: Add KRPH buffer containing the desired concentrations of this compound (e.g., 0, 1, 10, 100 nM) to the appropriate wells. Include a vehicle control (buffer only) for basal uptake measurement. Incubate for 30 minutes at 37°C.
-
Initiate Glucose Uptake: Add 2-deoxyglucose (2-DG) to each well to a final concentration of 1 mM and incubate for 10-15 minutes.
-
Terminate and Detect: Stop the reaction and measure the accumulated 2-DG6P according to the manufacturer's protocol for the luminescent assay kit. This typically involves sequential addition of a stop buffer, neutralization buffer, and detection reagent.
-
Read Luminescence: Measure the luminescent signal using a plate reader.
Data Analysis
-
Background Subtraction: Subtract the average luminescence from no-cell control wells from all experimental wells.
-
Normalization (Optional but Recommended): After reading luminescence, lyse the cells and perform a protein quantification assay (e.g., BCA assay) to normalize the glucose uptake signal to the amount of protein per well. This corrects for any variations in cell number.
-
Calculate Fold Change: For each condition, calculate the fold increase in glucose uptake relative to the basal (unstimulated) control.
-
Fold Change = (Luminescence_Insulin_Stimulated) / (Luminescence_Basal)
-
Data Presentation
Quantitative data should be summarized in clear, concise tables to facilitate comparison between experimental conditions.
Table 1: Typical Experimental Parameters for Glucose Uptake Assay
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Cell Line | 3T3-L1 Adipocytes | C2C12 Myotubes | Primary Human Myotubes |
| Serum Starvation | 2-4 hours | 4 hours | 16 hours |
| This compound Conc. | 0 - 100 nM | 0 - 100 nM | 0 - 100 nM |
| Stimulation Time | 30 minutes | 20-60 minutes | 60 minutes |
| 2-DG Concentration | 1 mM | 0.05 - 1 mM | 1 mM |
| Uptake Time | 10-15 minutes | 10 minutes | 15 minutes |
| Detection Method | Luminescence | Fluorescence | Radioactive |
| References | | | |
Table 2: Example Results of this compound-Stimulated Glucose Uptake
| Treatment | Concentration (nM) | Relative Luminescence Units (RLU) (Mean ± SD) | Fold Change over Basal |
|---|---|---|---|
| Vehicle Control (Basal) | 0 | 15,234 ± 1,102 | 1.0 |
| This compound | 1 | 44,178 ± 3,521 | 2.9 |
| This compound | 10 | 98,765 ± 7,890 | 6.5 |
| This compound | 100 | 120,345 ± 9,543 | 7.9 |
| Inhibitor Control | 100 + CytB* | 1,450 ± 210 | 0.1 |
*Cytochalasin B (CytB) is a potent inhibitor of glucose transporters, used as a negative control.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Basal Uptake | Incomplete serum starvation; high background glucose. | Increase starvation time (up to 16h for some cells); ensure all wash steps are performed thoroughly with glucose-free buffer. |
| Low Fold-Stimulation | Poor cell differentiation; low GLUT4 expression; inactive insulin. | Confirm differentiation visually (lipid droplets) or by marker expression (e.g., PPARγ). Use fresh this compound dilutions. Optimize insulin concentration and stimulation time. |
| High Well-to-Well Variability | Inconsistent cell seeding; pipetting errors. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for reagent additions. Normalize data to protein content. |
| No Signal | Incorrect assay procedure; expired reagents. | Carefully review the protocol steps. Check the expiration dates on all kit components. |
References
- 1. Insulin signal transduction pathway - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. In Vitro Biological Characterization of Recombinant this compound from Biogenomics and Originator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and this compound In Vitro [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Insulin Aspart in Closed-Loop Insulin Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Insulin Aspart and its faster-acting formulation (Faster Aspart, Fiasp®) in closed-loop insulin delivery systems, also known as artificial pancreas systems. The notes include a summary of key clinical trial data, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in this field.
Introduction
Closed-loop insulin delivery systems represent a significant advancement in the management of type 1 diabetes. These systems integrate a continuous glucose monitor (CGM), an insulin pump, and a control algorithm to automate insulin delivery, thereby reducing the burden of diabetes management and improving glycemic control. The choice of insulin is a critical component of these systems, with faster-acting insulins offering the potential for more responsive and effective glucose control, particularly around mealtimes. This compound, a rapid-acting insulin analog, and its faster-acting formulation, have been extensively studied in this context.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from clinical trials comparing faster-acting this compound (Faster Aspart) with standard this compound in various closed-loop systems.
Table 1: Glycemic Control in Adults with Type 1 Diabetes
| Study / System | Insulin Formulation | Time in Range (TIR) 70-180 mg/dL (%) | Time Below Range (TBR) <70 mg/dL (%) | Mean Glucose (mg/dL) | HbA1c (%) |
| Bionic Pancreas (BP-F vs. SC) [1][2] | Faster Aspart (BP-F) | Increased by 14% (3.4 h/day) vs. SC | Non-inferior to SC | Reduced by 18 mg/dL vs. SC | 7.1 (from 7.8) |
| Standard Care (SC) | Baseline | Baseline | Baseline | 7.5 (from 7.6) | |
| Bionic Pancreas (BP-F vs. BP-A/L) [2] | Faster Aspart (BP-F) | 2% greater than BP-A/L | Not specified | -2.0 mg/dL vs. BP-A/L | No difference |
| Aspart/Lispro (BP-A/L) | Baseline | Not specified | Baseline | No difference | |
| CamAPS FX [3] | Faster Aspart | 75 ± 8 | 2.4 (median) | 8.1 ± 0.8 mmol/L | Not specified |
| Standard Aspart | 75 ± 8 | 2.9 (median) | 8.0 ± 0.8 mmol/L | Not specified | |
| MiniMed AHCL [4] | Faster Aspart | 82.3 | Not specified | Not specified | Not specified |
| Standard Aspart | 79.6 | Not specified | Not specified | Not specified | |
| DreaMed GlucoSitter | Faster Aspart | 53.8 (overall), 83.9 (overnight) | 0.0 | Not specified | Not specified |
| Standard Aspart | 58.6 (overall), 88.0 (overnight) | 0.0 | Not specified | Not specified |
Table 2: Glycemic Control in Type 2 Diabetes
| Study / System | Insulin Formulation | Time in Range (TIR) 5.6-10.0 mmol/L (%) | Time Below Range (TBR) <3.5 mmol/L | Mean Glucose | Total Daily Insulin Dose |
| Fully Closed-Loop | Faster Aspart | No significant difference | 1 occurrence | Comparable | Higher (Mean diff: 3.7 U) |
| Standard Aspart | No significant difference | 2 occurrences | Comparable | Baseline |
Experimental Protocols
This section outlines a generalized protocol for a clinical trial evaluating this compound formulations in a closed-loop system, based on methodologies reported in the literature.
Study Design
A common design is a randomized, double-blind, crossover study. This design allows each participant to serve as their own control, minimizing inter-patient variability.
-
Randomization: Participants are randomly assigned to one of two treatment sequences (e.g., Faster Aspart then Standard Aspart, or vice versa).
-
Blinding: Both the participants and the study staff are unaware of the insulin type being used during each period to prevent bias.
-
Crossover: After a defined treatment period with the first insulin, participants undergo a washout period (if necessary) before switching to the second insulin for the same duration.
Participant Population
-
Inclusion Criteria:
-
Adults or children with type 1 diabetes.
-
Use of an insulin pump for a specified duration (e.g., >3 months).
-
HbA1c within a specified range (e.g., 7.0-10.0%).
-
Demonstrated ability to perform diabetes management tasks (e.g., carbohydrate counting, bolusing).
-
-
Exclusion Criteria:
-
History of severe hypoglycemia or diabetic ketoacidosis within a specified period.
-
Pregnancy or breastfeeding.
-
Concomitant use of medications that could affect glucose metabolism.
-
Any condition that, in the investigator's opinion, would compromise the participant's safety or the study's integrity.
-
Experimental Workflow
-
Screening and Enrollment: Potential participants are screened against inclusion/exclusion criteria and provide informed consent.
-
Run-in Phase: Participants may undergo a run-in period using their standard insulin pump therapy and a CGM to establish baseline glycemic control and familiarize themselves with the study devices.
-
First Intervention Period (e.g., 8 weeks):
-
Participants are initiated on the closed-loop system with one of the randomized insulin formulations.
-
The system is initialized with participant-specific parameters (e.g., body weight).
-
Participants are instructed to live their normal daily lives with unrestricted activity.
-
Data from the CGM, insulin pump, and any event logs (e.g., meals, exercise) are collected continuously.
-
-
Washout Period (if applicable): A period where participants may return to their standard therapy to minimize carry-over effects from the previous intervention.
-
Second Intervention Period (e.g., 8 weeks):
-
Participants switch to the other insulin formulation and continue on the closed-loop system.
-
Data collection continues as in the first period.
-
-
End of Study: A final visit is conducted to collect safety data and any final outcome measures.
Key Outcome Measures
-
Primary Endpoint: Often the percentage of time spent in the target glucose range (TIR), typically 70-180 mg/dL (3.9-10.0 mmol/L).
-
Secondary Endpoints:
-
Percentage of time spent in hypoglycemia (TBR, <70 mg/dL and <54 mg/dL).
-
Percentage of time spent in hyperglycemia (TAR, >180 mg/dL).
-
Mean sensor glucose.
-
Glycemic variability (e.g., standard deviation or coefficient of variation of glucose).
-
Change in HbA1c from baseline.
-
Total daily insulin dose.
-
Incidence of adverse events, including severe hypoglycemia and diabetic ketoacidosis.
-
Visualizations
Insulin Signaling Pathway
References
- 1. A Multicenter Randomized Trial Evaluating Fast-Acting this compound in the Bionic Pancreas in Adults with Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multicenter Randomized Trial Evaluating Fast-Acting this compound in the Bionic Pancreas in Adults with Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hybrid closed-loop glucose control with faster this compound compared with standard this compound in adults with type 1 diabetes: A double-blind, multicentre, multinational, randomized, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fast-Acting this compound Versus this compound Using a Second-Generation Hybrid Closed-Loop System in Adults With Type 1 Diabetes: A Randomized, Open-Label, Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trans-endothelial Transport Assay in Insulin Aspart Absorption Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting trans-endothelial transport assays to investigate the absorption of Insulin Aspart. This in vitro model is crucial for understanding the mechanisms by which insulin analogs cross the endothelial barrier, a key step in their journey from subcutaneous tissue to the bloodstream.
Introduction
The vascular endothelium acts as a dynamic barrier, regulating the passage of molecules, including therapeutic proteins like insulin, from the interstitial fluid into circulation. Understanding the transport kinetics across this barrier is paramount for the development of rapid-acting insulin formulations. This compound, a rapid-acting analog, has been engineered for faster absorption compared to regular human insulin.[1] Trans-endothelial transport assays offer a powerful in vitro tool to elucidate the mechanisms underlying this enhanced absorption.
This document outlines the principles of the assay, provides detailed experimental protocols, and presents key data on this compound transport. It also delves into the cellular signaling pathways that govern insulin transport across endothelial cells.
Principle of the Assay
The trans-endothelial transport assay utilizes a confluent monolayer of endothelial cells cultured on a semi-permeable membrane insert, which separates an apical (upper) and a basolateral (lower) chamber. This setup mimics the in vivo endothelial barrier. This compound is introduced into the apical chamber, and its transport across the cell monolayer into the basolateral chamber is quantified over time. The integrity of the endothelial barrier is a critical parameter and is monitored by measuring the Trans-endothelial Electrical Resistance (TEER).[2][3][4] A decrease in TEER can indicate disruption of tight junctions and a potential increase in paracellular transport.[5]
Transport across the endothelial monolayer can occur via two primary routes:
-
Transcellular transport: Movement of molecules through the endothelial cells. This can be a receptor-mediated process.
-
Paracellular transport: Passage of molecules through the junctions between adjacent endothelial cells.
By analyzing the rate of this compound appearance in the basolateral chamber, researchers can determine its apparent permeability coefficient (Papp) and investigate the effects of formulation excipients, such as niacinamide, on its transport.
Quantitative Data Summary
The following table summarizes key quantitative findings from studies on this compound transport across endothelial barriers.
| Parameter | This compound | This compound with Niacinamide | Fold Increase | Reference |
| Apparent Permeability (Papp) | Baseline | ~27% increase | 1.27 | |
| Relative Monomer Fraction | Baseline | ~35% increase | 1.35 |
Note: The increase in the monomer fraction of this compound in the presence of niacinamide is believed to contribute to its accelerated absorption by increasing the availability of monomers for transport.
Experimental Protocols
I. Endothelial Cell Culture for Permeability Assays
This protocol describes the culture of endothelial cells on semi-permeable inserts to form a monolayer with robust barrier function. Human Umbilical Vein Endothelial Cells (HUVECs) are a commonly used cell line for this purpose.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Transwell® inserts (e.g., 0.4 µm pore size, polyester membrane)
-
24-well tissue culture plates
-
Fibronectin or Collagen solution (for coating inserts)
Procedure:
-
Coating Transwell® Inserts:
-
Pre-coat the apical side of the Transwell® inserts with a thin layer of fibronectin (e.g., 50 µg/mL) or collagen solution.
-
Incubate for at least 1 hour at 37°C.
-
Aspirate the coating solution and allow the inserts to air dry completely in a sterile environment.
-
-
Cell Seeding:
-
Culture HUVECs in T-75 flasks until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with medium containing FBS and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh Endothelial Cell Growth Medium.
-
Seed the HUVECs onto the coated Transwell® inserts at a high density (e.g., 1 x 10^5 cells/cm²).
-
Add fresh medium to the basolateral chamber of the 24-well plate.
-
-
Monolayer Formation and Maturation:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium in both the apical and basolateral chambers every 2-3 days.
-
Allow the cells to form a confluent monolayer, which typically takes 3-5 days.
-
II. Measurement of Trans-endothelial Electrical Resistance (TEER)
TEER measurement is a non-invasive method to assess the integrity and confluence of the endothelial monolayer.
Materials:
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes (e.g., Millicell® ERS-2)
-
Sterile PBS
-
70% Ethanol
Procedure:
-
Sterilization: Sterilize the "chopstick" electrodes by immersing them in 70% ethanol for 15-20 minutes, followed by rinsing with sterile PBS.
-
Equilibration: Before measurement, allow the plate with the Transwell® inserts to equilibrate to room temperature for at least 30 minutes.
-
Measurement:
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber, ensuring the electrodes do not touch the cell monolayer.
-
Record the resistance reading in Ohms (Ω).
-
-
Blank Measurement: Measure the resistance of a blank insert (coated but without cells) containing the same medium.
-
Calculation:
-
Subtract the resistance of the blank insert from the resistance of the cell-seeded insert.
-
Multiply the result by the surface area of the insert (in cm²) to obtain the TEER value in Ω·cm².
-
A stable and high TEER value (e.g., >30 Ω·cm² for HUVECs) indicates a well-formed monolayer suitable for transport studies.
-
III. Trans-endothelial Transport Assay for this compound
This protocol details the steps for measuring the transport of this compound across the endothelial monolayer.
Materials:
-
Confluent HUVEC monolayers on Transwell® inserts with stable TEER
-
Transport Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
This compound solution (with and without excipients like niacinamide)
-
Fluorescently labeled insulin (e.g., FITC-insulin) or an ELISA kit for human insulin quantification
-
24-well plate
-
Incubator (37°C, 5% CO2)
-
Plate reader (for fluorescence) or ELISA plate reader
Procedure:
-
Pre-incubation:
-
Gently wash the apical and basolateral sides of the Transwell® inserts with pre-warmed Transport Buffer.
-
Add fresh Transport Buffer to both chambers and incubate for 30 minutes at 37°C to equilibrate the cells.
-
-
Initiation of Transport:
-
Aspirate the buffer from the apical chamber.
-
Add the this compound solution (or FITC-insulin) to the apical chamber.
-
Add fresh Transport Buffer to the basolateral chamber.
-
-
Sampling:
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber.
-
Immediately after each sampling, replenish the basolateral chamber with an equal volume of fresh, pre-warmed Transport Buffer to maintain a constant volume.
-
-
Quantification:
-
If using FITC-insulin, measure the fluorescence of the collected samples using a plate reader at the appropriate excitation and emission wavelengths.
-
If using unlabeled this compound, quantify its concentration using a human insulin ELISA kit according to the manufacturer's instructions.
-
-
TEER Monitoring: Measure the TEER of the monolayer before and after the transport experiment to ensure the barrier integrity was not compromised during the assay.
-
Data Analysis:
-
Calculate the cumulative amount of this compound transported into the basolateral chamber at each time point.
-
Plot the cumulative amount transported versus time.
-
The slope of the linear portion of the curve represents the transport rate.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (transport rate)
-
A is the surface area of the membrane (cm²)
-
C0 is the initial concentration of this compound in the apical chamber
-
-
Signaling Pathways and Experimental Workflows
Insulin Receptor Signaling in Endothelial Cells
Insulin binding to its receptor on endothelial cells triggers a cascade of intracellular signaling events that can influence vascular permeability and transport. The two main signaling pathways are the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.
Caption: Insulin signaling pathways in endothelial cells.
Experimental Workflow for Trans-endothelial Transport Assay
The following diagram illustrates the key steps in performing a trans-endothelial transport assay.
Caption: Workflow for the trans-endothelial transport assay.
Conclusion
The trans-endothelial transport assay is an indispensable tool for preclinical evaluation of insulin analogs and their formulations. By providing quantitative data on permeability and mechanistic insights into transport pathways, this in vitro model significantly contributes to the development of more effective and rapid-acting insulin therapies for diabetes management. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in the field of drug delivery and diabetes research.
References
- 1. Elucidating the Mechanism of Absorption of Fast-Acting this compound: The Role of Niacinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transepithelial/endothelial Electrical Resistance (TEER) theory and applications for microfluidic body-on-a-chip devices [rarediseasesjournal.com]
- 3. Measurement of Transendothelial Electrical Resistance in Blood-Brain Barrier Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Confocal Microscopic Analysis of Transport Mechanisms of Insulin Across the Cell Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Insulin Aspart in Preclinical Continuous Subcutaneous Insulin Infusion (CSII) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin aspart is a rapid-acting insulin analog used to manage hyperglycemia in individuals with diabetes mellitus.[1][2][3] Its mechanism of action is designed to mimic the natural postprandial insulin response of the body.[1][4] A single amino acid substitution—proline with aspartic acid at the B28 position—results in reduced self-association of insulin molecules, leading to faster absorption into the bloodstream compared to regular human insulin. This compound typically begins to act within 10 to 20 minutes of subcutaneous injection, with peak effects occurring at approximately one to three hours, and a duration of action of three to five hours. These pharmacokinetic properties make it a suitable candidate for use in continuous subcutaneous insulin infusion (CSII) systems, which aim to provide a more physiological insulin replacement.
This document provides detailed application notes and protocols for the use of this compound in preclinical CSII models, summarizing key quantitative data, experimental methodologies, and relevant biological pathways.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and in vitro stability of this compound in preclinical and simulated CSII models.
Table 1: Pharmacokinetic Parameters of this compound in a Pig CSII Model
| Parameter | U200 this compound | U100 this compound | U20 this compound |
| Half-life (t½) (min) | 24.3 (range 17.3-41.3) | 28.8 (range 19.6-54.3) | 23.6 (range 17.4-36.8) |
| Area Under the Curve per Dose (AUC/D) (pmol·min/kg) | 51.2 ± 19.5 | 52.3 ± 12.5 | 51.6 ± 6.7 |
| Steady State Plasma Concentration (Css) (pmol/L) | 57.5 ± 27.1 | 54.3 ± 10.3 | 55.1 ± 8.0 |
| Time to Steady State (Tss) (min) | 110 ± 36 | 98 ± 48 | 90 ± 27 |
Data from a randomized cross-over study in pigs receiving a continuous subcutaneous infusion for 8 hours. No significant differences were found between the three concentrations for the listed parameters.
Table 2: In Vitro Stability of this compound in a Simulated CSII Pump System
| Parameter | Day 0 (Control) | Day 7 (In-Pump) |
| Potency | Reference Value | No significant reduction |
| pH | Reference Value | No significant difference |
| isoAsp(B28) Impurity | Reference Value | No significant difference |
| Desamido this compound Impurity | Reference Value | No significant difference |
| This compound-Related Impurities | Reference Value | No significant difference |
| High-Molecular-Weight Proteins (HMWP) | Reference Value | No significant difference |
| Preservative Concentration (Phenol and m-cresol) | Sufficient | Remained at sufficient levels |
| Fibrillation/Precipitation | None | No evidence |
Data from a study simulating worst-case clinical use in a MiniMed 508 pump for 7 days at 37 ± 2°C with continuous vibration. Another study comparing this compound and insulin glulisine found that this compound maintained its physical stability against fibrillation during simulated CSII use, while insulin glulisine showed a reduction in stability.
Experimental Protocols
Protocol 1: Evaluation of this compound Pharmacokinetics in a Pig CSII Model
This protocol is based on the methodology described in studies investigating the pharmacokinetic properties of this compound in a pig model.
1. Animal Model:
- Species: Domestic swine (Sus scrofa domesticus) are often used due to the similarity of their skin and subcutaneous tissue to humans.
- Number: A sufficient number of animals should be used to achieve statistical power (e.g., n=6).
- Acclimation: Animals should be acclimated to the housing conditions for a specified period before the study begins.
- Catheterization: For blood sampling, animals are typically fitted with a central venous catheter.
2. Experimental Design:
- A randomized, crossover design is recommended to minimize inter-animal variability.
- Each animal receives each treatment (e.g., different concentrations of this compound) in a randomized order with a washout period between treatments.
3. CSII System and Infusion:
- Pump: A portable insulin infusion pump (e.g., MiniMed) is used.
- Infusion Set: A standard infusion set is inserted into the subcutaneous tissue of the pig, typically in the flank or another appropriate site.
- This compound Preparation: The pump reservoir is filled with the desired concentration of this compound (e.g., U20, U100, U200).
- Infusion Protocol: this compound is infused continuously at a predetermined basal rate for a specified duration (e.g., 8 hours). The total dose administered should be consistent across different concentration groups.
4. Blood Sampling:
- Blood samples are collected from the central venous catheter at predefined time points before, during, and after the infusion period.
- Example time points: -30, 0, 15, 30, 60, 90, 120, 180, 240, 300, 360, 420, 480 minutes during infusion, and at 30, 60, 90, 120, 150, and 180 minutes post-infusion.
- Blood samples should be collected into tubes containing an appropriate anticoagulant and immediately processed to separate plasma.
- Plasma samples are stored at -20°C or lower until analysis.
5. Analytical Methods:
- This compound Concentration: Plasma concentrations of this compound are determined using a validated method, such as a specific enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
- Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters including half-life (t½), area under the curve (AUC), steady-state concentration (Css), and time to reach steady state (Tss).
Protocol 2: In Vitro Stability Assessment of this compound for CSII Use
This protocol is based on methodologies for simulating the conditions of CSII to evaluate the physicochemical stability of this compound.
1. Materials:
- This compound solution (e.g., U100).
- Insulin infusion pump (e.g., MiniMed 508 or similar).
- Plastic pump reservoirs and infusion sets.
- Vibrating platform.
- Temperature-controlled incubator.
- Analytical instrumentation for assessing insulin stability (e.g., HPLC, pH meter, spectrophotometer).
2. Experimental Setup:
- Fill the pump reservoirs with this compound.
- Place the pumps in an incubator set to simulate body temperature (e.g., 37 ± 2°C).
- Place the pumps on a vibrating platform to simulate the movement of a patient (e.g., 30 ± 3 oscillations/min, 2 ± 0.5 cm amplitude displacement).
- Connect the infusion sets from the pumps to collection vials.
- Set the pumps to infuse at a specified rate (e.g., 0.3 U/h or 0.9 U/h).
3. Sampling:
- Collect samples of the this compound remaining in the reservoir and from the end of the infusion set at specified time points (e.g., days 3, 4, and 7).
- Use control samples of this compound stored at the recommended temperature (e.g., 5 ± 3°C) for comparison.
4. Stability Analysis:
- Visual Inspection: Examine samples for any signs of precipitation or fibrillation.
- Potency and Purity: Use high-performance liquid chromatography (HPLC) to determine the concentration of this compound and to quantify related impurities, such as isoAsp(B28), desamido forms, and high-molecular-weight proteins (HMWP).
- pH Measurement: Measure the pH of the samples.
- Preservative Content: Quantify the concentration of preservatives (e.g., phenol and m-cresol) using HPLC to ensure they remain at effective levels.
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects by binding to the insulin receptor, which triggers a cascade of intracellular signaling events. This ultimately leads to the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, facilitating glucose uptake into muscle and adipose tissues, and the inhibition of hepatic glucose production.
Caption: this compound Signaling Pathway.
Preclinical CSII Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study evaluating this compound in a CSII model.
Caption: Preclinical CSII Experimental Workflow.
Conclusion
The use of this compound in preclinical CSII models is well-documented, with established protocols for evaluating its pharmacokinetic properties and stability. The pig model is a relevant large animal model for pharmacokinetic studies due to physiological similarities with humans. In vitro stability studies have demonstrated that this compound maintains its integrity and potency under simulated CSII conditions. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working with this compound in the context of continuous subcutaneous insulin infusion.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Insulin Aspart Aggregation in Research Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address insulin aspart aggregation in experimental solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in a research setting.
Question: My this compound solution appears cloudy or contains visible precipitates. What could be the cause and how can I fix it?
Answer: Cloudiness or precipitation in an this compound solution is a primary indicator of aggregation. Several factors could be responsible:
-
Improper pH: this compound is most stable at its formulation pH (typically around 7.2-7.6). Deviations from this, especially towards its isoelectric point (around pH 5.5), can cause precipitation.[1][2][3] Lowering the pH from 3 to 1.6 has been shown to significantly accelerate aggregation kinetics.[4][5]
-
Incorrect Temperature: Exposure to extreme temperatures, both high and low, can induce aggregation. Unopened this compound should be stored in a refrigerator at 2°C to 8°C, while in-use solutions can generally be kept at room temperature (up to 30°C) for a limited time.
-
Mechanical Stress: Vigorous shaking or agitation can promote the formation of amyloid fibrils.
-
Interaction with Surfaces: Hydrophobic surfaces, such as certain plastics, can induce partial unfolding of insulin monomers, leading to aggregation.
Solution:
-
Verify pH: Check the pH of your buffer and final solution. Ensure it is within the optimal range for this compound stability.
-
Control Temperature: Always adhere to recommended storage and handling temperatures. Avoid repeated freeze-thaw cycles.
-
Gentle Handling: Mix solutions by gentle inversion or slow swirling rather than vigorous shaking or vortexing.
-
Material Selection: Where possible, use low-protein-binding polypropylene or glass vials.
-
Filtration: If small aggregates are suspected, the solution can be filtered through a 0.22 µm syringe filter, though this will remove larger aggregates and may alter the effective concentration.
Question: I am reconstituting lyophilized this compound and observing incomplete dissolution or particle formation. What is the correct procedure?
Answer: Improper reconstitution is a common source of aggregation. Following a standardized protocol is crucial for obtaining a stable, monomeric this compound solution.
Solution: A general protocol for reconstituting lyophilized this compound is as follows:
-
Equilibration: Allow the lyophilized protein vial and the reconstitution buffer to equilibrate to room temperature before use.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Buffer Addition: Slowly add the recommended reconstitution buffer (often a sterile, slightly acidic solution like 0.01 N HCl, before dilution into a neutral buffer) to the vial. Direct the stream against the side of the vial to avoid foaming.
-
Gentle Agitation: Gently swirl the vial or roll it between your palms to dissolve the contents. Avoid vigorous shaking.
-
Incubation: Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution. If particulates persist, the solution can be mixed gently for a couple of hours at room temperature or overnight at 4°C.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that induce this compound aggregation?
A1: The main factors are:
-
pH: Particularly pH values approaching the isoelectric point of insulin.
-
Temperature: Both elevated temperatures and freezing can cause aggregation.
-
Mechanical Agitation: Shaking or stirring can accelerate fibril formation.
-
Hydrophobic Interfaces: Contact with hydrophobic surfaces (e.g., air-water interface, certain plastics) can trigger aggregation.
-
High Concentration: Higher concentrations of insulin can increase the likelihood of aggregation.
-
Ionic Strength: Variations in ionic strength can also aggravate insulin aggregation.
Q2: What excipients are commonly used to prevent this compound aggregation in commercial formulations and research solutions?
A2: Phenolic compounds like m-cresol and phenol are widely used as antimicrobial preservatives and stabilizers. They help maintain the hexameric structure of insulin, which is more resistant to aggregation than the monomeric or dimeric forms. For research purposes, adding small amounts of dicarboxylic amino acids like aspartic and glutamic acid has also been shown to reduce aggregation.
Q3: How can I detect and quantify this compound aggregation in my samples?
A3: Several techniques can be used:
-
Visual Inspection: The simplest method is to check for cloudiness or precipitation.
-
Turbidity Measurement: A spectrophotometer can be used to measure the turbidity of the solution at a wavelength such as 600 nm.
-
Thioflavin T (ThT) Assay: This is a widely used fluorescence-based assay where ThT binds specifically to amyloid fibrils, resulting in a significant increase in fluorescence intensity.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size, allowing for the quantification of monomers, dimers, and higher-order aggregates.
Data Presentation
Table 1: Influence of pH on this compound Precipitation
| Insulin Analog | pH for 10% Precipitation | pH for 50% Precipitation | pH for 90% Precipitation | Reference |
| This compound | 5.90 | 5.86 | 5.67 | |
| Insulin Lispro | 6.41 | - | 6.30 | |
| Insulin Glulisine | - | 6.64 | - |
Table 2: Recommended Storage Temperatures for this compound Solutions
| Condition | Temperature Range | Maximum Duration | Reference |
| Unopened Vials | 2°C to 8°C | Until expiration date | |
| In-use (Opened) Vials | Up to 30°C | 28 days | |
| Diluted in 0.9% NaCl (COC vials) | 5°C ± 3°C | 365 days | |
| Diluted in 0.9% NaCl (PP syringes) | 5°C ± 3°C | 1 month | |
| Diluted in 0.9% NaCl (COC vials) | 25°C ± 2°C | 3 months | |
| Diluted in 0.9% NaCl (PP syringes) | 25°C ± 2°C | 1 month | |
| In-pump use (simulated) | 37°C ± 2°C | 7 days |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Amyloid Fibril Detection
This protocol describes a method to detect the presence of amyloid fibrils in an this compound solution using Thioflavin T.
Materials:
-
Thioflavin T (ThT) powder
-
Phosphate buffer (10 mM phosphate, 150 mM NaCl, pH 7.0)
-
0.2 µm syringe filter
-
Fluorometer and cuvettes or a 96-well black plate
-
This compound samples (treated and control)
Procedure:
-
Prepare ThT Stock Solution: Dissolve 8 mg of ThT in 10 mL of phosphate buffer. Filter the solution through a 0.2 µm syringe filter. Store this stock solution in the dark for up to one week.
-
Prepare ThT Working Solution: On the day of the assay, dilute the ThT stock solution 1:50 in phosphate buffer.
-
Set up the Assay:
-
For cuvette-based measurements: Add 1 mL of the ThT working solution to a cuvette.
-
For plate-based measurements: Add an appropriate volume of the ThT working solution to each well of a 96-well black plate (e.g., 180 µL).
-
-
Measure Baseline Fluorescence: Measure the fluorescence of the ThT working solution alone (excitation at ~440-450 nm, emission at ~482-485 nm). This will serve as your blank.
-
Add Insulin Sample: Add a small aliquot (5-10 µL for cuvettes, or a corresponding volume for plates) of your this compound sample to the ThT working solution. Include both your potentially aggregated sample and a non-aggregated control.
-
Incubate and Measure: Gently mix and incubate for 1 minute. Measure the fluorescence intensity. A significant increase in fluorescence compared to the control sample indicates the presence of amyloid fibrils.
-
Kinetic Measurements (Optional): To monitor aggregation over time, mix this compound with the ThT working solution at the beginning of the experiment and take fluorescence readings at regular intervals during incubation at a specific temperature (e.g., 37°C) with or without agitation.
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol provides a general workflow for analyzing this compound aggregation using SEC. Specific parameters will need to be optimized for your system.
Materials:
-
HPLC or UPLC system with a UV detector
-
Size-exclusion column with an appropriate pore size for separating insulin monomers, dimers, and larger aggregates (e.g., 125 Å).
-
Mobile phase (e.g., a buffered solution containing an organic modifier like acetonitrile).
-
This compound samples
-
Molecular weight standards (optional, for column calibration)
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Prepare your this compound samples in the mobile phase. If necessary, filter the samples through a low-protein-binding syringe filter (e.g., 0.22 µm PVDF).
-
Injection: Inject a small volume of your sample onto the column. For preparative runs, the sample volume should not exceed 2% of the column volume to ensure good resolution.
-
Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the eluent using a UV detector at a wavelength where insulin absorbs (e.g., 214 nm or 280 nm).
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different-sized species. Larger aggregates will elute first, followed by smaller aggregates, dimers, and finally monomers. The area under each peak can be integrated to quantify the relative amount of each species.
Visualizations
Caption: this compound Aggregation Pathway.
Caption: Troubleshooting Workflow for Aggregation.
Caption: Thioflavin T (ThT) Assay Workflow.
References
- 1. Investigation of factors that cause insulin precipitation and/or amyloid formation in insulin formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Precipitation of this compound and insulin glulisine products used for continuous subcutaneous insulin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Precipitation of insulin products used for continuous subcutaneous insulin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary steps of pH-dependent insulin aggregation kinetics are governed by conformational flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mpinat.mpg.de [mpinat.mpg.de]
Technical Support Center: Optimizing Insulin Aspart Dosage for In Vitro Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing insulin aspart in in vitro cell culture experiments. This compound, a rapid-acting insulin analog, is functionally equivalent to human insulin in in vitro settings, impacting cell growth, proliferation, and protein production through the activation of key signaling pathways.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure optimal and reproducible results.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration of this compound for my cell line?
The optimal concentration of this compound is cell-line dependent. However, a general starting range is between 1 to 20 mg/L.[2] For many common cell lines, such as CHO and HEK293, concentrations as low as 2 mg/L have been shown to significantly enhance cell growth and protein production.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
2. How should I prepare and store my this compound stock solution?
To prepare a stock solution, dissolve this compound in a sterile, acidic solution (e.g., 0.01 N HCl) as it has low solubility at a neutral pH.[4][5] A common stock concentration is 10 mg/mL. This stock solution should be sterile-filtered (0.22 µm filter) and can be stored at -20°C. Avoid repeated freeze-thaw cycles to maintain stability. For working solutions, the stock can be diluted in sterile PBS or directly into the cell culture medium.
3. Is this compound stable in cell culture media?
The stability of insulin in cell culture media at 37°C can be a concern, as it can be degraded by enzymes secreted by the cells. The stability can also be affected by the components of the media itself. For long-term experiments, it may be necessary to replenish the insulin-containing media periodically.
4. Can I use this compound in serum-free media?
Yes, this compound is a common and critical component of many serum-free media formulations. In the absence of serum, insulin acts as a crucial growth factor, promoting cell proliferation and survival.
5. What are the key signaling pathways activated by this compound?
This compound primarily activates two major signaling pathways: the PI3K/Akt pathway, which is mainly responsible for the metabolic effects of insulin, and the Ras/MAPK pathway, which plays a role in cell growth and differentiation. Activation of these pathways is initiated by the binding of insulin to the insulin receptor, leading to its autophosphorylation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no cellular response to this compound. | Incorrect dosage: The concentration may be too low or too high, leading to insulin resistance. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Degraded insulin: Improper storage or handling of the insulin stock solution. | Prepare a fresh stock solution of this compound and store it in aliquots at -20°C to avoid freeze-thaw cycles. | |
| Cell line insensitivity: Some cell lines may have low expression of the insulin receptor. | Verify the expression of the insulin receptor in your cell line. Consider using a cell line known to be responsive to insulin. | |
| Serum interference: Components in fetal bovine serum (FBS) can interfere with insulin signaling. | If possible, switch to a serum-free or low-serum medium for your experiments. | |
| Decreased cell viability at high this compound concentrations. | Insulin-induced apoptosis: Prolonged exposure to high concentrations of insulin can be toxic to some cell types, such as human neural stem cells. | Reduce the concentration of this compound and optimize the duration of exposure. |
| Nutrient depletion: Increased proliferation due to insulin may lead to faster depletion of essential nutrients in the media. | Monitor key nutrients and consider more frequent media changes or the use of a richer culture medium. | |
| Variability in protein or viral vector production. | Suboptimal insulin concentration: The concentration that is optimal for cell growth may not be optimal for productivity. | Perform a titration experiment to identify the insulin concentration that maximizes your specific product yield. |
| Timing of insulin addition: The timing of insulin supplementation can influence productivity. | For transient production systems like viral vectors, test adding insulin at different time points relative to transfection. |
Quantitative Data Summary
The following tables summarize the effects of different this compound concentrations on various cell lines as reported in the literature.
Table 1: Effect of this compound on CHO Cell Growth and Monoclonal Antibody (mAb) Production
| Cell Line | Insulin Concentration (mg/L) | Effect on Cell Growth | Effect on mAb Production | Reference |
| CHO-K1 | 2 | 17% increase in cell proliferation | 51% increase in IgG production | |
| CHO-K1 | 5 | Less effective than 2 mg/L | Less effective than 2 mg/L | |
| CHO-K1 | 10 | Less effective than 2 mg/L | Less effective than 2 mg/L | |
| CHO-S | Not specified | 1.2-fold increase in viable cell density | Up to 1.7-fold increase in mAb production |
Table 2: Effect of this compound on HEK293 Cell Viral Production
| Cell Line | Product | Insulin Concentration (mg/L) | Effect on Viral Titer | Reference |
| HEK293 | Influenza Virus | 25-100 | Up to 1.7-fold increase | |
| HEK293 | AAV-2 | 10 | 47% increase | |
| HEK293 | AAV-5 | 10 | 40.5% increase | |
| HEK293 | AAV-8 | 10 | 48% increase | |
| HEK293 | Lentivirus | 20 | 110% increase |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Cell Viability Assay
This protocol outlines a method to determine the optimal concentration of this compound for cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Serum-free medium (if applicable)
-
This compound stock solution (10 mg/mL)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 2, 5, 10, 20 mg/L). Include a no-cell control for background subtraction.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully aspirate the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Subtract the background absorbance and plot the cell viability against the this compound concentration to determine the optimal dosage.
Protocol 2: Assessing Cell Proliferation using a BrdU Assay
This protocol measures the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA as an indicator of cell proliferation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with the desired concentrations of this compound for the chosen duration.
-
Add BrdU labeling solution to each well and incubate for 1-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the medium and fix/denature the cells to expose the incorporated BrdU.
-
Wash the cells and incubate with an anti-BrdU primary antibody.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Add TMB substrate and monitor color development.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Protocol 3: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol is for detecting the phosphorylation of Akt, a key downstream effector of the PI3K pathway, in response to this compound stimulation.
Materials:
-
Your cell line of interest
-
Serum-free medium
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and then serum-starve overnight to reduce basal signaling.
-
Stimulate the cells with the optimized concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer and resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Visualizations
Caption: this compound Signaling Pathways.
Caption: Experimental Workflow for this compound Dosage Optimization.
References
Troubleshooting Low Bioactivity in Insulin Aspart Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low bioactivity in Insulin Aspart experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound bioactivity assays in a question-and-answer format.
Q1: What are the potential causes for observing lower than expected or no bioactivity of this compound in my cell-based assay?
A1: Low bioactivity of this compound can stem from several factors throughout the experimental workflow. Here are the most common areas to investigate:
-
Reagent Integrity and Handling:
-
Improper Storage: this compound is sensitive to temperature fluctuations. Vials, cartridges, and pens should be stored in a refrigerator and not frozen.[1][2] Opened vials may have a limited room temperature stability of up to 28 days, away from direct heat and sunlight.[2][3] Always check the manufacturer's instructions for specific storage durations.[1]
-
Incorrect Reconstitution and Dilution: Use the correct diluent as specified in the protocol. For instance, a common protocol involves diluting this compound in PBS. Critical steps include ensuring all the powder is fully reconstituted, especially as it can adhere to the cap and sides of the vial. The preparation of insulin standards and samples should occur within 15-20 minutes of treating the cells.
-
Degraded Reagents: Ensure all other assay reagents, such as cell culture media, buffers, and detection antibodies, are within their expiration dates and have been stored correctly.
-
-
Cell Culture and Assay Conditions:
-
Cell Health and Confluency: Use healthy, viable cells at an appropriate confluency (typically 80-95%). Over-confluent or stressed cells may exhibit altered insulin receptor expression or signaling.
-
Cell Line Integrity: Ensure the cell line used (e.g., CHO-K1 overexpressing the human insulin receptor) has not undergone significant passage-dependent changes that could alter its responsiveness to insulin.
-
Assay Buffer Temperature: Cold assay buffers can lead to low enzyme activity. Equilibrate all reagents (except enzymes) to the specified assay temperature before use.
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to variability in results. Ensure pipettes are calibrated and use proper pipetting techniques to avoid bubbles.
-
-
Experimental Protocol Execution:
-
Omission of a Step: Carefully review the protocol to ensure no steps were accidentally omitted.
-
Incorrect Incubation Times: Adhere to the specified incubation times for cell treatment, antibody binding, and signal development. For example, insulin-induced receptor phosphorylation can be a rapid process, with maximum activation occurring within minutes.
-
Inadequate Washing: Insufficient washing between steps can lead to high background signal, which can mask a weak positive signal.
-
Incorrect Plate Reading: Ensure the plate reader is set to the correct wavelength for the detection reagent used.
-
Q2: My standard curve looks good, but my test sample of this compound shows low bioactivity. What should I check?
A2: If the standard curve is performing as expected, the issue likely lies with your test sample preparation or the integrity of the sample itself.
-
Sample Dilution: If this is the first time testing a particular sample, perform a serial dilution to determine the optimal concentration. An inappropriate dilution factor can result in a signal that is outside the linear range of the assay.
-
Sample Integrity:
-
Confirm the storage conditions and handling history of your test sample.
-
Consider the possibility of sample degradation due to repeated freeze-thaw cycles or prolonged storage at improper temperatures.
-
-
Presence of Interfering Substances: The sample matrix could contain substances that interfere with the assay. For instance, the presence of anti-insulin antibodies in serum samples can interfere with insulin assays.
Q3: I am seeing high variability between replicate wells. What could be the cause?
A3: High variability is often due to technical inconsistencies during the assay setup.
-
Inconsistent Cell Seeding: Ensure a uniform cell density across all wells of the plate.
-
Pipetting Errors: As mentioned earlier, inconsistent pipetting volumes or techniques can introduce significant variability. Pay close attention when preparing serial dilutions and adding reagents to the plate.
-
Edge Effects: To minimize "edge effects," consider not using the outer wells of the 96-well plate or ensuring proper humidification during incubation.
-
Plate Stacking: Avoid stacking plates during incubation as this can lead to uneven temperature distribution.
-
Incomplete Mixing: Ensure thorough mixing of reagents in each well by gently tapping the plate.
Data Presentation: Quantitative Assay Parameters
For a typical in-vitro cell-based bioassay measuring insulin receptor phosphorylation, the following parameters are crucial for data analysis and quality control.
| Parameter | Description | Typical Acceptance Criteria |
| EC50 | The concentration of this compound that produces 50% of the maximal response (e.g., receptor phosphorylation). | Should be consistent between the reference standard and valid test samples. |
| R2 of 4PL Curve | The coefficient of determination for the four-parameter logistic (4PL) dose-response curve. | R2 ≥ 0.95 |
| Relative Potency | The potency of a test sample relative to a reference standard. | Typically between 80% and 125% of the reference standard. |
| Coefficient of Variation (CV) | A measure of the variability between replicate measurements. | CV ≤ 15% |
| Signal-to-Background Ratio | The ratio of the signal from the highest concentration of the standard to the signal from the background (zero concentration). | Should be sufficiently high to ensure assay sensitivity. |
Experimental Protocols
Key Experiment: In-Vitro Bioassay for this compound via Insulin Receptor Phosphorylation
This protocol is a summarized version based on established methods for assessing the biological activity of insulin analogs.
Objective: To quantify the bioactivity of this compound by measuring its ability to induce phosphorylation of the insulin receptor in a cell-based assay.
Materials:
-
CHO-K1 cells overexpressing the human insulin receptor
-
Complete cell culture medium (e.g., Ham's F-12/Glutamax + 10% FBS)
-
This compound reference standard and test samples
-
Phosphate-Buffered Saline (PBS)
-
Cell Extraction Buffer
-
96-well clear-bottom black plates
-
Primary antibody specific for phosphorylated insulin receptor (e.g., anti-pY1158)
-
Secondary antibody conjugated to a fluorescent dye
-
Nuclear stain (e.g., Hoechst) for cell normalization
-
Plate reader with fluorescence detection capabilities
Methodology:
-
Cell Culture and Seeding:
-
Culture CHO-INSR cells in complete medium at 37°C and 5% CO2.
-
When cells reach 80-95% confluency, harvest them.
-
Seed the cells into 96-well plates at a predetermined density and incubate for 48 hours.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of the this compound reference standard. A critical step is to carefully reconstitute the insulin to ensure all the material is dissolved.
-
Prepare a dilution series of the reference standard and the test samples in an appropriate buffer (e.g., PBS). These preparations should be done shortly before adding them to the cells.
-
-
Cell Treatment:
-
Starve the cells in serum-free media for a defined period to reduce basal receptor phosphorylation.
-
Remove the starvation media and add the diluted this compound standards and samples to the respective wells.
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C to allow for insulin receptor activation.
-
-
Cell Lysis and Receptor Phosphorylation Detection:
-
After treatment, lyse the cells using a suitable cell extraction buffer.
-
The cell lysate containing the phosphorylated insulin receptors can then be analyzed. A common method is an in-cell western or a sandwich ELISA.
-
-
In-Cell Western/ELISA Procedure (General Steps):
-
Fix and permeabilize the cells in the plate.
-
Block non-specific binding sites.
-
Incubate with a primary antibody that specifically detects the phosphorylated form of the insulin receptor.
-
Wash the plate to remove unbound primary antibody.
-
Incubate with a fluorescently labeled secondary antibody.
-
Add a nuclear stain to normalize for cell number in each well.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence intensity at the appropriate wavelengths for the secondary antibody and the nuclear stain.
-
Normalize the phosphorylation signal to the cell number signal.
-
Generate a 4-parameter logistic (4PL) dose-response curve by plotting the normalized signal against the logarithm of the this compound concentration.
-
Calculate the EC50 and relative potency of the test samples compared to the reference standard.
-
Visualizations
This compound Signaling Pathway
Caption: Simplified this compound signaling pathway leading to glucose uptake.
Experimental Workflow for this compound Bioactivity Assay
Caption: Workflow for assessing this compound bioactivity.
Troubleshooting Logic for Low Bioactivity
Caption: Decision tree for troubleshooting low this compound bioactivity.
References
Addressing challenges in Insulin Aspart formulation for research use
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the preparation and use of Insulin Aspart formulations in a research setting.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues in a question-and-answer format, providing direct solutions to problems related to solubility, stability, and aggregation.
Q1: My this compound solution appears cloudy or has visible precipitates immediately after preparation. What is the cause and how can I fix it?
A1: Cloudiness or precipitation is most often due to improper pH. This compound has an isoelectric point around pH 5.1, where its solubility is minimal.[1][2] For research use, it is crucial to dissolve and maintain the solution outside of this range.
-
Immediate Solution: Adjust the pH of your solution. For complete solubilization, the pH should be either below 3.5 or above 6.5.[1][2] A common practice is to use a small amount of dilute hydrochloric acid (e.g., 0.01 N HCl) to lower the pH to around 3.1-3.2 until the powder is fully dissolved, before any further pH adjustments or buffer additions.[3]
-
Preventative Measure: Always start by dissolving the this compound powder in a dilute acidic solution (like 0.01 N HCl) before adding it to your final neutral buffer (e.g., PBS). Ensure rapid and constant stirring during preparation.
Q2: I'm observing a loss of potency or inconsistent results in my cell-based assays over time. Could my this compound be degrading?
A2: Yes, loss of potency is a key indicator of chemical or physical instability. Several factors can contribute to this:
-
Chemical Degradation: At very low or high pH, or elevated temperatures, this compound can undergo deamidation or form covalent aggregates (high-molecular-weight proteins).
-
Physical Instability (Aggregation): The formulation may be forming soluble or insoluble aggregates that are not bioactive. This can be triggered by temperature stress, agitation (vigorous vortexing or shaking), or interaction with certain surfaces.
-
Adsorption: Insulin can adsorb to the surfaces of plasticware (e.g., polypropylene tubes, pipette tips), reducing the effective concentration in your working solution.
Troubleshooting Steps:
-
Verify Storage Conditions: Store stock solutions at 2-8°C and avoid repeated freeze-thaw cycles. For IV infusion simulations, this compound in 0.9% NaCl is stable for 24 hours at room temperature or 37°C, and for up to 8 days at 2-8°C.
-
Check for Aggregates: Analyze your solution using Size-Exclusion Chromatography (SEC-HPLC) or Dynamic Light Scattering (DLS) to detect the presence of high-molecular-weight species.
-
Minimize Agitation: When mixing, gently invert the container rather than vortexing vigorously.
-
Consider Diluents: Diluting in 5% dextrose (D5%) can lead to glycation and instability over time; 0.9% sodium chloride is a more stable diluent for infusions.
Q3: How can I prevent my this compound formulation from aggregating during storage or experiments?
A3: Preventing aggregation is critical for maintaining biological activity. Aggregation can be induced by heat, agitation, and exposure to hydrophobic surfaces.
-
Use Stabilizing Excipients: Commercial formulations use zinc and phenolic preservatives (m-cresol, phenol) to stabilize the insulin hexamer, which is more resistant to aggregation than the monomeric form. For research formulations where these may interfere, consider other strategies.
-
Control Temperature: Incubating this compound without its stabilizing preservatives at 37°C can lead to significant aggregation over days. Maintain refrigerated storage (2-8°C) whenever possible.
-
Optimize pH: While solubility is high at acidic pH, stability against fibrillation can be lower. Most commercial formulations are buffered to a neutral pH of 7.2-7.6.
-
Add Surfactants: Low concentrations of non-ionic surfactants like polysorbate 20 or poloxamer 188 can help prevent surface-induced aggregation.
Q4: What are the key excipients in commercial this compound formulations and what are their functions?
A4: Commercial formulations contain several excipients to ensure stability, rapid action, and preservation. While research formulations may be simpler, understanding these components is useful.
-
Niacinamide (Vitamin B3): Acts as a hydrotrope to increase the initial absorption rate. It helps shift the balance from hexamers towards monomers and dimers, which are absorbed more quickly after subcutaneous injection. It also has a local vasodilatory effect.
-
L-Arginine: Included as a stabilizing agent to improve the chemical stability of the formulation, particularly in the presence of niacinamide.
-
Zinc: Promotes the self-assembly of insulin monomers into hexamers, which enhances the stability of the protein in the vial.
-
Phenol and m-Cresol: Serve as antimicrobial preservatives and also help to stabilize the hexameric structure.
-
Glycerol and Sodium Chloride: Used as isotonicity agents to make the injection solution compatible with body fluids.
Section 2: Quantitative Data Summary
The following tables summarize key quantitative parameters for the formulation of this compound.
Table 1: pH-Dependent Solubility of this compound
| pH Range | Solubility | Recommendation for Researchers |
| < 3.5 | ≥ 25 mg/mL | Optimal for initial dissolution of this compound powder. |
| 3.5 - 6.5 | Minimal (Near isoelectric point of ~5.1) | Avoid this range during preparation to prevent precipitation. |
| > 6.5 | ≥ 25 mg/mL | Suitable for dissolution and final formulation, but stability at very high pH is poor. |
| 7.2 - 7.6 | Soluble | Optimal for final formulation to ensure physiological compatibility and stability. |
Table 2: Common Excipients and Their Typical Concentrations in Formulations
| Excipient | Function | Typical Concentration Range | Reference |
| Niacinamide | Absorption Accelerator | ~170 mM | |
| L-Arginine | Stabilizer | 1 - 100 mM | |
| Zinc | Hexamer Stabilizer | ~19.6 µg/mL (per 100 U/mL) | Commercial Formulation Data |
| m-Cresol | Preservative / Stabilizer | 1.50 - 1.72 mg/mL | |
| Phenol | Preservative / Stabilizer | 1.50 - 1.72 mg/mL | |
| Polysorbate 20 | Surfactant (Anti-adsorption) | 0.001 - 0.05% (w/v) |
Section 3: Visual Guides and Workflows
Troubleshooting and Analytical Workflow Diagrams
The following diagrams illustrate logical troubleshooting steps and a standard workflow for characterizing your this compound formulation.
Caption: A decision tree for troubleshooting common this compound formulation problems.
Caption: A sequential workflow for the physical and biological characterization of a formulation.
Insulin Signaling Pathway
This diagram provides context for researchers performing cell-based bioassays.
Caption: Key steps in the insulin signaling cascade leading to glucose uptake.
Section 4: Experimental Protocols
Protocol 1: Preparation of a 100 U/mL (≈3.5 mg/mL) this compound Stock Solution
This protocol describes how to prepare a basic, sterile stock solution of this compound for use in cell culture or other in vitro assays.
Materials and Reagents:
-
This compound powder (recombinant)
-
0.01 N Hydrochloric Acid (HCl), sterile-filtered
-
Phosphate-Buffered Saline (PBS), sterile, 1X, pH 7.4
-
Sterile, low-protein-binding microcentrifuge tubes or vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate Mass: Determine the required mass of this compound powder. Note: 1 Unit of this compound is equivalent to approximately 0.035 mg (35 µg) of pure this compound. For 1 mL of a 100 U/mL solution, you will need 3.5 mg.
-
Initial Dissolution: In a sterile biosafety cabinet, add the calculated mass of this compound powder to a sterile tube. Add a small volume of sterile 0.01 N HCl (e.g., 200 µL for 3.5 mg) and gently swirl or pipette to dissolve completely. The solution should be clear and colorless.
-
Buffering: Add sterile 1X PBS to bring the solution to the final desired volume (e.g., add 800 µL for a final volume of 1 mL). Mix gently by inverting the tube. Do not vortex.
-
Sterilization: Sterilize the final solution by passing it through a sterile 0.22 µm syringe filter into a new sterile, low-protein-binding tube.
-
Verification (Optional but Recommended): Measure the pH of the final solution to ensure it is within the desired physiological range (7.2-7.6).
-
Storage: Store the stock solution at 2-8°C. For long-term storage, aliquot into smaller volumes to avoid repeated warming and cooling of the entire stock.
Protocol 2: Detection of Aggregates using Size-Exclusion HPLC (SEC-HPLC)
This method is used to separate and quantify high-molecular-weight proteins (HMWPs) or aggregates from the monomeric form of this compound.
Equipment and Materials:
-
HPLC system with a UV detector (set to 280 nm)
-
SEC column suitable for proteins in the 5-100 kDa range (e.g., TSKgel G2000SWxl or similar)
-
Mobile Phase: A common mobile phase consists of acetonitrile, water, and an acid like phosphoric acid or trifluoroacetic acid, with a salt like sodium sulfate. A specific example is: Dissolve 70 g of anhydrous sodium sulfate in ~4.5 L of water, add 6.5 mL of phosphoric acid, and adjust pH to 3.4. Dilute to 5 L. Mix 900 mL of this solution with 100 mL of acetonitrile.
-
This compound sample
-
Reference standard (if available)
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector.
-
Sample Preparation: Centrifuge the this compound sample at ~10,000 x g for 10 minutes to remove any large, insoluble particles.
-
Injection: Inject a defined volume (e.g., 20-50 µL) of the clarified sample onto the column.
-
Chromatogram Analysis:
-
The main peak corresponds to the this compound monomer.
-
Any peaks eluting before the main monomer peak represent higher-molecular-weight species (dimers, hexamers, or larger soluble aggregates).
-
Integrate the peak areas to calculate the percentage of aggregates relative to the total protein content. The area of the aggregate peaks divided by the total area of all protein peaks, multiplied by 100, gives the % HMWP.
-
Protocol 3: Assessment of Biological Activity via Insulin Receptor Phosphorylation
This is a simplified in-cell western assay to determine the bioactivity of your formulation by measuring insulin-stimulated receptor phosphorylation in a cell line overexpressing the human insulin receptor (e.g., CHO INSR 1284).
Materials and Reagents:
-
CHO INSR 1284 cells (or similar)
-
Complete cell culture medium (e.g., Ham's F-12/Glutamax + 10% FBS)
-
Serum-free medium
-
This compound samples (test formulation and a reference standard)
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., BSA-based blocking solution)
-
Primary antibody: Anti-phosphotyrosine antibody (e.g., clone 4G10)
-
Secondary antibody: Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 Goat anti-Mouse IgG)
-
Nuclear stain (e.g., Hoechst 33342)
-
96-well black, clear-bottom microplates
-
Multimode plate reader with fluorescence capability
Procedure:
-
Cell Seeding: Seed CHO INSR cells into a 96-well plate at a density of ~18,000 cells/well and culture for 48 hours until they form a confluent monolayer.
-
Serum Starvation: Remove the complete medium and wash the cells with PBS. Add serum-free medium and incubate for 2-4 hours to reduce basal receptor phosphorylation.
-
Insulin Stimulation: Prepare serial dilutions of your this compound test sample and a reference standard. Remove the starvation medium and add the insulin dilutions to the wells. Include a "no insulin" control. Incubate for 20 minutes at 37°C.
-
Fix and Permeabilize: Aspirate the insulin solutions and wash wells with cold PBS. Fix the cells with the fixing solution for 20 minutes at room temperature. Wash again, then add permeabilization buffer for 15 minutes.
-
Blocking & Staining: Wash the wells. Add blocking buffer for 90 minutes. Remove blocker and add the primary anti-phosphotyrosine antibody. Incubate overnight at 4°C. The next day, wash and add the fluorescent secondary antibody and Hoechst stain. Incubate for 1 hour in the dark.
-
Imaging and Analysis: Wash the wells a final time. Read the plate on a multimode plate reader (e.g., Ex/Em: 493/519 nm for Alexa Fluor 488 and 361/486 nm for Hoechst).
-
Data Normalization: Normalize the phosphotyrosine signal (green fluorescence) to the cell number signal (blue fluorescence from Hoechst). Plot the normalized fluorescence versus insulin concentration to generate dose-response curves and compare the potency of your test sample to the reference standard.
References
Minimizing variability in animal studies involving Insulin Aspart
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in animal studies involving Insulin Aspart.
Frequently Asked Questions (FAQs)
Animal Handling and Acclimatization
Q1: How long should animals be acclimatized before starting an experiment with this compound?
A1: A minimum acclimatization period of 72 hours (3 days) is required for rodents before their use in survival experiments.[1][2][3] For some specific studies, a longer period of up to five to seven days may be necessary to allow for physiological, psychological, and nutritional stabilization, as transportation can cause stress that affects experimental data.[1][4] Studies have shown that it can take up to five days for food and water intake, as well as urinary output, to stabilize in mice placed in metabolic cages.
Q2: What are the best practices for handling animals to minimize stress-induced variability in glucose readings?
A2: Gentle handling techniques are crucial as stress can significantly impact blood glucose levels and confound metabolic studies. Using methods like "cup handling" instead of tail-picking for mice has been shown to reduce anxiety-like behaviors and mitigate the confounding effects of stress on metabolic endpoints like glucose tolerance. It is also important to keep the duration of restraint to a minimum.
This compound Preparation and Administration
Q3: How should this compound be stored and prepared for animal studies?
A3: this compound should be stored according to the manufacturer's instructions, typically refrigerated. When preparing for injection, it is often necessary to dilute the stock solution. Studies have shown that this compound diluted to 1 unit/mL in 0.9% sodium chloride is stable for extended periods when refrigerated. For instance, in cyclic olefin copolymer (COC) vials, it remains stable for up to 365 days when refrigerated. At room temperature, stability is reduced to 3 months in COC vials and 1 month in polypropylene syringes. It is crucial to use sterile techniques for all dilutions.
Q4: What is the recommended procedure for subcutaneous (SC) injection of this compound in rodents?
A4: For subcutaneous injections in mice and rats, it is recommended to use a new sterile syringe and needle for each animal. The injection is typically administered into the loose skin over the shoulders and neck area (scruff) or the flank. The skin should be "tented" upwards, and the needle inserted at the base of the tent with the bevel facing up. Before injecting, it is good practice to aspirate to ensure the needle is not in a blood vessel. After injection, gently massaging the site can help disperse the substance.
Blood Sampling and Glucose Measurement
Q5: What are the recommended methods for blood collection for glucose measurement in rodents?
A5: For small blood volumes, sampling from the tail tip in mice or the lateral tail vein in rats is appropriate. For mice, a small cut of less than 2 mm is made at the tail tip, and blood is gently "milked" onto a glucose test strip. For rats, a sterile needle can be used to prick the lateral tail vein. To minimize stress and its impact on glucose levels, it is best to perform these procedures on conscious, appropriately restrained animals. Anesthesia can alter glucose results.
Q6: How can I minimize variability in blood glucose readings?
A6: To minimize variability, ensure consistent timing of blood draws and consider the animal's feeding status. Use a consistent blood sampling technique and handle the animals gently to avoid stress-induced hyperglycemia. It is also important to use a reliable and properly calibrated glucometer. For serial sampling from the tail tip, a 2-hour recovery period between samples is recommended.
Troubleshooting Guides
Issue 1: High variability in blood glucose levels between animals in the same treatment group.
| Potential Cause | Troubleshooting Step |
| Inconsistent Acclimatization | Ensure all animals undergo a standardized acclimatization period of at least 72 hours before the experiment begins. |
| Stress from Handling | Implement consistent and gentle handling techniques for all animals. Consider using methods like "cup handling" for mice. Minimize the duration of restraint. |
| Variable Injection Technique | Standardize the subcutaneous injection procedure, including injection site, needle gauge, and volume for all animals. |
| Inconsistent Food/Water Access | Ensure all animals have ad libitum access to food and water, or follow a consistent fasting protocol if required by the study design. |
| Time of Day Variation | Perform all procedures (dosing, blood sampling) at the same time of day for all animals to account for circadian rhythms. |
Issue 2: Unexpectedly low or high hypoglycemic response to this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect this compound Dilution | Verify the dilution calculations and ensure the correct concentration was prepared. Use a fresh dilution if there is any doubt about its stability. |
| Improper Insulin Storage | Confirm that the this compound stock and diluted solutions were stored at the correct temperature. Avoid repeated freezing and thawing. |
| Suboptimal Injection Technique | Ensure the subcutaneous injection was administered correctly and that the full dose was delivered. Check for any leakage from the injection site. |
| Species-Specific Pharmacokinetics | Be aware that the absorption and action of this compound can vary between species. For instance, it is more rapidly absorbed in pigs than in rats or dogs. |
| Underlying Health Status of Animals | Ensure all animals are healthy and free from any conditions that might affect insulin sensitivity. |
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Parameters of this compound in Different Animal Species (Subcutaneous Administration)
| Parameter | Pigs | Rats | Dogs | Healthy Cats |
| Absorption | More rapid than human insulin | No significant difference from human insulin | No significant difference from human insulin | Rapid onset |
| Onset of Action | - | - | - | 12.5 min (median) |
| Time to Peak Action | - | - | - | - |
| Duration of Action | - | - | - | 159.38 ± 41.87 min |
| Plasma Glucose Effect | Significantly lower than human insulin (30-75 min post-dose) | - | - | - |
Table 2: Recommended Needle Sizes and Maximum Injection Volumes for Rodents
| Species | Needle Gauge | Maximum Subcutaneous Volume (per site) |
| Mouse (25 gm) | 25-27g | < 3 ml (total, dispersed over multiple sites if >1mL) |
| Rat (200 gm) | 25g | < 10 ml (total, dispersed over multiple sites if >2mL) |
Experimental Protocols
Protocol 1: Subcutaneous this compound Administration and Blood Glucose Monitoring in Mice
-
Animal Acclimatization: House mice in a controlled environment for a minimum of 72 hours before the experiment.
-
Fasting: If required by the experimental design, fast the mice for a standardized period (e.g., 6 hours) with free access to water.
-
This compound Preparation: Dilute this compound to the desired concentration with sterile 0.9% saline solution using aseptic techniques.
-
Baseline Blood Glucose: Gently restrain the mouse. Make a small incision (<2 mm) at the tip of the tail with a sterile scalpel or sharp scissors. Gently massage the tail to obtain a small drop of blood and measure the glucose level using a calibrated glucometer.
-
This compound Administration:
-
Securely restrain the mouse.
-
Tent the loose skin over the scruff of the neck.
-
Insert a 25-27 gauge needle, bevel up, into the base of the tented skin.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of this compound solution.
-
Withdraw the needle and gently apply pressure to the injection site if needed.
-
-
Post-Dose Blood Glucose Monitoring: Collect blood samples from the tail tip at predetermined time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection to monitor the glucose response. For subsequent samples, gently remove the scab from the initial cut.
-
Data Recording: Record the body weight of each mouse and all blood glucose measurements accurately.
Mandatory Visualizations
Caption: this compound signaling pathway leading to glucose uptake.
Caption: Experimental workflow for an this compound study in rodents.
Caption: Troubleshooting logic for common issues in this compound studies.
References
Technical Support Center: Optimization of Buffer Conditions for Insulin Aspart Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of buffer conditions to ensure the stability of Insulin Aspart.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and stability testing of this compound.
| Issue | Potential Cause | Recommended Action |
| Increased aggregation or fibrillation upon storage. | Suboptimal pH: this compound is prone to aggregation at its isoelectric point and fibrillation under acidic conditions.[1][2][3][4][5] | Maintain a neutral pH (typically around 7.4) in the formulation buffer. Use a buffer system with sufficient capacity to maintain this pH. |
| Inadequate preservative concentration: Phenolic preservatives like phenol and m-cresol are crucial for stabilizing the hexameric structure of this compound and preventing aggregation. | Ensure the concentration of phenolic preservatives is within the recommended range (e.g., 2.3-3.2 mg/mL). Consider the synergistic effects of using a combination of phenol and m-cresol. | |
| Elevated temperature: Higher temperatures can accelerate degradation pathways, including aggregation and the formation of high molecular weight products (HMWPs). | Store this compound formulations at recommended temperatures (typically 2-8°C for long-term storage and below 30°C for in-use vials). For applications requiring physiological temperatures (e.g., in insulin pumps), ensure the formulation is optimized for stability at 37°C. | |
| Inappropriate ionic strength: The ionic strength of the buffer can influence the self-association and aggregation of insulin. | Optimize the salt concentration (e.g., NaCl) in the buffer. Studies have shown that varying NaCl concentrations can affect aggregation lag times. | |
| Formation of chemical degradation products (e.g., deamidation products). | pH instability: Deamidation of asparagine residues is a common degradation pathway for insulin, and its rate is pH-dependent. | Maintain strict pH control within the neutral range to minimize deamidation. |
| Presence of certain excipients: Some excipients or impurities can promote chemical degradation. For example, dilution in dextrose can lead to glycation of this compound. | Use high-purity excipients. Avoid using reducing sugars like dextrose as diluents if glycation is a concern. Normal saline is a more stable diluent. | |
| Loss of potency. | Physical and chemical instability: Aggregation, fibrillation, and chemical degradation can all lead to a loss of biological activity. | Address the root causes of instability as outlined above (pH, temperature, preservatives). |
| Interaction with surfaces: Insulin can adsorb to the surfaces of containers or infusion sets, leading to a decrease in the effective concentration. | Consider the use of excipients like polysorbate 20 to reduce surface adsorption, particularly in zinc-free formulations. | |
| Variability in stability between batches. | Inconsistent manufacturing process: Minor variations in buffer preparation, excipient quality, or storage conditions can lead to batch-to-batch differences in stability. | Implement strict quality control measures for all raw materials and throughout the manufacturing process. Standardize buffer preparation protocols. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for this compound stability and why?
The optimal pH for this compound stability in solution is neutral, typically around pH 7.4. This is because at this pH, this compound is in its hexameric form, which is more stable and less prone to aggregation. Acidic conditions (pH < 4) can lead to the dissociation of hexamers into monomers, which are highly susceptible to fibrillation.
2. What is the role of phenol and m-cresol in this compound formulations?
Phenol and m-cresol serve two primary functions in this compound formulations:
-
Antimicrobial preservatives: They prevent microbial growth in multi-dose vials.
-
Stabilizing agents: They bind to the insulin hexamer, promoting its formation and stability, thereby preventing aggregation and fibrillation. The degradation of this compound is inversely dependent on the concentration of these phenolic preservatives.
3. What are the key excipients used to stabilize this compound, besides phenolic preservatives?
In addition to phenol and m-cresol, other excipients are used to enhance the stability and performance of this compound formulations:
-
Zinc: Promotes the formation of insulin hexamers, which is a more stable form.
-
Niacinamide (Vitamin B3): Can increase the proportion of insulin monomers for faster absorption while requiring other excipients to maintain stability.
-
L-arginine: Acts as a stabilizing agent, often used in combination with niacinamide.
-
Glycerol or Mannitol: Used as tonicity-adjusting agents.
4. How does temperature affect the stability of this compound?
Temperature is a critical factor in this compound stability.
-
Recommended Storage: Long-term storage is recommended at refrigerated temperatures (2-8°C).
-
In-Use Stability: In-use vials and pens can typically be kept at room temperature (below 30°C) for a limited period (e.g., 28 days).
-
Elevated Temperatures: Exposure to higher temperatures (e.g., 37°C) accelerates degradation, leading to the formation of aggregates and a loss of potency. However, some studies have shown that this compound can remain stable for shorter periods at physiological temperatures, which is relevant for use in insulin pumps.
5. What are the common degradation pathways for this compound?
This compound can degrade through both physical and chemical pathways:
-
Physical Degradation: This primarily involves aggregation (formation of soluble oligomers) and fibrillation (formation of insoluble amyloid-like fibrils). These processes are influenced by pH, temperature, agitation, and the presence of hydrophobic surfaces.
-
Chemical Degradation: The main chemical degradation routes include deamidation (hydrolysis of asparagine residues) and the formation of high molecular weight products (HMWPs) through covalent cross-linking.
Experimental Protocols
Key Stability-Indicating Assays
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Purpose: To quantify the purity of this compound and detect chemical degradation products such as deamidated forms.
-
Methodology:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute this compound and its degradation products. A typical gradient might be 20-50% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Analysis: The peak area of this compound is compared to the total peak area to determine purity. Degradation products will appear as separate peaks.
-
2. Size-Exclusion Chromatography (SEC-HPLC)
-
Purpose: To detect and quantify high molecular weight products (HMWPs) and aggregates.
-
Methodology:
-
Mobile Phase: A buffer that mimics the formulation buffer but without the active protein, for example, a phosphate or citrate buffer at a specific pH and ionic strength.
-
Column: A silica-based column with a pore size suitable for separating insulin monomers, dimers, hexamers, and larger aggregates (e.g., 300 Å).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Analysis: HMWPs will elute earlier than the main this compound peak. The percentage of HMWPs is calculated based on the peak areas.
-
3. Thioflavin T (ThT) Fluorescence Assay
-
Purpose: To monitor the formation of amyloid-like fibrils in real-time.
-
Methodology:
-
Reagent: Thioflavin T solution (e.g., 20 µM).
-
Procedure:
-
Incubate this compound samples under desired stress conditions (e.g., elevated temperature, agitation) in a microplate.
-
At specified time points, add ThT solution to the samples.
-
Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
-
-
Analysis: An increase in fluorescence intensity indicates the formation of amyloid fibrils. The lag time for fibrillation can be determined from the kinetic curve.
-
Forced Degradation Study Protocol
-
Purpose: To identify potential degradation products and establish the stability-indicating nature of analytical methods.
-
Methodology: Expose this compound solutions to various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at a controlled temperature (e.g., 40-60°C) for a defined period.
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidation: 3% Hydrogen peroxide at room temperature.
-
Thermal Stress: Incubate the solution at elevated temperatures (e.g., 50-70°C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using RP-HPLC and SEC-HPLC to identify and quantify the degradation products.
Visualizations
Caption: Workflow for Buffer Optimization of this compound Stability.
Caption: Troubleshooting Decision Tree for this compound Instability.
References
Technical Support Center: Overcoming Issues with Insulin Aspart in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming common issues encountered when using Insulin Aspart in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from regular human insulin in a cell culture context?
This compound is a rapid-acting analog of human insulin.[1] At a molecular level, the amino acid proline at position B28 is replaced with aspartic acid.[2] This modification reduces the tendency of this compound to form hexamers, leading to a faster dissociation into monomers, which is the biologically active form that binds to the insulin receptor (IR).[1][2] In cell culture, this can translate to a more rapid initiation of downstream signaling pathways compared to regular human insulin.
Q2: What is the optimal concentration of this compound for my cell culture?
The optimal concentration of this compound is highly cell-type dependent.[3] A typical starting range for many cell lines, including CHO, hepatocytes, and stem cells, is 1 to 10 µg/mL. However, some cell types, like human neural stem cells, are sensitive to high insulin concentrations and may require a much lower, narrow range for optimal viability. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. For instance, studies on iPSCs have tested concentrations ranging from 5 to 20 mg/L to assess the impact on morphology and proliferation.
Q3: How should I prepare and store this compound for cell culture use?
To ensure stability and prevent contamination, dissolve this compound in a sterile, slightly acidic solution (e.g., 0.01 N HCl) or a buffered solution like PBS before adding it to your culture medium. It is best practice to filter-sterilize the final solution using a 0.22 µm filter. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.
Q4: Can this compound lose its activity during long-term culture?
Yes, several factors can contribute to a loss of this compound activity over time in cell culture. These include:
-
Enzymatic Degradation: Some cells secrete enzymes, known as insulinases, into the culture medium that can degrade insulin.
-
Adsorption to Plastics: Insulin is known to adsorb to the surfaces of plastic culture vessels and tubing, which can reduce its effective concentration in the medium.
-
Aggregation: Insulin and its analogs can aggregate, especially under suboptimal storage or handling conditions, which can lead to a loss of biological activity.
-
Instability at 37°C: Prolonged incubation at 37°C in culture medium can lead to the degradation of insulin.
Q5: What are the primary signaling pathways activated by this compound?
This compound, like endogenous insulin, primarily activates two major signaling pathways upon binding to the insulin receptor:
-
PI3K/Akt Pathway: This pathway is crucial for many of the metabolic effects of insulin, including glucose uptake, as well as cell survival, growth, and proliferation.
-
MAPK/ERK Pathway: This pathway is primarily involved in regulating gene expression and cell proliferation.
The activation of these pathways is initiated by the auto-phosphorylation of the insulin receptor on tyrosine residues following insulin binding.
Troubleshooting Guides
Issue 1: Reduced or Inconsistent Cell Growth and Viability
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a range of 1-10 µg/mL and assess cell proliferation and viability using methods like MTT or trypan blue exclusion assays. For sensitive cells like neural stem cells, a lower concentration range may be necessary. |
| Loss of this compound Activity | Prepare fresh this compound stock solutions regularly and store them properly at -20°C in aliquots to avoid freeze-thaw cycles. Consider more frequent media changes to replenish active this compound, as its stability can be limited at 37°C. |
| Adsorption to Cultureware | To mitigate adsorption to plastic surfaces, consider pre-incubating the cultureware with a protein solution like bovine serum albumin (BSA) if your experimental design allows. Using polypropylene vessels may also reduce insulin adsorption compared to other plastics. |
| Insulin Resistance | Prolonged exposure to high concentrations of insulin can induce a state of insulin resistance in some cell types, leading to a diminished response. If this is suspected, consider a period of insulin withdrawal or using a lower, more physiological concentration. |
Issue 2: this compound Aggregation or Precipitation in Media
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Improper Dissolution | Ensure this compound is fully dissolved in a slightly acidic solution or PBS before adding it to the culture medium. Avoid introducing the powdered form directly into the media, as this can lead to incomplete dissolution and aggregation. |
| pH and Ionic Strength of Media | The pH and ionic strength of the culture medium can influence insulin aggregation. While most commercial media are buffered, ensure the pH is within the optimal range for both your cells and insulin stability (typically around pH 7.4). |
| Extended Storage of Supplemented Media | Prepare complete media with this compound fresh whenever possible. Storing supplemented media for extended periods, even at 4°C, can increase the risk of aggregation and degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Biological Activity via In-Cell Western Assay
This protocol is adapted from a method to assess the biological activity of insulin analogs by quantifying the phosphorylation of the insulin receptor.
Materials:
-
CHO-K1 cell line stably over-expressing human insulin receptor (e.g., CHO INSR 1284, ATCC® CRL-3307™)
-
Complete culture medium (e.g., Ham's F-12 with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Primary antibody against phosphorylated insulin receptor (pY1150/1151)
-
Primary antibody for normalization (e.g., against a housekeeping protein)
-
Fluorescently labeled secondary antibodies
-
Hoechst stain for cell number normalization
-
96-well plates
Methodology:
-
Cell Seeding: Seed the CHO-INSR cells in a 96-well plate at a density that will result in 80-95% confluency after 48 hours of incubation.
-
This compound Preparation: Prepare a stock solution of this compound in PBS. Create a serial dilution series to test a range of concentrations.
-
Cell Treatment: After 48 hours, starve the cells in a serum-free medium for a designated period (e.g., 4-6 hours). Then, treat the cells with the various concentrations of this compound for a short duration (e.g., 15-30 minutes) at 37°C.
-
Fixation and Permeabilization: Fix the cells with a formaldehyde solution and then permeabilize them to allow antibody entry.
-
Immunostaining: Incubate the cells with the primary antibody against the phosphorylated insulin receptor, followed by the appropriate fluorescently labeled secondary antibody. Also, incubate with a normalization antibody and Hoechst stain.
-
Data Acquisition: Use an imaging system or plate reader capable of detecting the fluorescent signals.
-
Data Analysis: Normalize the phosphorylation signal to the total protein signal or cell number (Hoechst). Plot the normalized signal against the this compound concentration and fit the data to a four-parameter logistic (4PL) curve to determine the EC50.
Protocol 2: Western Blotting for PI3K/Akt Pathway Activation
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Culture your cells to the desired confluency. Starve them in a serum-free medium for 4-6 hours, then treat with this compound at the desired concentration for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against phospho-Akt overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize, you can strip the membrane and re-probe with an antibody against total Akt.
-
Analysis: Quantify the band intensities and express the results as the ratio of phospho-Akt to total Akt.
Visualizations
Caption: this compound signaling pathways.
Caption: Troubleshooting workflow for this compound issues.
References
Refinement of protocols for consistent Insulin Aspart administration in vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the consistent in vivo administration of Insulin Aspart. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful and reproducible experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo studies with this compound, offering potential causes and solutions in a direct question-and-answer format.
| Question/Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| High variability in blood glucose response between animals in the same group? | - Improper injection technique (e.g., variable injection depth, leakage from injection site).- Injection into sites with different absorption rates.[1] - Individual animal differences in insulin sensitivity.- Incorrect insulin dilution or preparation. | - Ensure consistent subcutaneous (SC) or intravenous (IV) injection technique. For SC, form a skin tent and inject at a consistent angle and depth.[2][3][4] - Use a consistent injection site for all animals within a study (e.g., the dorsal neck region in rats is reported to have faster absorption than the flank).[1] - Randomize animals into treatment groups. - Prepare fresh insulin dilutions for each experiment and ensure thorough mixing before administration. |
| Unexpectedly severe or prolonged hypoglycemia? | - Insulin overdose. - Animal did not have adequate access to food post-injection.- Increased insulin sensitivity due to other experimental factors. | - Carefully review dose calculations and ensure accurate measurement. - For conscious animals, ensure free access to food and water after insulin administration, unless fasting is part of the protocol.- If fasting, monitor blood glucose frequently and be prepared to administer glucose if needed. - Consider performing a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. |
| Inconsistent or slower than expected onset of action? | - Subcutaneous injection into an area with poor blood flow or lipohypertrophy. - Insulin solution is too cold. - Improper storage leading to insulin degradation. | - Rotate injection sites if repeat dosing is required. - Allow the insulin solution to warm to room temperature before injection. - Store unopened this compound vials in a refrigerator (2°C to 8°C). Once opened, vials can be stored at room temperature (below 30°C) for up to 28 days. Do not freeze. |
| Difficulty in achieving stable euglycemia during a clamp study? | - Incorrect calculation of glucose infusion rate (GIR).- Issues with catheter placement or patency.- Stress-induced hyperglycemia in the animal. | - Utilize a validated algorithm for GIR calculation and adjust frequently based on blood glucose readings. - Ensure proper catheterization and check for blockages or leaks.- Allow for an adequate acclimatization period for the animals before starting the clamp procedure to minimize stress. |
| Precipitation or clumping observed in the insulin vial or syringe? | - Contamination of the insulin solution.- Exposure to extreme temperatures (freezing or excessive heat).- Mixing this compound with incompatible solutions. | - Discard the vial and use a new one. - Adhere to recommended storage conditions. - When diluting, use a sterile, compatible diluent such as 0.9% Sodium Chloride Injection, USP. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound in various animal models and representative glucose infusion rates from euglycemic clamp studies.
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models (Subcutaneous Administration)
| Animal Model | Dose (U/kg) | Tmax (min) | Cmax (pmol/L) | Half-life (min) | Reference |
| Rat (Sprague-Dawley) | 0.15 | ~40-50 | ~82,100 (mU/L) | ~15 | |
| Dog | N/A | No significant difference from human insulin | No significant difference from human insulin | N/A | |
| Pig | N/A | Faster than human insulin | N/A | 24.3 - 28.8 | |
| Cat | 0.25 | N/A | 3,278.19 | 159.38 |
Note: There are limited direct comparisons of absolute pharmacokinetic values across species in single studies. Data is compiled from multiple sources and methodologies may vary.
Table 2: Representative Glucose Infusion Rates (GIR) from Euglycemic Clamp Studies in Rats
| Insulin Infusion Rate | Steady-State Plasma Insulin | Glucose Infusion Rate (mg/kg/min) | Reference |
| 40 mU/m²/min | ~100 µU/mL | 4.7 - 8.7 (in humans, for comparison) | |
| 2 nmol/h/kg | N/A | ~0.03 mmol/min/kg | |
| 4 nmol/h/kg | N/A | ~0.05 mmol/min/kg |
Note: GIR is highly dependent on the experimental conditions, including the insulin dose, animal strain, and anesthetic state.
Experimental Protocols
Subcutaneous (SC) Injection of this compound in Rats
Materials:
-
This compound (100 U/mL)
-
Sterile 0.9% Sodium Chloride for dilution
-
Sterile insulin syringes (e.g., U-100, 28-31 gauge)
-
70% ethanol swabs
-
Animal scale
-
Appropriate animal restraint device (optional)
Procedure:
-
Dose Calculation and Preparation:
-
Weigh the rat to determine the correct dose volume.
-
Dilute the this compound solution with sterile 0.9% Sodium Chloride to a concentration that allows for accurate dosing of a reasonable volume (e.g., 50-100 µL).
-
Draw the calculated volume into an insulin syringe, ensuring no air bubbles are present.
-
-
Animal Restraint:
-
Gently restrain the rat. This can be done manually by firmly grasping the loose skin at the back of the neck (scruffing) with one hand.
-
-
Injection:
-
Using your free hand, lift a fold of skin in the dorsal neck or flank region to create a "tent".
-
Clean the injection site with a 70% ethanol swab and allow it to dry.
-
Insert the needle, bevel up, into the base of the skin tent at a 30-45 degree angle.
-
Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and choose a new site.
-
Inject the solution at a steady rate.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Intravenous (IV) Injection of this compound in Mice (Tail Vein)
Materials:
-
This compound (100 U/mL)
-
Sterile 0.9% Sodium Chloride for dilution
-
Sterile insulin or tuberculin syringes with a small gauge needle (e.g., 27-30G)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol swabs
Procedure:
-
Dose Calculation and Preparation:
-
Weigh the mouse and calculate the required dose.
-
Dilute the this compound with sterile 0.9% Sodium Chloride to an appropriate concentration for IV administration. The final injection volume should be appropriate for a mouse (typically 5 mL/kg for a bolus injection).
-
Prepare the syringe, removing all air bubbles.
-
-
Animal Preparation and Restraint:
-
Place the mouse in a suitable restrainer to expose the tail.
-
Warm the mouse's tail using a heat lamp or warming pad to induce vasodilation of the lateral tail veins, making them more visible and accessible. Be careful not to overheat the animal.
-
-
Injection:
-
Clean the tail with a 70% ethanol swab.
-
Identify one of the lateral tail veins.
-
With the needle bevel facing up, insert it into the vein at a shallow angle (approximately 10-20 degrees).
-
Successful entry into the vein may be confirmed by a small flash of blood in the needle hub.
-
Inject the solution slowly and steadily. If you feel resistance or see a subcutaneous bleb forming, the needle is not in the vein. In this case, withdraw the needle and re-attempt at a more proximal site.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor its condition.
-
Euglycemic Clamp Protocol (Adapted for Rodents)
This protocol provides a general framework. Specific parameters such as infusion rates and timings should be optimized for your specific experimental goals and animal model.
Materials:
-
Surgically catheterized, conscious, and unrestrained rodent (with catheters in a vein for infusions and an artery for sampling).
-
This compound
-
Sterile 20-50% dextrose solution
-
Infusion pumps
-
Blood glucose meter and test strips
-
Heparinized saline
Procedure:
-
Animal Preparation:
-
The animal should be fasted overnight to achieve a stable baseline blood glucose level.
-
Connect the arterial and venous catheters to the sampling and infusion lines, respectively, and allow the animal to acclimatize.
-
-
Basal Period:
-
Draw a baseline arterial blood sample to measure basal glucose and insulin levels.
-
-
Clamp Initiation:
-
Begin a continuous intravenous infusion of this compound at a predetermined rate (e.g., 1-10 mU/kg/min).
-
Simultaneously, begin a variable intravenous infusion of dextrose.
-
-
Euglycemia Maintenance:
-
Measure arterial blood glucose every 5-10 minutes.
-
Adjust the glucose infusion rate (GIR) to maintain the blood glucose level at the desired euglycemic target (e.g., 90-120 mg/dL).
-
If blood glucose drops below the target, increase the GIR. If it rises above the target, decrease the GIR.
-
-
Steady State:
-
The clamp is considered to be at a steady state when the blood glucose level is stable and the GIR has been constant for a defined period (e.g., 30 minutes).
-
Once at steady state, blood samples can be taken to measure parameters such as glucose turnover.
-
-
Clamp Termination:
-
At the end of the experiment, stop the insulin infusion.
-
Continue the glucose infusion and monitor blood glucose until it returns to a safe, stable level before disconnecting the animal.
-
Visualizations
Insulin Signaling Pathway
Caption: PI3K/Akt branch of the insulin signaling pathway.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results.
Logical Relationship of Experimental Factors
Caption: Key factors influencing experimental outcomes.
References
Validation & Comparative
A Comparative Analysis of Insulin Aspart and Insulin Lispro Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacokinetic profiles of two rapid-acting insulin analogs: Insulin Aspart and Insulin Lispro. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and evaluation of these therapeutic agents.
Pharmacokinetic Profile Comparison
This compound and Insulin Lispro are both rapid-acting insulin analogs designed to mimic the endogenous prandial insulin response. While their overall clinical efficacy and safety profiles are comparable, subtle differences in their pharmacokinetic properties have been observed in various studies.[1][2][3] Most clinical guidelines and studies indicate that both insulins are equally effective in managing postprandial glucose levels.[1]
The table below summarizes the key pharmacokinetic parameters for this compound and Insulin Lispro.
| Pharmacokinetic Parameter | This compound | Insulin Lispro |
| Onset of Action | 5 - 20 minutes[4] | 5 - 20 minutes |
| Time to Peak Concentration (Tmax) | 40 - 75 minutes | 30 - 90 minutes |
| Duration of Action | 3 - 5 hours | 3 - 5 hours |
| Peak Insulin Concentration (Cmax) | Slightly higher in some studies (e.g., 24.6 ± 1.3 mU/L) | Slightly lower in some studies (e.g., 20.8 ± 1.1 mU/L) |
Note: These values can vary based on the patient's individual characteristics, injection site, and dosage.
While some studies suggest that this compound may have a slightly faster absorption and higher peak concentration compared to Insulin Lispro, these minor differences are generally not considered clinically significant for most patients. Both analogs offer significant advantages over regular human insulin, including a faster onset of action, an earlier and greater insulin peak, and a more rapid post-peak decrease in concentration, leading to better postprandial glycemic control.
Experimental Protocols: The Hyperinsulinemic-Euglycemic Clamp Technique
The "gold standard" for assessing insulin action and sensitivity in vivo is the hyperinsulinemic-euglycemic clamp technique. This method allows for the precise measurement of insulin-mediated glucose disposal.
Objective: To assess and compare the pharmacodynamic and pharmacokinetic properties of subcutaneously injected this compound and Insulin Lispro.
Methodology:
-
Subject Preparation: The studies typically involve C-peptide-negative patients with type 1 diabetes or healthy volunteers. Participants undergo an overnight fast, and their plasma glucose is normalized using an intravenous insulin infusion.
-
Catheterization: Two intravenous catheters are inserted. One is for the infusion of insulin and glucose, and the other, typically in a contralateral arm, is for blood sampling.
-
Insulin Administration: A single subcutaneous injection of either this compound or Insulin Lispro is administered at a specified dose (e.g., 9.4 ± 1.9 U or 0.05 U/kg body weight).
-
Euglycemic Clamp: Immediately following the insulin injection, a variable infusion of 20% dextrose is initiated. Blood glucose levels are monitored frequently (e.g., every 5-10 minutes). The glucose infusion rate (GIR) is adjusted to maintain a constant blood glucose level (euglycemia), typically around 5.5 mmol/L.
-
Blood Sampling: Blood samples are collected at predetermined intervals to measure plasma insulin concentrations, C-peptide levels, and other metabolic parameters.
-
Duration: The clamp procedure is typically maintained for several hours (e.g., 4-8 hours) to capture the full pharmacokinetic and pharmacodynamic profile of the insulin analog.
The glucose infusion rate required to maintain euglycemia serves as a direct measure of the insulin's metabolic activity.
Visualizing Pharmacokinetics and Signaling Pathways
To further illustrate the comparative profiles and the underlying mechanism of action, the following diagrams are provided.
Caption: Comparative Pharmacokinetic Timelines of this compound and Lispro.
References
- 1. droracle.ai [droracle.ai]
- 2. Comparison of the efficacy and safety of rapid-acting insulin analogs, lispro versus aspart, in the treatment of diabetes: a systematic review of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. empendium.com [empendium.com]
Validating a New In Vitro Bioassay for Insulin Aspart Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of potency is a critical aspect of quality control for insulin aspart, a rapid-acting insulin analog vital for the management of diabetes. Historically, in vivo methods, such as the rabbit blood sugar assay, have been the standard. However, a global push to reduce animal testing has spurred the development and validation of robust in vitro bioassays.[1][2][3][4] This guide provides a comparative overview of a validated in vitro bioassay for this compound potency, alongside alternative methods, supported by experimental data and detailed protocols.
Shifting the Paradigm: From In Vivo to In Vitro Potency Testing
The transition from animal-based assays to cell-based in vitro methods offers significant advantages, including reduced animal use, increased throughput, and potentially greater precision.[3] The United States Pharmacopeia (USP) has recognized this shift by updating chapter <121> to include in vitro cell-based bioidentity tests for some insulin analogs. The new in vitro bioassays are designed to be a reliable measure of the biological activity of insulin products.
The In-Cell Western Assay: A Validated In Vitro Approach
A prominent in vitro method for assessing the biological activity of this compound is the In-Cell Western (ICW) assay. This assay quantifies the insulin-induced auto-phosphorylation of the human insulin receptor, a primary step in the insulin signaling cascade, providing a mechanistically sound readout of the insulin analog's activity.
Performance Comparison
The following table summarizes the performance of the In-Cell Western assay for two different commercial this compound products compared to the USP reference standard. The data demonstrates the assay's ability to provide consistent and accurate relative potency measurements.
| This compound Product | Relative Potency (Plate A) (%) | Relative Potency (Plate B) (%) | Mean Relative Potency (%) | Coefficient of Variation (%) | Relative Bias (%) |
| Novolog | 112.12 | 95.91 | 104.01 | 11.46 | 8.12 / -7.51 |
| Fiasp | 105.61 | 96.5 | 101.05 | 6.44 | 4.61 / -4.41 |
Data adapted from Methods Protoc. 2023, 6, 33. The acceptance criteria for this assay include a geometric mean of relative potency between 90% and 105%, a coefficient of variation (CV) of ≤ 12%, and a relative bias of ≤ 9%.
Alternative Potency Assessment Methods
While the In-Cell Western assay is a robust method, other techniques are also employed in the industry.
| Method | Principle | Advantages | Disadvantages |
| Rabbit Blood Sugar Assay | In vivo measurement of blood glucose reduction in rabbits after insulin administration. | Historically the gold standard, measures systemic effect. | High variability, ethical concerns due to animal use, low throughput. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Physicochemical method that separates and quantifies the insulin analog based on its hydrophobicity. | High precision and accuracy for concentration determination. | Infers potency from content, may not fully capture biological activity. |
| Receptor Binding Assays | In vitro measurement of the affinity of the insulin analog to the insulin receptor. | Provides information on the initial step of insulin action. | Does not measure downstream signaling events. |
| Glucose Uptake Assays | In vitro measurement of glucose uptake in cells (e.g., adipocytes or muscle cells) in response to insulin. | Measures a key physiological response to insulin. | Can be more complex and variable than receptor phosphorylation assays. |
| Reporter Gene Assays | In vitro assay using a cell line with a reporter gene (e.g., luciferase) linked to an insulin-responsive promoter. | High sensitivity and throughput. | Measures a downstream transcriptional event, which may not be as direct as receptor phosphorylation. |
Experimental Protocols
In-Cell Western Assay for this compound Potency
This protocol is adapted from a published method for assessing the biological activity of this compound in vitro.
1. Cell Culture:
-
Culture Chinese Hamster Ovary cells stably over-expressing the human insulin receptor (CHO INSR 1284) in Ham's F-12/Glutamax medium supplemented with 10% (v/v) FBS and 0.03% (v/v) hygromycin B at 37°C and 5% CO2.
-
Seed the cells into 96-well plates at a density of 0.9 x 10^5 viable cells/mL and incubate for 2 days.
2. Preparation of Insulin Samples:
-
Dilute the USP this compound reference standard and test samples in PBS to generate a standard stock solution of 17 U/mL.
-
Perform a serial dilution of the stock solutions in the 96-well plate to create a dose-response curve.
3. Cell Treatment and Fixation:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with the diluted insulin samples for 15 minutes at 37°C.
-
Fix the cells with 3.7% (w/v) formaldehyde solution.
4. Immunostaining and Detection:
-
Permeabilize the cells with a Triton X-100 solution.
-
Incubate with a primary antibody against phospho-tyrosine.
-
Incubate with a fluorescently labeled secondary antibody.
-
Use a cell normalization stain (e.g., Hoechst 33342).
5. Data Acquisition and Analysis:
-
Image the plates using a high-content imaging system or plate reader.
-
Normalize the phospho-tyrosine signal to the cell number.
-
Generate 4-parameter logistic (4PL) dose-response curves and calculate the relative potency of the test samples compared to the reference standard.
Visualizing the Process
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the key pathways and workflows.
Caption: Insulin signaling pathway initiated by this compound binding.
Caption: Workflow for the In-Cell Western bioassay.
Caption: Logical flow for validating a new bioassay.
Conclusion
The validation of in vitro bioassays for this compound potency marks a significant advancement in the quality control of this essential therapeutic. The In-Cell Western assay, in particular, offers a reliable, mechanistically relevant, and high-throughput alternative to traditional in vivo methods. By providing detailed protocols and comparative data, this guide aims to equip researchers and drug development professionals with the necessary information to implement and validate these modern potency assays, ultimately contributing to the consistent quality and efficacy of this compound products.
References
- 1. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and this compound In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and this compound In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Insulin Aspart Quantification: LC-MS, ELISA, and HPLC Methods
For researchers, scientists, and drug development professionals navigating the complexities of bioanalysis, the accurate quantification of Insulin Aspart is paramount. This guide provides an objective comparison of three widely used analytical methods: Liquid Chromatography-Mass Spectrometry (LC-MS), Enzyme-Linked Immunosorbent Assay (ELISA), and High-Performance Liquid Chromatography (HPLC). Supported by experimental data, this document aims to facilitate an informed decision-making process for selecting the most appropriate method for your research needs.
The quantification of this compound, a rapid-acting insulin analog, is crucial in pharmacokinetic studies, drug formulation development, and clinical monitoring. The choice of analytical method can significantly impact the accuracy, sensitivity, and specificity of the results. This guide delves into the experimental protocols and performance characteristics of LC-MS, ELISA, and HPLC to provide a comprehensive cross-validation of these techniques.
Quantitative Performance Data
The performance of an analytical method is defined by several key parameters, including its linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Lower Limit of Quantification, LLOQ). The following table summarizes the quantitative performance data for the quantification of this compound by LC-MS, ELISA, and HPLC, compiled from various studies.
| Performance Parameter | LC-MS/MS | ELISA | HPLC |
| Linearity Range | 0.05 - 10 ng/mL | 0.2 - 12.8 ng/mL[1] | 3.0 - 300 µg/mL[2] |
| Accuracy (% Recovery) | 93.4% (average for standard curve and QC samples)[3] | 95 - 107%[4] | -10.06% to 3.09% (as % bias)[2] |
| Precision (% CV) | Intra-day: 5.3%, Inter-day: 7.5% | Intra-assay: < 10%, Inter-assay: < 15% | Intra-day: 0.36% - 3.33%, Inter-day: 1.59% - 8.84% |
| Limit of Detection (LOD) | 50 - 200 pg/mL | < 0.2 ng/mL | 0.35 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 11.5 pmol/L (~0.07 ng/mL) | 0.7 µg/mL |
Note: The data presented is a synthesis from multiple sources and may not be directly comparable due to variations in experimental conditions.
Methodology and Experimental Protocols
A detailed understanding of the experimental workflow is essential for method replication and data interpretation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a powerful tool for the quantification of biologics due to its high specificity and sensitivity. It allows for the direct measurement of the intact molecule, distinguishing it from structurally similar compounds.
Sample Preparation: A common approach involves solid-phase extraction (SPE) to clean up the sample and enrich the analyte. A typical protocol is as follows:
-
Plasma samples (e.g., 400 µL) are pre-treated, often with a precipitating agent like acetonitrile.
-
The supernatant is then loaded onto an SPE cartridge (e.g., Oasis HLB).
-
The cartridge is washed to remove interfering substances.
-
This compound is eluted with an appropriate solvent.
-
The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solution for injection into the LC-MS system.
Chromatography: Reversed-phase chromatography is typically employed using a C18 column. A gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., formic acid) and an organic component (e.g., acetonitrile) is used to separate this compound from other plasma components.
Mass Spectrometry: Detection is achieved using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion of this compound and monitoring for one or more of its characteristic product ions, ensuring high selectivity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique that relies on the specific binding of antibodies to the target analyte. Sandwich ELISA is the most common format for quantifying proteins like this compound.
Assay Principle:
-
Microwell plates are pre-coated with a capture antibody specific to this compound.
-
Standards and samples are added to the wells, and the this compound binds to the capture antibody.
-
A detection antibody, also specific to this compound and conjugated to an enzyme (e.g., horseradish peroxidase), is added, forming a "sandwich" complex.
-
A substrate is added, which is converted by the enzyme into a detectable signal (e.g., color change).
-
The intensity of the signal is proportional to the concentration of this compound in the sample.
General Protocol:
-
Add standards and diluted samples to the coated microplate wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate for color development.
-
Stop the reaction and measure the absorbance at a specific wavelength.
A significant consideration for immunoassays is the potential for interference from anti-drug antibodies (ADAs), which can develop in patients receiving insulin therapy. These ADAs can lead to either an under- or overestimation of the drug concentration.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a more traditional chromatographic method for protein analysis. While generally less sensitive and specific than LC-MS, it can be a robust and cost-effective option.
Sample Preparation: For plasma samples, protein precipitation is a common and straightforward extraction method.
Chromatography: A reversed-phase C8 or C18 column is typically used. A gradient elution with a mobile phase containing an aqueous buffer (e.g., sodium sulfate) and an organic solvent (e.g., acetonitrile) is employed for separation. The pH of the mobile phase is a critical parameter for achieving good peak shape and resolution.
Detection: UV detection at a low wavelength, typically around 214 nm, is used to monitor the peptide bonds of this compound.
Visualizing the Workflows and Cross-Validation Logic
To better illustrate the experimental processes and the logic behind method comparison, the following diagrams are provided.
References
Efficacy and safety comparison of biosimilar Insulin Aspart to originator
An objective analysis of the efficacy, safety, and interchangeability of biosimilar insulin aspart in relation to its reference product, supported by comprehensive clinical trial data and detailed experimental protocols.
This guide provides a thorough comparison of biosimilar this compound and its originator, designed for researchers, scientists, and drug development professionals. The following sections present key data on clinical efficacy, safety, immunogenicity, and pharmacokinetic/pharmacodynamic profiles, alongside detailed methodologies of pivotal studies and visual representations of critical pathways and workflows.
Efficacy: Glycemic Control
Clinical trials have consistently demonstrated the non-inferiority of biosimilar this compound compared to its originator in terms of glycemic control. The primary endpoint in these studies is typically the change in glycated hemoglobin (HbA1c) from baseline.
A key phase 3 clinical trial, GEMELLI 1, compared the biosimilar SAR341402 (SAR-Asp) with the originator NovoLog®/NovoRapid® (NN-Asp) over 26 weeks in patients with type 1 or type 2 diabetes. The study showed similar improvements in HbA1c in both treatment groups.[1][2] The least squares mean difference in HbA1c change from baseline between SAR-Asp and NN-Asp was -0.08%, with a 95% confidence interval of -0.192 to 0.039, meeting the predefined non-inferiority margin.[1][2] These positive glycemic control outcomes were sustained over a 12-month period.[3]
Similarly, a 24-week, randomized, open-label study comparing another biosimilar, MYL-1601D, with the originator NovoLog® demonstrated comparable efficacy. The changes from baseline in HbA1c, fasting plasma glucose, and insulin dosages were similar in both treatment groups at week 24.
Table 1: Comparison of Glycemic Control Endpoints
| Parameter | Biosimilar this compound (SAR-Asp) | Originator this compound (NN-Asp) | Study |
| Mean Change in HbA1c from Baseline (26 Weeks) | -0.38% | -0.30% | GEMELLI 1 |
| LS Mean Difference in HbA1c (95% CI) (26 Weeks) | -0.08% (-0.192 to 0.039) | N/A | GEMELLI 1 |
| Mean Change in HbA1c from Baseline (12 Months) | -0.25% | -0.26% | GEMELLI 1 |
| Parameter | Biosimilar this compound (MYL-1601D) | Originator this compound (Ref-InsAsp-US) | Study |
| Mean (SD) Change in HbA1c from Baseline (24 Weeks) | Similar to originator | Similar to biosimilar | MYL-1601D Study |
| Mean (SD) Change in Fasting Plasma Glucose from Baseline (24 Weeks) | Similar to originator | Similar to biosimilar | MYL-1601D Study |
Safety and Immunogenicity
The safety and immunogenicity profiles of biosimilar this compound have been shown to be comparable to the originator product.
In the GEMELLI 1 trial, the incidence of adverse events, including hypoglycemia, hypersensitivity reactions, and injection site reactions, was similar between the SAR-Asp and NN-Asp groups over 12 months. The immunogenicity, assessed by the incidence and prevalence of anti-insulin aspart antibodies (AIA), was also comparable between the two groups. No relationship was observed between AIA titers and changes in HbA1c, insulin dose, or the occurrence of hypoglycemia or hypersensitivity reactions.
A study on the biosimilar MYL-1601D also reported a similar safety profile to the originator, with comparable rates of hypoglycemia and other adverse events. The primary endpoint of this study was the assessment of immunogenicity, which was found to be similar between the biosimilar and the originator.
Table 2: Safety and Immunogenicity Profile
| Parameter | Biosimilar this compound (SAR-Asp) | Originator this compound (NN-Asp) | Study |
| Adverse Events (12 Months) | Similar incidence and profile | Similar incidence and profile | GEMELLI 1 |
| Hypoglycemia (12 Months) | Similar rates | Similar rates | GEMELLI 1 |
| Anti-Insulin Aspart Antibody (AIA) Response (12 Months) | Similar incidence and prevalence | Similar incidence and prevalence | GEMELLI 1 |
| Parameter | Biosimilar this compound (MYL-1601D) | Originator this compound (Ref-InsAsp-US) | Study |
| Serious Adverse Events (24 Weeks) | 9.2% | 6.3% | MYL-1601D Study |
| Treatment-Emergent Antibody Response (TEAR) Responders (24 Weeks) | Treatment difference (SE): -2.86 (4.16) with 90% CI: -9.71 to 3.99 | N/A | MYL-1601D Study |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for establishing biosimilarity. Euglycemic clamp studies are the gold standard for assessing the PK and PD of insulin products. These studies have demonstrated that biosimilar this compound has a PK and PD profile that is highly similar to the originator.
The GEMELLI X trial, a switching study, showed that alternating between the biosimilar SAR-Asp and the originator NN-Asp resulted in equivalent pharmacokinetic exposure compared to continuous use of the originator. The primary PK endpoints, area under the plasma concentration curve (AUC) and maximum plasma concentration (Cmax), were similar between the switching and non-switching groups.
Table 3: Pharmacokinetic Parameters from a Switching Study (GEMELLI X)
| Parameter | Switching Group (SAR-Asp) | Non-Switching Group (NN-Asp) | 90% Confidence Interval of the Ratio |
| AUC (Area Under the Curve) | Similar to non-switching group | Similar to switching group | Within 0.8-1.25 |
| Cmax (Maximum Concentration) | Similar to non-switching group | Similar to switching group | Within 0.8-1.25 (after sensitivity analysis) |
Experimental Protocols
Euglycemic Clamp Study Methodology
The euglycemic clamp technique is a pivotal method for evaluating the pharmacodynamic properties of insulin. The general protocol involves:
-
Subject Preparation: Subjects, typically individuals with type 1 diabetes to minimize the influence of endogenous insulin, are admitted to a clinical research unit.
-
Insulin Infusion: An intravenous infusion of the insulin product (either biosimilar or originator) is administered at a constant rate.
-
Blood Glucose Monitoring: Blood glucose levels are frequently monitored (e.g., every 5-10 minutes).
-
Glucose Infusion: A variable-rate intravenous infusion of glucose is administered to maintain a constant, predetermined blood glucose level (euglycemia).
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia over time is measured. The GIR curve reflects the pharmacodynamic activity of the insulin.
Caption: Workflow of a typical euglycemic clamp study.
Clinical Trial Design: GEMELLI 1
The GEMELLI 1 study was a multicenter, randomized, open-label, phase 3 trial designed to compare the efficacy and safety of SAR-Asp and NN-Asp.
-
Participants: The study enrolled patients with type 1 or type 2 diabetes who were on multiple daily injections of insulin in combination with insulin glargine.
-
Randomization: Participants were randomized to receive either SAR-Asp or NN-Asp.
-
Treatment: The treatment period was 26 weeks, with a 6-month safety extension, for a total of 12 months.
-
Endpoints: The primary endpoint was the change in HbA1c from baseline to week 26. Secondary endpoints included safety parameters and immunogenicity.
Caption: Simplified workflow of the GEMELLI 1 clinical trial.
Mechanism of Action: Insulin Signaling Pathway
This compound, like endogenous insulin, exerts its effects by binding to the insulin receptor on the surface of cells, primarily in muscle and adipose tissues. This binding triggers a cascade of intracellular signaling events.
The activated insulin receptor phosphorylates various intracellular substrates, including insulin receptor substrates (IRS). This leads to the activation of downstream pathways, such as the PI3K/Akt pathway. A key outcome of this signaling cascade is the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, which facilitates the uptake of glucose from the bloodstream into the cell. This compound also inhibits the production of glucose by the liver.
Caption: Simplified this compound signaling pathway.
References
- 1. Efficacy and Safety of this compound Biosimilar SAR341402 Versus Originator this compound in People with Diabetes Treated for 26 Weeks with Multiple Daily Injections in Combination with Insulin Glargine: A Randomized Open-Label Trial (GEMELLI 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of this compound Biosimilar SAR341402 Versus Originator this compound in People with Diabetes Treated for 26 Weeks with Multiple Daily Injections in Combination with Insulin Glargine: A Randomized Open-Label Trial (GEMELLI 1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, Immunogenicity, and Glycemic Control of this compound Biosimilar SAR341402 Versus Originator this compound in People with Diabetes Also Using Insulin Glargine: 12-Month Results from the GEMELLI 1 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Fast-Acting Insulin Aspart Formulations in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fast-acting insulin aspart (FIAsp) and conventional this compound (IAsp) formulations, drawing upon data from a meta-analysis of key clinical trials. The objective is to present a clear, data-driven overview of their relative performance in terms of glycemic control, safety, and pharmacokinetic/pharmacodynamic profiles.
Executive Summary
Fast-acting this compound (FIAsp) is a novel formulation of this compound designed for a more rapid onset of action compared to its conventional counterpart (IAsp). This is achieved through the addition of two excipients: niacinamide (Vitamin B3) and L-arginine.[1][2] Niacinamide promotes a faster initial absorption of insulin into the bloodstream, while L-arginine stabilizes the formulation.[1][2] Clinical trial data consistently demonstrates that this modified formulation results in a left-shifted pharmacokinetic/pharmacodynamic profile, leading to earlier and greater glucose-lowering effects post-injection.[3] This translates to improved postprandial glucose control, a critical factor in overall glycemic management for individuals with type 1 and type 2 diabetes. While FIAsp has shown superiority in managing post-meal glucose spikes, its effect on long-term glycemic control (HbA1c) is more nuanced, with some studies showing a statistically significant but modest improvement. Importantly, the faster action of FIAsp does not appear to increase the overall risk of hypoglycemia compared to IAsp.
Glycemic Control: A Tabular Comparison
The following tables summarize the key findings from meta-analyses and pivotal clinical trials comparing the efficacy of FIAsp and IAsp.
Table 1: Postprandial Glucose (PPG) Control
| Outcome Metric | Patient Population | FIAsp | IAsp | Mean Difference/Estimated Treatment Difference (ETD) | Confidence Interval (95% CI) | p-value | Citation(s) |
| 1-hour PPG Lowering (mmol/L) | Type 1 Diabetes (Insulin Pump) | Significantly Greater Lowering | - | -1.35 | -1.72 to -0.98 | <0.01 | |
| 2-hour PPG Lowering (mmol/L) | Type 1 Diabetes (Insulin Pump) | Significantly Greater Lowering | - | -1.19 | -1.38 to -1.00 | <0.01 | |
| 1-hour PPG Increment Reduction (mmol/L) | Type 1 Diabetes (Basal-Bolus) | -1.05 | -0.14 | -0.91 | -1.40 to -0.43 | 0.0002 |
Table 2: Long-Term Glycemic Control (HbA1c)
| Trial | Patient Population | Duration | FIAsp (Mean Change from Baseline) | IAsp (Mean Change from Baseline) | Estimated Treatment Difference (ETD) | Confidence Interval (95% CI) | Citation(s) |
| onset 1 | Type 1 Diabetes | 52 weeks | -0.08% | +0.01% | -0.10% | -0.19 to -0.00 | |
| onset 1 (Primary Endpoint) | Type 1 Diabetes | 26 weeks | - | - | -0.15% | -0.23 to -0.07 | |
| onset 9 | Type 2 Diabetes | 16 weeks | - | - | - | - |
Table 3: Hypoglycemia Rates
| Outcome Metric | Patient Population | FIAsp | IAsp | Rate Ratio (RR) | Confidence Interval (95% CI) | Citation(s) |
| Overall Severe or BG-Confirmed Hypoglycemia | Type 1 Diabetes (Insulin Pump) | Comparable | Comparable | 1.00 | 0.85 to 1.16 | |
| Severe Hypoglycemia | Type 1 Diabetes (Insulin Pump) | Numerically Higher (21 vs 7 episodes) | - | - | - | |
| Time in Hypoglycemia (<3.9 mmol/L) | Type 1 Diabetes (Insulin Pump) | Lower (approaching significance) | - | - | - |
Pharmacokinetic and Pharmacodynamic Profile
The accelerated action of FIAsp is rooted in its distinct pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.
Table 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Comparison
| Parameter | Description | FIAsp vs. IAsp | Magnitude of Difference | Citation(s) |
| Pharmacokinetics | ||||
| Onset of Appearance | Time until insulin is detected in the blood. | Faster | ~5 minutes earlier | |
| Early Insulin Exposure (AUCIAsp,0–30min) | Amount of insulin in the blood in the first 30 minutes. | Greater | Approximately 2-fold higher | |
| Offset of Exposure (tLate 50% Cmax) | Time until insulin concentration drops to 50% of its peak. | Earlier | ~12 minutes earlier | |
| Pharmacodynamics | ||||
| Onset of Action | Time until glucose-lowering effect begins. | Faster | ~9 minutes earlier in T2D, ~11 minutes earlier in T1D on CSII | |
| Early Glucose-Lowering Effect (AUCGIR,0–30min) | Glucose-lowering effect in the first 30 minutes. | Greater | ~74% greater; ~150% greater in T2D; ~2-fold higher in T1D on CSII | |
| Offset of Glucose-Lowering Effect (tLate 50% GIRmax) | Time until glucose-lowering effect drops to 50% of its peak. | Earlier | ~24 minutes earlier in T1D on CSII |
Experimental Protocols
The data presented is primarily derived from a series of multicenter, randomized, treat-to-target clinical trials known as the "onset" trials, as well as meta-analyses of these and other relevant studies.
onset 1 Trial (Type 1 Diabetes)
-
Design: A 52-week, randomized, multicenter, treat-to-target, phase III trial. The initial 26 weeks constituted the primary endpoint analysis.
-
Participants: Adults with type 1 diabetes.
-
Intervention: Participants were randomized to receive either double-blind mealtime FIAsp or IAsp, both in combination with once- or twice-daily insulin detemir as the basal insulin.
-
Key Assessments: The primary endpoint was the change in HbA1c from baseline after 26 weeks. Secondary endpoints included postprandial glucose increments following a standardized meal test and rates of hypoglycemia.
onset 2 Trial (Type 2 Diabetes)
-
Design: A 26-week, multicenter, double-blind, active-controlled, treat-to-target randomized trial.
-
Participants: Individuals with type 2 diabetes inadequately controlled on basal insulin.
-
Intervention: Participants were randomized to mealtime FIAsp or IAsp, both in combination with insulin glargine U100 and metformin.
-
Key Assessments: Efficacy and safety of FIAsp versus IAsp were evaluated.
onset 5 Trial (Type 1 Diabetes, CSII)
-
Design: A 16-week, double-blind, treat-to-target, randomized trial.
-
Participants: Adults with type 1 diabetes using continuous subcutaneous insulin infusion (CSII).
-
Intervention: Participants were randomized to CSII treatment with either FIAsp or IAsp.
-
Key Assessments: The primary endpoint was the change from baseline in HbA1c. Postprandial glucose control after a meal test and hypoglycemia rates were also assessed.
Pharmacology Studies (Euglycemic Clamp)
-
Design: Randomized, double-blind, crossover trials.
-
Participants: Individuals with type 1 diabetes or healthy volunteers.
-
Methodology: The hyperinsulinemic-euglycemic clamp technique was employed. This is the gold standard for assessing insulin action. It involves infusing insulin to create a steady-state of hyperinsulinemia, while simultaneously infusing glucose at a variable rate to maintain a normal blood glucose level. The amount of glucose required to maintain euglycemia is a direct measure of insulin's glucose-lowering effect.
-
Key Assessments: Pharmacokinetic parameters (e.g., onset of appearance, early exposure) and pharmacodynamic parameters (e.g., onset of action, early glucose-lowering effect) were determined from insulin concentrations and glucose infusion rates, respectively.
Visualizing the Mechanisms and Workflows
Mechanism of Accelerated this compound Absorption
Caption: Mechanism of faster this compound (FIAsp) absorption.
Clinical Trial Workflow: Onset Series
Caption: Generalized workflow of the onset clinical trials.
Euglycemic Clamp Procedure
Caption: The hyperinsulinemic-euglycemic clamp experimental workflow.
References
A Comparative Analysis of the Immunogenicity of Insulin Aspart and Other Rapid-Acting Insulins
For Researchers, Scientists, and Drug Development Professionals
The advent of rapid-acting insulin analogues has revolutionized glycemic control for individuals with diabetes mellitus. These analogues, including insulin aspart, insulin lispro, and insulin glulisine, are engineered for a more physiological postprandial glucose response compared to regular human insulin. However, as with all biologic drugs, the potential for immunogenicity—the propensity to induce an immune response—is a critical consideration in their development and clinical use. This guide provides an objective comparison of the immunogenicity of this compound and other rapid-acting insulins, supported by experimental data, to inform researchers and drug development professionals.
Humoral Immune Response: Antibody Formation
The development of anti-insulin antibodies (AIAs) is a common phenomenon following the administration of exogenous insulin. These antibodies are primarily of the IgG isotype and, in most cases, are not clinically significant.[1] However, high-titer AIAs can potentially alter insulin pharmacokinetics and pharmacodynamics, leading to unpredictable glycemic control. In rare cases, IgE antibodies can mediate allergic reactions.[1]
Studies comparing the immunogenicity of rapid-acting insulin analogues have generally shown a low and comparable incidence of antibody formation.
A study in insulin-naïve children with type 1 diabetes found no significant difference in insulin antibody (IA) levels between patients treated with insulin lispro and this compound after 24 months. The mean IA levels were 28.1 ± 17.3% for those who had added rapid-acting analogs compared to 25.7 ± 17.2% for those who remained on human insulin only.[2]
Another study involving patients with type 2 diabetes suggested that insulin glargine and this compound were more antigenic compared to other insulins, with 40.7% of insulin users developing antibodies.[3] However, it's important to note that this study was not a direct head-to-head comparison of only rapid-acting analogs.
A case report has suggested that a patient who developed a severe allergic reaction to this compound and lispro was able to tolerate insulin glulisine, indicating a potential for differential immunogenicity among the analogues in specific individuals.[4] Skin prick tests in this patient were positive for this compound and lispro but negative for insulin glulisine.
Table 1: Comparative Immunogenicity of Rapid-Acting Insulin Analogues (Antibody Response)
| Insulin Analogue | Study Population | Key Findings on Antibody Formation | Reference |
| This compound | Children with Type 1 Diabetes | No significant difference in insulin antibody levels compared to insulin lispro after 24 months. | |
| Insulin Lispro | Children with Type 1 Diabetes | Similar immunogenicity profile to this compound over a 24-month period. | |
| Insulin Glulisine | Case report (Type 2 Diabetes) | Patient with allergy to this compound and lispro showed tolerance to insulin glulisine. | |
| This compound & Glargine | Patients with Type 2 Diabetes | Found to be more antigenic in a study of 381 patients. |
Cellular Immune Response: T-Cell Activation
The cellular immune response, mediated by T-cells, plays a crucial role in the immunogenicity of therapeutic proteins. T-cells recognize specific peptide fragments (epitopes) of the insulin molecule presented by antigen-presenting cells (APCs). The amino acid substitutions in rapid-acting insulin analogues have the potential to create new T-cell epitopes, which could lead to a T-cell-mediated immune response.
The process of T-cell activation by exogenous insulin is a multi-step process:
-
Uptake and Processing: Following subcutaneous injection, insulin analogues are taken up by APCs, such as dendritic cells and macrophages. Inside the APC, the insulin molecule is proteolytically degraded into smaller peptides.
-
MHC Presentation: These peptides then bind to Major Histocompatibility Complex (MHC) class II molecules within the APC.
-
T-Cell Recognition: The peptide-MHC II complex is transported to the surface of the APC, where it can be recognized by the T-cell receptor (TCR) on CD4+ T-helper cells. This recognition, along with co-stimulatory signals, leads to T-cell activation, proliferation, and cytokine production, which can then help in the activation of B-cells to produce antibodies.
While the general mechanism of T-cell response to insulin is understood, there is a lack of direct comparative studies on the T-cell response to this compound versus insulin lispro and glulisine. However, the minor structural differences between the analogues suggest that the potential for differential T-cell activation is likely low for the majority of the patient population.
Experimental Protocols
Accurate assessment of immunogenicity relies on robust and validated bioanalytical methods. The following are detailed methodologies for key experiments cited in the evaluation of anti-insulin antibodies.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Insulin Antibodies
Principle: This assay is a solid-phase enzyme immunoassay for the quantitative determination of antibodies to insulin. The microtiter wells are coated with the specific insulin analogue. Patient serum is added, and any anti-insulin antibodies present will bind to the immobilized insulin. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes human IgG is then added. After a washing step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of anti-insulin antibodies in the sample.
Procedure:
-
Plate Preparation: Secure the desired number of insulin-coated microtiter wells in a frame holder.
-
Sample and Standard Addition: Dispense 25 µL of each standard, control, and patient serum sample into the appropriate wells.
-
Enzyme Conjugate Addition: Dispense 100 µL of the HRP-conjugated anti-human IgG into each well.
-
Incubation: Thoroughly mix for 10 seconds and incubate for 60 minutes at room temperature (18–26 °C).
-
Washing: Briskly shake out the contents of the wells and wash each well three times with 300-400 µL of wash buffer. After the final wash, strike the wells sharply on absorbent paper to remove residual droplets.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader within 15 minutes.
-
Calculation: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of anti-insulin antibodies in the patient samples from this curve.
Radioimmunoassay (RIA) for Anti-Insulin Antibodies
Principle: RIA is a competitive binding assay. A known quantity of radiolabeled insulin (e.g., with ¹²⁵I) competes with unlabeled insulin in the patient's serum for a limited number of binding sites on anti-insulin antibodies. The amount of radioactivity in the resulting antibody-bound complex is inversely proportional to the concentration of unlabeled insulin antibodies in the patient's serum.
Procedure:
-
Reagent and Sample Preparation: Allow all reagents and samples to reach room temperature.
-
Assay Setup: Label tubes in duplicate for each standard, control, and patient serum.
-
Sample/Standard Addition: Pipette 100 µL of each standard, control, and patient serum into the respective tubes.
-
Radiolabeled Insulin Addition: Dispense 100 µL of ¹²⁵I-labeled insulin into all tubes.
-
Incubation: Vortex the tubes and incubate for 2 hours at 37°C.
-
Precipitation: Add 1 mL of polyethylene glycol (PEG) solution to all tubes (except total count tubes) to precipitate the antibody-bound insulin.
-
Incubation: Incubate for 15 minutes at room temperature.
-
Centrifugation: Centrifuge the tubes at 1500 g for 15 minutes.
-
Supernatant Removal: Carefully aspirate or decant the supernatant.
-
Radioactivity Counting: Measure the radioactivity of the precipitate in each tube using a gamma counter for 60 seconds.
-
Calculation: The concentration of anti-insulin antibodies in the samples is determined by comparing the results to a standard curve generated from the standards.
In Vitro T-Cell Proliferation Assay (CFSE-based)
Principle: This assay measures the proliferation of T-cells in response to an antigen. Peripheral blood mononuclear cells (PBMCs) are labeled with a fluorescent dye, Carboxyfluorescein succinimidyl ester (CFSE). When the cells divide, the dye is distributed equally between the daughter cells, leading to a halving of the fluorescence intensity with each division. The proliferation of T-cells in response to a specific insulin analogue can be quantified by flow cytometry.
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh blood samples using density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1 x 10⁶ cells/mL in pre-warmed PBS and stain with CFSE dye. The reaction is stopped by adding complete media with human serum.
-
Cell Culture: Plate the CFSE-labeled PBMCs in a 96-well plate.
-
Antigen Stimulation: Add the specific insulin analogue (e.g., this compound) at various concentrations to the wells. Include a negative control (no antigen) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 5-7 days at 37°C in a humidified CO₂ incubator.
-
Cell Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations.
-
Flow Cytometry Analysis: Acquire the cells on a flow cytometer and analyze the CFSE fluorescence intensity within the T-cell gates. Proliferation is identified by the appearance of cell populations with reduced CFSE fluorescence.
Visualizations
Conclusion
The available evidence suggests that this compound and other rapid-acting insulin analogues, lispro and glulisine, generally have a low and comparable immunogenic potential. The formation of anti-insulin antibodies is a known occurrence but is typically not associated with adverse clinical outcomes. While there is a theoretical potential for differential T-cell responses due to the structural modifications of these analogues, current clinical data do not indicate significant differences in immunogenicity among them for the majority of patients. However, rare cases of differential allergic responses highlight the importance of continued surveillance and the need for further research into the specific immune responses to each analogue, particularly in susceptible individuals. For drug development professionals, a thorough immunogenicity risk assessment, employing a combination of in vitro and clinical studies, remains a critical component of the development program for any new insulin analogue or biosimilar.
References
In Vitro Comparison of Receptor Binding Affinities of Different Insulin Analogs
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vitro receptor binding affinities of various commercially available insulin analogs. The data presented herein has been synthesized from multiple peer-reviewed studies to offer an objective overview for researchers, scientists, and professionals involved in drug development. This document focuses on the binding characteristics of these analogs to the human insulin receptor (IR), including its isoforms IR-A and IR-B, and the human insulin-like growth factor 1 receptor (IGF-1R). Understanding these binding profiles is crucial for evaluating the therapeutic potential and mitogenic risk of insulin analogs.
Data Presentation: Quantitative Comparison of Receptor Binding Affinities
The therapeutic effects of insulin and its analogs are mediated through their binding to the insulin receptor, which exists in two isoforms: IR-A and IR-B. However, structural modifications in insulin analogs can alter their affinity not only for the IR but also for the structurally related IGF-1R. Increased binding to the IGF-1R has been a subject of investigation due to its potential to stimulate mitogenic signaling pathways.[1][2]
The following table summarizes the relative binding affinities of several common insulin analogs to the human insulin receptor and the IGF-1 receptor, as reported in various in vitro studies. The data is presented as a percentage of the binding affinity of regular human insulin, which is set at 100%.
| Insulin Analog | Receptor | Relative Binding Affinity (%) vs. Human Insulin | Reference |
| Rapid-Acting Analogs | |||
| Insulin Lispro | IR | ~100 | [3] |
| IGF-1R | ~100 | [3] | |
| Insulin Aspart | IR | ~100 | [3] |
| IGF-1R | <100 | ||
| Insulin Glulisine | IR | ~100 | |
| IGF-1R | ~100 | ||
| Long-Acting Analogs | |||
| Insulin Glargine | IR | 40-86 | |
| IGF-1R | 460-650 | ||
| Insulin Detemir | IR | 17-23 | |
| IGF-1R | ≤100 |
Note: The binding affinities can vary between studies due to different experimental conditions, such as cell lines, receptor preparations, and assay formats.
Mandatory Visualization
// Diagram Specifications graph [size="7.6,7.6"]; } .dot Caption: Workflow of a competitive receptor binding assay.
// Nodes for Insulin Receptor Pathway insulin [label="Insulin / Analog", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ir [label="Insulin Receptor (IR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; irs [label="IRS Proteins", fillcolor="#FBBC05", fontcolor="#202124"]; pi3k_akt [label="PI3K/Akt Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; metabolic_effects [label="Metabolic Effects\n(Glucose Uptake)", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes for IGF-1 Receptor Pathway igf1 [label="IGF-1 / Insulin Analog", fillcolor="#4285F4", fontcolor="#FFFFFF"]; igf1r [label="IGF-1 Receptor (IGF-1R)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; shc_grb2_sos [label="Shc/Grb2/SOS", fillcolor="#FBBC05", fontcolor="#202124"]; ras_raf_mek_erk [label="Ras/Raf/MEK/ERK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"]; mitogenic_effects [label="Mitogenic Effects\n(Cell Growth, Proliferation)", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges for Insulin Receptor Pathway insulin -> ir; ir -> irs; irs -> pi3k_akt; pi3k_akt -> metabolic_effects;
// Edges for IGF-1 Receptor Pathway igf1 -> igf1r; igf1r -> irs; igf1r -> shc_grb2_sos; irs -> pi3k_akt; shc_grb2_sos -> ras_raf_mek_erk; ras_raf_mek_erk -> mitogenic_effects;
// Cross-talk ir -> shc_grb2_sos [style=dashed];
// Diagram Specifications graph [size="7.6,7.6"]; } .dot Caption: Simplified signaling pathways of IR and IGF-1R.
Experimental Protocols
A thorough understanding of the methodologies used to generate binding affinity data is essential for accurate interpretation. The following is a generalized protocol for an in vitro competitive radioligand binding assay, a common method for determining the binding affinities of insulin analogs.
Objective
To determine the concentration of an unlabeled insulin analog required to displace 50% of a radiolabeled insulin from the IR or IGF-1R, known as the IC₅₀ value. This value is then used to calculate the relative binding affinity compared to human insulin.
Materials and Reagents
-
Receptor Source: Membranes from cells overexpressing the human insulin receptor (IR) or IGF-1 receptor (e.g., CHO, HEK293, or IM-9 cells).
-
Radioligand: 125I-labeled human insulin.
-
Competitors: Unlabeled human insulin (for standard curve) and various unlabeled insulin analogs.
-
Assay Buffer: HEPES binding buffer (e.g., 100 mM HEPES, 100 mM NaCl, 5 mM KCl, 1.3 mM MgSO₄, 1 mM EDTA, 10 mM glucose, 15 mM NaOAc, 1% BSA, pH 7.6).
-
Separation Medium: Glass fiber filters or Scintillation Proximity Assay (SPA) beads.
-
Scintillation Fluid (for filtration assays).
-
Microplates (e.g., 96-well or 384-well).
-
Instrumentation: Gamma counter or scintillation counter.
Procedure
-
Plate Preparation: Prepare a microplate with serial dilutions of the unlabeled competitors (human insulin and insulin analogs). Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled insulin).
-
Reaction Mixture: To each well, add the receptor preparation, the 125I-labeled insulin (at a constant, low concentration), and the assay buffer.
-
Incubation: Incubate the plate at a specified temperature (e.g., 15°C or 4°C) for a sufficient time to reach binding equilibrium (e.g., 2.5 hours to overnight).
-
Separation of Bound and Free Ligand:
-
Filtration Assay: Rapidly filter the contents of each well through a glass fiber filter. The filter traps the receptor-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Proximity Assay (SPA): If using SPA beads coupled to the receptor, the binding of the radioligand to the receptor-bead complex will bring it in close enough proximity to the scintillant in the bead to produce a light signal. No separation step is required.
-
-
Detection:
-
Filtration Assay: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
SPA: Measure the light output directly from the microplate using a suitable counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements.
-
Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value for each insulin analog and human insulin.
-
Calculate the relative binding affinity of each analog using the formula: Relative Affinity (%) = (IC₅₀ of Human Insulin / IC₅₀ of Insulin Analog) x 100
-
This guide provides a foundational understanding of the comparative in vitro receptor binding affinities of various insulin analogs. For more detailed information, researchers are encouraged to consult the primary literature cited.
References
A Comparative Guide to the Reproducibility and Robustness of Insulin Aspart Biological Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common in vitro biological activity assays for Insulin Aspart, a rapid-acting insulin analog. The focus is on the reproducibility and robustness of these methods, offering supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate assay for their needs. Historically, the biological activity of insulin products was assessed using in vivo models, such as the rabbit blood sugar assay.[1][2][3][4][5] However, there is a global push to reduce animal testing, leading to the development and validation of reliable in vitro alternatives.
Comparison of In Vitro Biological Activity Assays for this compound
The biological activity of this compound is primarily mediated through its binding to the insulin receptor, which triggers a cascade of intracellular signaling events. Consequently, in vitro bioassays are designed to measure events downstream of receptor activation. This section compares key assays used to evaluate the potency and biological activity of this compound and its biosimilars.
| Assay Type | Principle | Key Performance Parameters | Advantages | Disadvantages |
| In-Cell Western Assay | Quantifies insulin-induced auto-phosphorylation of the insulin receptor in a cell-based format. | Relative Potency: 90-105% CV%: ≤ 12% Relative Bias: ≤ 9% | High throughput, robust, and validated for multiple insulin analogs including this compound. Amenable to adaptation for other insulin analogs. | Requires specific cell lines overexpressing the human insulin receptor and specialized plate readers. |
| Receptor Binding Assay | Measures the affinity of this compound to the insulin receptor, often using methods like Surface Plasmon Resonance (SPR). | Demonstrates high comparability in binding affinity between biosimilars and originator products. | Provides direct measurement of the initial step in insulin action. Highly sensitive and allows for kinetic analysis. | Does not measure downstream biological effects. Can be complex to set up and run. |
| Glucose Uptake Assay | Measures the uptake of glucose into cells (e.g., 3T3-L1 adipocytes) in response to insulin stimulation. | Shows high similarity in glucose uptake profiles between biosimilar and originator this compound. | Directly measures a key physiological response to insulin. | Can have higher variability than receptor-based assays. Cell differentiation protocols can be lengthy. |
| Receptor Autophosphorylation Assay | Measures the phosphorylation of the insulin receptor in cell lysates, typically using ELISA-based methods. | Demonstrates high similarity in phosphorylation levels between biosimilar and originator products. | Directly measures the activation of the insulin receptor. | Less high-throughput compared to In-Cell Western assays. |
Experimental Protocols
This section provides a detailed methodology for the In-Cell Western assay, a widely adopted method for determining the biological activity of this compound.
In-Cell Western Assay for this compound Biological Activity
This protocol is adapted from validated methods published by the US Food and Drug Administration (FDA).
1. Cell Culture:
-
Culture CHO-K1 cells stably over-expressing the human insulin receptor (e.g., CHO INSR 1284, ATCC® CRL-3307™) in a suitable medium such as Ham's F-12/Glutamax supplemented with 10% (v/v) FBS and hygromycin B.
-
Maintain cells at 37°C in a humidified incubator with 5% CO2.
-
When cells reach 80-95% confluency, detach them using a suitable reagent like Accutase.
-
Determine cell concentration and viability.
-
Seed 18,000 cells per well into 96-well, black, clear-bottom polystyrene plates and incubate for 2 days.
2. Preparation of Insulin Samples:
-
Dilute the USP this compound reference standard and test samples in PBS to generate a standard stock solution (e.g., 17 U/mL) and then further dilute to a working concentration (e.g., 0.34 U/mL).
-
Perform serial dilutions of the standard and test samples in a 96-well polypropylene plate.
3. Cell Treatment and Fixation:
-
After the 2-day incubation, remove the culture medium from the cell plates.
-
Add the prepared insulin dilutions to the respective wells and incubate for a specified time to stimulate the insulin receptors.
-
Fix the cells by adding a formaldehyde solution.
-
Permeabilize the cells to allow for antibody penetration.
4. Immunostaining and Detection:
-
Block non-specific binding sites with a suitable blocking buffer.
-
Incubate the cells with a primary antibody specific for the phosphorylated insulin receptor.
-
Wash the plates and incubate with a fluorescently labeled secondary antibody.
-
Use a cell stain to normalize for cell number in each well.
5. Data Acquisition and Analysis:
-
Acquire fluorescent signals using a plate reader.
-
Normalize the phosphorylation signal to the cell number signal.
-
Generate a four-parameter logistic (4PL) dose-response curve for the reference standard and test samples.
-
Calculate the relative potency of the test samples compared to the reference standard.
Mandatory Visualizations
Insulin Signaling Pathway
The following diagram illustrates the principal signaling cascades initiated by the binding of insulin to its receptor.
Caption: Insulin Receptor Signaling Pathway.
Experimental Workflow for In-Cell Western Assay
The diagram below outlines the key steps in the In-Cell Western assay for determining this compound's biological activity.
Caption: In-Cell Western Experimental Workflow.
References
- 1. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and this compound In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to Assess the Biological Activity of Insulin Glargine, Insulin Lispro, and this compound In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. pharmacyconcepts.in [pharmacyconcepts.in]
A Comparative Analysis of Insulin Aspart and Faster-Acting Insulin Aspart Formulations
A comprehensive review of the pharmacokinetic, pharmacodynamic, and clinical profiles of two rapid-acting insulin analogs for researchers and drug development professionals.
In the management of diabetes mellitus, the precise and rapid control of postprandial glucose excursions is a critical therapeutic goal. This guide provides an in-depth comparative study of two prominent rapid-acting insulin analogs: Insulin Aspart and its evolution, the faster-acting this compound formulation. This analysis is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of their respective performance profiles, supported by experimental data and methodologies.
Formulation and Mechanism of Action
This compound is a recombinant human insulin analog where the amino acid proline at position B28 is replaced with aspartic acid.[1][2] This modification reduces the tendency of insulin molecules to form hexamers, leading to a faster absorption rate from the subcutaneous tissue compared to regular human insulin.[1][3]
Faster-acting this compound builds upon this foundation by incorporating two additional excipients: niacinamide (a form of vitamin B3) and L-arginine.[4] Niacinamide facilitates a more rapid initial absorption of this compound into the bloodstream, while L-arginine acts as a stabilizing agent. This novel formulation results in an even quicker onset of action compared to conventional this compound. Both formulations exert their glucose-lowering effects by binding to insulin receptors on muscle and fat cells, which facilitates glucose uptake and inhibits hepatic glucose production.
Pharmacokinetic Profile
The primary distinction between the two formulations lies in their pharmacokinetic profiles, with faster-acting this compound demonstrating a significantly accelerated absorption and earlier insulin exposure.
Key Pharmacokinetic Parameters:
| Parameter | This compound | Faster-Acting this compound | Key Findings |
| Onset of Appearance | ~11.2 min | ~4.9 min | Faster-acting this compound appears in the bloodstream approximately 57% earlier. |
| Time to 50% Max. Concentration (t50%Cmax) | ~31.6 min | ~20.7 min | Time to reach half-maximal concentration is reduced by about 35% with the faster formulation. |
| Time to Max. Concentration (Tmax) | ~69.7 min | ~62.9 min | While numerically faster, the difference in Tmax did not always reach statistical significance. |
| Early Insulin Exposure (AUC0-15min) | - | 4.5-fold greater | The initial insulin exposure in the first 15 minutes is substantially higher with faster-acting this compound. |
| Total Insulin Exposure (AUC) | Similar | Similar | Overall insulin exposure remains comparable between the two formulations. |
| Maximum Concentration (Cmax) | Similar | Similar | The peak insulin concentration achieved is similar for both insulins. |
| Elimination Half-life | ~81 minutes | ~66 minutes | Faster-acting this compound has a slightly shorter elimination half-life. |
Pharmacodynamic Profile
The accelerated pharmacokinetic profile of faster-acting this compound translates directly to a more rapid onset and greater early glucose-lowering effect.
Key Pharmacodynamic Parameters:
| Parameter | This compound | Faster-Acting this compound | Key Findings |
| Time to 50% Max. Glucose Infusion Rate (t50%GIRmax) | ~46.1 min | ~38.3 min | The time to reach half of the maximum glucose-lowering effect is 17% earlier with the faster formulation. |
| Early Glucose-Lowering Effect (AUCGIR, 0-30min) | - | 1.48-fold greater | The glucose-lowering effect in the first 30 minutes is significantly greater for faster-acting this compound. |
| Total Glucose-Lowering Effect (AUCGIR) | Similar | Similar | The overall glucose-lowering potency of both insulins is comparable. |
| Maximum Glucose Infusion Rate (GIRmax) | Similar | Similar | The maximum glucose-lowering effect is similar between the two formulations. |
Clinical Efficacy and Safety
Clinical trials have consistently demonstrated that the faster onset of action of faster-acting this compound leads to improved postprandial glucose control compared to this compound. This is particularly evident in the reduction of one-hour postprandial glucose increments. While providing superior mealtime glucose control, faster-acting this compound has shown a comparable overall safety profile to this compound, with no significant difference in the overall rate of severe or blood glucose-confirmed hypoglycemia. In some studies, a lower rate of severe or BG-confirmed hypoglycemia was observed with faster-acting this compound.
Experimental Protocols
The pharmacokinetic and pharmacodynamic data presented are primarily derived from randomized, double-blind, crossover studies utilizing the euglycemic clamp technique.
Euglycemic Clamp Study Protocol:
-
Participant Recruitment: Studies typically enroll individuals with type 1 diabetes.
-
Study Design: A randomized, double-blind, crossover design is employed, where each participant receives single doses of both this compound and faster-acting this compound on separate occasions, with a washout period in between.
-
Insulin Administration: A single subcutaneous dose of the respective insulin formulation is administered.
-
Euglycemic Clamp: A variable intravenous infusion of glucose is initiated to maintain a constant blood glucose level (euglycemia). The rate of glucose infusion required to maintain this level is a direct measure of the insulin's glucose-lowering effect.
-
Pharmacokinetic Sampling: Blood samples are collected at frequent intervals to measure serum this compound concentrations over time.
-
Pharmacodynamic Assessment: The glucose infusion rate (GIR) is recorded throughout the clamp duration to determine the pharmacodynamic profile.
-
Data Analysis: Key pharmacokinetic parameters (e.g., Tmax, Cmax, AUC) and pharmacodynamic parameters (e.g., t50%GIRmax, GIRmax, AUC-GIR) are calculated and compared between the two insulin formulations.
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate the insulin signaling pathway, a typical experimental workflow, and the relationship between the two insulin formulations.
Caption: Insulin signaling pathway initiated by insulin binding.
Caption: Euglycemic clamp experimental workflow.
Caption: Formulation relationship leading to faster absorption.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetic and Pharmacodynamic Properties of Faster-Acting this compound versus this compound Across a Clinically Relevant Dose Range in Subjects with Type 1 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Insulin Aspart in a Laboratory Setting: A Procedural Guide
The proper disposal of Insulin Aspart is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, understanding the nuances of this process is essential to protect both laboratory personnel and the environment. While this compound itself is not classified as a hazardous substance, many commercial preparations contain preservatives, such as m-cresol, which can render the waste hazardous under specific regulations.[1][2] This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound waste streams generated in a research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). This includes safety goggles, a laboratory coat, and chemical-resistant gloves. All handling of this compound, particularly in powdered form, should occur in a well-ventilated area or under a chemical fume hood to prevent inhalation.[3][4]
Waste Characterization and Segregation
Effective waste management begins with accurate categorization. This compound waste in a laboratory setting must be segregated into distinct streams to ensure proper handling and disposal.
-
Sharps Waste : Needles, syringes, cartridges, lancets, and any other sharp implement that has come into contact with this compound.
-
Partially Used or Unused Vials, Pens, and Cartridges : These containers hold residual or unused this compound solution and are typically treated as hazardous chemical waste due to preservative content.
-
Empty Vials, Pens, and Cartridges : Containers that are completely empty may be disposed of as solid waste, though institutional and local guidelines must be consulted. A container must meet a specific regulatory definition of "empty" to qualify for this disposal path.
-
Liquid Waste : Aqueous solutions containing this compound generated during experimental procedures.
-
Contaminated Solid Waste : Non-sharp items such as gloves, pipette tips, and absorbent materials contaminated with this compound.
Hazardous Waste Profile
The primary reason for the stringent disposal protocols for many this compound products is the presence of the preservative m-cresol. The U.S. Environmental Protection Agency (EPA) regulates m-cresol under the Resource Conservation and Recovery Act (RCRA).
| Component | Regulatory Threshold (RCRA) | Typical Concentration in Insulin | RCRA Waste Code | Implications for Disposal |
| m-cresol | > 200 ppm | 1,700 - 3,000 ppm | D024 (Toxicity Characteristic) | Partially used or unused vials must be managed as hazardous waste. |
Step-by-Step Disposal Protocols
The following methodologies provide detailed procedures for each category of this compound waste.
Protocol 1: Sharps Waste Disposal
-
Immediate Containment : Immediately following use, place all sharps (needles, syringes, etc.) into a designated, puncture-resistant, and leak-proof sharps container. These containers must be clearly labeled with the universal biohazard symbol.
-
Do Not Manipulate Sharps : Never recap, bend, or break contaminated needles.
-
Container Management : Do not overfill the sharps container. Once it is approximately three-quarters full, seal the container securely.
-
Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed medical waste contractor. Sharps containers are typically incinerated or decontaminated via autoclave.
Protocol 2: Partially Used or Unused Vials, Pens, and Cartridges Disposal
-
Hazardous Waste Designation : Treat all partially used or expired vials, pens, and cartridges of this compound as hazardous chemical waste due to the high concentration of m-cresol.
-
Segregation and Containment : Place these items in a designated, leak-proof hazardous waste container provided by your EHS department. The container must be clearly labeled "Hazardous Waste" and list the contents (e.g., "this compound vials with m-cresol").
-
Storage : Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Disposal : Do not dispose of these items in regular trash, biohazard bins, or by flushing them down a drain. Contact your EHS department to schedule a hazardous waste pickup.
Protocol 3: Empty Vials, Pens, and Cartridges Disposal
-
Verify "Empty" Status : Consult with your EHS department to confirm the definition of an "RCRA empty" container. This is a critical step before proceeding.
-
Needle Removal : For pens and cartridges, ensure the needle has been removed and disposed of as sharps waste.
-
Disposal : Once confirmed as "empty," these containers may typically be disposed of in the regular solid waste stream. Do not recycle these items due to the risk of residual contamination.
-
De-identification : Remove or obscure any labels containing personal or patient information before disposal.
Protocol 4: Liquid and Contaminated Solid Waste Disposal
-
Liquid Waste Collection : Collect all aqueous solutions from experiments containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should identify all chemical constituents.
-
Solid Waste Collection : Place non-sharp, contaminated items (gloves, bench paper, pipette tips) into a designated biohazard bag or container.
-
Storage and Disposal : Store waste containers in a designated area. Arrange for disposal of both liquid hazardous waste and solid biohazardous waste through your institution's EHS department according to established protocols.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a laboratory environment.
Caption: Workflow for this compound Waste Segregation and Disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Insulin Aspart
For researchers, scientists, and drug development professionals, the safe and effective handling of pharmaceutical compounds like Insulin Aspart is fundamental to both personal safety and research integrity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its pure or powdered form, adherence to specific Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. | Protects against dust particles and splashes.[1][2][3] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and hands washed thoroughly after handling.[1][2] |
| Body Protection | Laboratory coat or impervious clothing. | Minimizes skin contact with the substance. |
| Respiratory Protection | A suitable respirator is required when dusts are generated. | Prevents inhalation of aerosolized particles. Use in a well-ventilated area or under a chemical fume hood. |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination.
Engineering Controls:
-
Work in a well-ventilated area. For operations that may generate dust or aerosols, use a chemical fume hood or other ventilated enclosure.
-
Ensure easy access to an emergency eye wash station and safety shower.
Safe Handling Practices:
-
Preparation: Before handling, wash hands thoroughly. If working with a vial, clean the rubber stopper with an alcohol swab.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Minimize Dust and Aerosols: Avoid the formation of dust and aerosols during handling.
-
Hygiene: Do not eat, drink, or smoke in the handling area. After handling, wash hands and any exposed skin thoroughly.
-
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight. Recommended storage for unopened vials is in a refrigerator between 2°C and 8°C (36°F and 46°F). Do not freeze the product. Opened vials may be stored at room temperature for up to 28 days.
First Aid Measures
In the event of accidental exposure, follow these first aid protocols:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.
-
After Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and then have the person drink one to two glasses of water. Never give anything by mouth to an unconscious person and seek medical attention.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and potential harm to others. All disposal must comply with local, state, and federal regulations.
Waste Categorization:
-
Unused or Expired this compound: This should be treated as chemical waste and disposed of in a designated, properly labeled hazardous chemical waste container.
-
Contaminated Labware: Items such as pipette tips, tubes, and gloves that have come into direct contact with this compound should be disposed of in a clearly labeled biohazardous or chemical waste bag.
-
Sharps: All needles, syringes, and other contaminated sharp objects must be immediately placed in a puncture-resistant, leak-proof sharps container. These containers should be clearly labeled as "Sharps Waste" and "Biohazard."
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Partially Used Vials and IV Bags: Due to the presence of the preservative m-cresol, which is a hazardous constituent, partially used vials and IV bags containing this compound must be managed and disposed of as hazardous waste. Empty vials with no residual insulin may be disposed of as solid waste.
Disposal Workflow Diagram
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
